molecular formula C19H19ClN8O2 B12367168 LRRK2-IN-13

LRRK2-IN-13

Número de catálogo: B12367168
Peso molecular: 426.9 g/mol
Clave InChI: SFNLYWNEKKJCDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LRRK2-IN-13 is a useful research compound. Its molecular formula is C19H19ClN8O2 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H19ClN8O2

Peso molecular

426.9 g/mol

Nombre IUPAC

14-chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene

InChI

InChI=1S/C19H19ClN8O2/c1-10-5-6-13(17(22-10)29-3)28-11(2)14-18(26-28)30-8-4-7-27-16-12(15(20)25-27)9-21-19(23-14)24-16/h5-6,9H,4,7-8H2,1-3H3,(H,21,23,24)

Clave InChI

SFNLYWNEKKJCDD-UHFFFAOYSA-N

SMILES canónico

CC1=NC(=C(C=C1)N2C(=C3C(=N2)OCCCN4C5=NC(=NC=C5C(=N4)Cl)N3)C)OC

Origen del producto

United States

Foundational & Exploratory

LRRK2-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2][3][4][5] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD), making it a prime therapeutic target.[2][3][6] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to increased kinase activity, which is implicated in the neurotoxicity observed in PD.[2][6][7] LRRK2-IN-1 was one of the first potent and selective inhibitors developed for LRRK2, serving as a critical tool to investigate the kinase's role in normal biology and disease pathogenesis.[8] This technical guide provides an in-depth overview of the mechanism of action of LRRK2-IN-1, detailing its biochemical and cellular activities, selectivity, and impact on downstream signaling pathways.

Biochemical Activity and Potency

LRRK2-IN-1 is an ATP-competitive inhibitor of LRRK2 kinase activity.[9] It demonstrates high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The half-maximal inhibitory concentration (IC50) values have been determined through various biochemical assays, highlighting its efficacy in vitro.

TargetAssay TypeIC50 / KdReference
LRRK2 (WT)Biochemical Kinase Assay13 nM[8][10]
LRRK2 (G2019S)Biochemical Kinase Assay6 nM[8][10]
LRRK2 (WT)Ambit Binding Assay (Kd)20 nM[9]
LRRK2 (G2019S)Ambit Binding Assay (Kd)11 nM[9]
LRRK2 (A2016T)Biochemical Kinase Assay>2.4 µM[2][10]
LRRK2 (A2016T + G2019S)Biochemical Kinase Assay>3.0 µM[2][10]

Note: The A2016T mutation confers resistance to LRRK2-IN-1, demonstrating the inhibitor's specific interaction within the ATP-binding pocket.[10]

Kinase Selectivity Profile

A critical aspect of a chemical probe is its selectivity. LRRK2-IN-1 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity. This ensures that its observed cellular effects are primarily due to the inhibition of LRRK2.

KinaseAssay TypePotencyReference
MAPK7Ambit Binding Assay (Kd)28 nM[9]
DCLK2Ambit Binding Assay (Kd)16 nM[9]
DCLK2Biochemical Kinase Assay45 nM[9]

Note: While LRRK2-IN-1 is highly selective, it does exhibit some off-target activity, most notably against MAPK7 and DCLK2.[9]

Cellular Mechanism of Action

In cellular systems, LRRK2-IN-1 effectively inhibits LRRK2 kinase activity. This inhibition leads to a cascade of downstream events that have become hallmark indicators of LRRK2 pathway engagement.

Dephosphorylation of LRRK2

The primary and most direct consequence of LRRK2-IN-1 treatment in cells is the dephosphorylation of LRRK2 at several key serine residues, including Ser910 and Ser935.[2][8] These sites are autophosphorylated by LRRK2, and their phosphorylation status is a reliable biomarker of kinase activity.

Disruption of 14-3-3 Binding and Cellular Localization

Phosphorylation at Ser910 and Ser935 mediates the binding of 14-3-3 proteins to LRRK2.[3] The inhibition of LRRK2 by LRRK2-IN-1 leads to the dephosphorylation of these sites, causing the dissociation of 14-3-3 proteins.[10] This, in turn, results in a dramatic change in the subcellular localization of LRRK2, causing it to coalesce into cytoplasmic filamentous aggregates.[8][10]

LRRK2_Signaling_Pathway cluster_0 Active State cluster_1 Inhibited State LRRK2_active Active LRRK2 (pS910/pS935) Fourteen_three_three 14-3-3 Protein LRRK2_active->Fourteen_three_three Binding LRRK2_inactive Inactive LRRK2 (S910/S935) LRRK2_active->LRRK2_inactive Dephosphorylation Cytosolic Diffuse Cytosolic Localization Fourteen_three_three->Cytosolic Maintains LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibits Aggregates Cytoplasmic Filamentous Aggregates LRRK2_inactive->Aggregates Leads to

Caption: LRRK2-IN-1 signaling pathway.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This assay is fundamental to determining the direct inhibitory activity of compounds against purified LRRK2.

  • Reaction Setup: A typical reaction mixture contains purified recombinant LRRK2 (wild-type or mutant), a peptide substrate (e.g., LRRKtide or Nictide), ATP (often radiolabeled [γ-³²P]ATP), and the test compound (LRRK2-IN-1) at varying concentrations in a kinase assay buffer.[11]

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 20-30 minutes).[11]

  • Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.

  • Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. Alternatively, non-radioactive methods such as fluorescence polarization or FRET can be used.

  • Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (LRRK2, Substrate, LRRK2-IN-1) B 2. Initiate with ATP Incubate at 30°C A->B C 3. Terminate Reaction B->C D 4. Quantify Phosphorylation C->D E 5. Analyze Data (IC50) D->E

Caption: In Vitro Kinase Assay Workflow.

Cellular LRRK2 Dephosphorylation Assay

This assay measures the ability of an inhibitor to engage LRRK2 in a cellular context.

  • Cell Culture and Treatment: Cells endogenously expressing LRRK2 or overexpressing a tagged version (e.g., GFP-LRRK2) are cultured.[8] The cells are then treated with various concentrations of LRRK2-IN-1 or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Lysis: After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Cell lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

  • Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities for phosphorylated and total LRRK2 are quantified, and the ratio of pLRRK2/total LRRK2 is calculated to determine the extent of dephosphorylation.

In Vivo Studies

While LRRK2-IN-1 has been a transformative tool for in vitro and cellular studies, its utility in vivo has been limited by its poor pharmacokinetic properties, including low blood-brain barrier penetration.[9] Nevertheless, studies in peripheral tissues have confirmed its ability to inhibit LRRK2, as evidenced by the dephosphorylation of Ser910/Ser935 in animal models.[10]

Conclusion

LRRK2-IN-1 is a potent, selective, and ATP-competitive inhibitor of LRRK2 kinase activity. Its mechanism of action is well-characterized, involving the direct inhibition of the kinase, which leads to the dephosphorylation of key regulatory sites (Ser910/Ser935), disruption of 14-3-3 protein binding, and a subsequent alteration in the subcellular localization of LRRK2. While its application in central nervous system studies in vivo is restricted, LRRK2-IN-1 remains an invaluable chemical probe for elucidating the cellular functions of LRRK2 and for validating LRRK2 inhibition as a therapeutic strategy for Parkinson's disease.

References

LRRK2-IN-1: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2 kinase activity has been a significant focus of research and development. This technical guide provides an in-depth overview of the discovery and development of LRRK2-IN-1, a seminal tool compound that has paved the way for our current understanding of LRRK2 biology and the development of next-generation inhibitors. This document details the biochemical and cellular activity of LRRK2-IN-1, its kinase selectivity profile, and its pharmacokinetic properties. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the LRRK2 signaling pathway and a typical kinase inhibitor discovery workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for LRRK2-IN-1, providing a comparative overview of its potency and selectivity.

Table 1: Biochemical Activity of LRRK2-IN-1

TargetAssay TypeIC50 (nM)Kd (nM)ATP Concentration
LRRK2 (Wild-Type)Biochemical Assay (Invitrogen)3-Not Specified
LRRK2 (Wild-Type)Biochemical Assay (Dundee)13-100 µM
LRRK2 (G2019S)Biochemical Assay (Invitrogen)4-Not Specified
LRRK2 (G2019S)Biochemical Assay (Dundee)6-100 µM
LRRK2 (Wild-Type)Ambit Binding Assay-20Not Applicable
LRRK2 (G2019S)Ambit Binding Assay-11Not Applicable

Table 2: Cellular Activity of LRRK2-IN-1

Cell LineTargetAssayIC50 (µM)
HEK293LRRK2 (Wild-Type & G2019S)pSer935 LRRK2 Inhibition1-3
Human Lymphoblastoid CellsLRRK2 (Wild-Type)pSer935 LRRK2 Inhibition1-3
Parkinson's Disease Patient Homozygous Lymphoblastoid CellsLRRK2 (G2019S)pSer935 LRRK2 Inhibition1-3
SH-SY5Y Neuroblastoma CellsLRRK2pSer935 LRRK2 Inhibition1-3
Swiss 3T3 CellsLRRK2pSer935 LRRK2 Inhibition1-3
U-2 OS Cells (BacMam LRRK2-GFP WT)LRRK2 (Wild-Type)TR-FRET pSer9350.08
U-2 OS Cells (BacMam LRRK2-GFP G2019S)LRRK2 (G2019S)TR-FRET pSer9350.03
HeLa CellsMAPK7Autophosphorylation0.16

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

KinaseAssay TypeIC50 (nM)Kd (nM)
DCLK2Biochemical Assay (Invitrogen)45-
DCLK2Biochemical Assay (Dundee)210-
DCLK2Ambit Binding Assay-16
MAPK7Ambit Binding Assay-28
AURKBBiochemical Assay>1000-
CHEK2Biochemical Assay>1000-
MKNK2Biochemical Assay>1000-
MYLKBiochemical Assay>1000-
NUAK1Biochemical Assay>1000-
PLK1Biochemical Assay>1000-

Table 4: Pharmacokinetic Properties of LRRK2-IN-1

ParameterValue
Half-life (t1/2)4.47 hours
Clearance (CL)5.6 mL/min/Kg
Volume of Distribution (Vss)1.7 L/Kg
Oral Bioavailability (F)49.3%
Blood-Brain Barrier PenetrationPoor

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro potency of inhibitors against LRRK2 kinase activity using a radiometric assay with a peptide substrate.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or G2019S mutant)

  • LRRKtide peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA)

  • LRRK2-IN-1 or other test compounds

  • DMSO

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Compound Preparation: Prepare a serial dilution of LRRK2-IN-1 in DMSO.

  • Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant LRRK2 protein, and LRRKtide substrate.

  • Inhibitor Addition: Add the diluted LRRK2-IN-1 or DMSO (for control) to the kinase reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 pSer935 Target Engagement Assay (Western Blot)

This protocol outlines a method to assess the ability of LRRK2-IN-1 to inhibit LRRK2 kinase activity in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935.

Materials:

  • HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S)

  • Cell culture medium and supplements

  • LRRK2-IN-1 or other test compounds

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate HEK293-LRRK2 cells and allow them to adhere. Treat the cells with a serial dilution of LRRK2-IN-1 or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total-LRRK2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

    • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Pharmacokinetic Analysis Protocol (LC-MS/MS)

This protocol provides a general method for the quantitative analysis of LRRK2-IN-1 in biological matrices such as plasma and brain tissue.

Materials:

  • Biological samples (plasma, brain homogenate) from dosed animals

  • LRRK2-IN-1 analytical standard

  • Internal standard (e.g., a stable isotope-labeled version of LRRK2-IN-1)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Plasma: To a known volume of plasma, add the internal standard and precipitate proteins by adding acetonitrile. Vortex and centrifuge. Collect the supernatant.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer. Add the internal standard and precipitate proteins with acetonitrile. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant from the prepared samples onto the LC-MS/MS system.

    • Separate LRRK2-IN-1 and the internal standard using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on an analytical column.

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions for LRRK2-IN-1 and the internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of the LRRK2-IN-1 analytical standard.

    • Calculate the concentration of LRRK2-IN-1 in the biological samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

    • Use the concentration-time data to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate pharmacokinetic software.

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active GTP Binding Dimerization Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibition Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Autophagy Phospho_Rab->Autophagy Neuronal_Survival Neuronal Survival Cytoskeletal_Dynamics->Neuronal_Survival Dysregulation leads to decreased survival

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Experimental Workflow for LRRK2 Inhibitor Discovery

LRRK2_Inhibitor_Discovery_Workflow Start Start: Target Identification (LRRK2) HTS High-Throughput Screening (HTS) Biochemical Assay Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Medicinal Chemistry) Hit_ID->Lead_Gen Active Compounds Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization (Potency, Selectivity, MOA) Lead_Opt->In_Vitro Cellular_Assays Cellular Assays (Target Engagement, Phenotypic) In_Vitro->Cellular_Assays PK_Studies Pharmacokinetic (PK) Studies (ADME) Cellular_Assays->PK_Studies In_Vivo In Vivo Efficacy & Safety (Animal Models) PK_Studies->In_Vivo Candidate Preclinical Candidate Selection (e.g., LRRK2-IN-1 as a tool) In_Vivo->Candidate Clinical Clinical Development Candidate->Clinical Successful Candidate

Caption: A representative workflow for the discovery of LRRK2 kinase inhibitors.

LRRK2-IN-1: An In-depth Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of LRRK2-IN-1, a pivotal small molecule inhibitor used in the investigation of Leucine-rich repeat kinase 2 (LRRK2) in the context of Parkinson's disease (PD). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic PD, making its kinase activity a prime therapeutic target. LRRK2-IN-1 has been instrumental as a tool compound to probe the cellular functions of LRRK2 and to validate it as a druggable target.

Core Data Presentation

The following tables summarize the key quantitative data for LRRK2-IN-1, facilitating a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition by LRRK2-IN-1
TargetIC50 (nM)Assay Conditions
LRRK2 (Wild-Type)130.1 mM ATP[1]
LRRK2 (G2019S Mutant)60.1 mM ATP[1]
LRRK2 (A2016T Mutant)>2400Not specified[1]
LRRK2 (A2016T + G2019S Double Mutant)>2400Not specified[1]
Table 2: Cellular Activity of LRRK2-IN-1
AssayCell LineEffectConcentration
Dephosphorylation of pS910/pS935 LRRK2HEK293 cells expressing GFP-LRRK2 (WT and G2019S)Near maximal effect1 µM[2]
Inhibition of 14-3-3 binding to LRRK2HEK293 cells expressing GFP-LRRK2 (WT and G2019S)Loss of binding1 µM[1]
LRRK2 LocalizationHEK293 cells expressing GFP-LRRK2 (G2019S)Accumulation in aggregate structures1 µM[2]
Table 3: Selectivity Profile of LRRK2-IN-1
Kinase TargetBinding Affinity (Kd in µM) or Inhibition (EC50 in nM)
LRRK2Kd < 0.003 µM
DCLK1Kd < 0.003 µM
MAPK7 (ERK5)EC50 = 160 nM[1]
10 other kinasesKd between 0.003 and 3 µM
429 other kinasesKd > 3 µM

Data from KINOMEscan™ binding assay. A lower Kd value indicates higher binding affinity.[1]

Key Signaling Pathways and Experimental Workflows

Visual representations of the LRRK2 signaling pathway, the mechanism of LRRK2-IN-1 action, and common experimental workflows are provided below using Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) (pS1292) LRRK2_Mutations->LRRK2_Active Increases Kinase Activity Cellular_Stress Cellular Stressors Cellular_Stress->LRRK2_Active Activates LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases (e.g., pT73-Rab10) Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction LRRK2_IN_1_Mechanism LRRK2_IN_1 LRRK2-IN-1 LRRK2_Active Active LRRK2 (ATP-Bound) LRRK2_IN_1->LRRK2_Active Binds to ATP pocket LRRK2_Inactive Inactive LRRK2 LRRK2_Active->LRRK2_Inactive Inhibition pSubstrate Phosphorylated Substrate LRRK2_Active->pSubstrate Phosphorylates Substrate Therapeutic_Outcome Therapeutic Outcome LRRK2_Inactive->Therapeutic_Outcome Prevents Substrate LRRK2 Substrate (e.g., Rab10) Downstream_Effects Pathogenic Downstream Effects pSubstrate->Downstream_Effects Experimental_Workflow cluster_cell_based Cell-Based Assay Workflow cluster_biochemical In Vitro Kinase Assay Workflow Cell_Culture 1. Culture Cells (e.g., HEK293 expressing LRRK2) Treatment 2. Treat with LRRK2-IN-1 (or vehicle control) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Western_Blot 4. Western Blot Analysis (pS935, total LRRK2) Lysis->Western_Blot Quantification 5. Densitometry & Analysis Western_Blot->Quantification Reaction_Setup 1. Prepare Reaction Mix (Recombinant LRRK2, Substrate, Buffer) Inhibitor_Addition 2. Add LRRK2-IN-1 (serial dilutions) Reaction_Setup->Inhibitor_Addition Initiation 3. Initiate Reaction with ATP (e.g., [γ-32P]ATP) Inhibitor_Addition->Initiation Incubation 4. Incubate Initiation->Incubation Termination 5. Stop Reaction Incubation->Termination Detection 6. Detect Phosphorylation (e.g., Autoradiography) Termination->Detection

References

LRRK2-IN-13 as a Chemical Probe for LRRK2 Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease. The kinase activity of LRRK2 is considered a key therapeutic target, and potent, selective chemical probes are invaluable tools for dissecting its complex biology. This technical guide focuses on LRRK2-IN-13, a representative chemical probe for interrogating LRRK2 function. While specific quantitative data for this compound is emerging, this guide will leverage data from the closely related and well-characterized tool compound, LRRK2-IN-1, to provide a comprehensive overview of the application of such probes in LRRK2 research. This document will provide an in-depth look at the quantitative data, experimental protocols, and signaling pathways relevant to the use of LRRK2 inhibitors.

Data Presentation

The following tables summarize the key quantitative data for the potent and selective LRRK2 inhibitor, LRRK2-IN-1, which serves as a benchmark for understanding the properties of this compound.

Table 1: In Vitro Potency of LRRK2-IN-1

TargetAssay TypeIC50 (nM)Reference
LRRK2 (Wild-Type)Enzymatic Assay13[1][2][3]
LRRK2 (G2019S Mutant)Enzymatic Assay6[1][2][3]
LRRK2 (A2016T Mutant)Enzymatic Assay2450[4]
LRRK2 (G2019S + A2016T)Enzymatic Assay3080[4]

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

Off-Target KinaseAssay TypeIC50 (nM)Reference
DCLK2Biochemical Assay45
PLK4Binding Assay>1000
GAKBinding Assay>1000
TNK1Binding Assay>1000
CAMKK2Binding Assay>1000
PIP4K2CBinding Assay>1000

Note: LRRK2-IN-1 demonstrates high selectivity, inhibiting only a small fraction of the kinome when profiled against extensive kinase panels.[2]

Table 3: Cellular Activity of LRRK2-IN-1

Cell LineAssayEndpointIC50 (nM)Reference
HEK293Western BlotpS935 LRRK2~100-300[4]
SH-SY5YWestern BlotpS935 LRRK2~100-300[4]

LRRK2 Signaling Pathway

Mutations in LRRK2 are a significant cause of familial Parkinson's disease, and the kinase activity of LRRK2 is implicated in the pathogenic process.[5] LRRK2 is a complex protein with both kinase and GTPase activity, and it participates in various cellular signaling pathways. A primary function of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[6] Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2, leading to downstream effects that contribute to neurodegeneration. LRRK2 inhibitors, like this compound, act by competing with ATP for binding to the kinase domain, thereby blocking its phosphotransferase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases/Phosphatases Upstream Kinases/Phosphatases LRRK2 LRRK2 (Kinase & GTPase) Upstream Kinases/Phosphatases->LRRK2 Regulation Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Protein Synthesis Protein Synthesis LRRK2->Protein Synthesis Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Neurodegeneration Neurodegeneration Vesicular Trafficking->Neurodegeneration Cytoskeletal Dynamics->Neurodegeneration Protein Synthesis->Neurodegeneration Neuroinflammation->Neurodegeneration LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2 Inhibition Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add inhibitor/DMSO to 384-well plate A->B C Add recombinant LRRK2 enzyme B->C D Pre-incubate at room temperature C->D E Initiate reaction with Substrate/ATP mix D->E F Incubate at RT or 30°C E->F G Stop reaction and measure kinase activity (e.g., ADP-Glo™ or ³²P incorporation) F->G H Calculate IC50 value G->H CETSA_Workflow cluster_protocol1 Protocol 1: Isothermal Dose-Response cluster_protocol2 Protocol 2: Thermal Shift Curve Generation A1 Treat cells with a dose range of this compound B1 Harvest and resuspend cells A1->B1 C1 Heat all samples at a single, optimized temperature B1->C1 D1 Lyse cells and separate soluble fraction C1->D1 E1 Quantify soluble LRRK2 (Western Blot/ELISA) D1->E1 F1 Determine dose-dependent stabilization E1->F1 A2 Treat cells with saturating this compound and vehicle B2 Harvest and resuspend cells A2->B2 C2 Heat aliquots at a range of temperatures B2->C2 D2 Lyse cells and separate soluble fraction C2->D2 E2 Quantify soluble LRRK2 at each temperature D2->E2 F2 Determine melting curve and optimal temperature E2->F2 F2->C1 Informs

References

The Structure-Activity Relationship of LRRK2-IN-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2 has been a significant focus of research and development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of LRRK2-IN-13, a potent LRRK2 inhibitor. We will delve into its quantitative biological data, the detailed experimental protocols used for its characterization, and the broader context of the LRRK2 signaling pathway. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the development of LRRK2-targeted therapeutics.

Introduction to LRRK2 and this compound

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2] The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to a gain-of-function, increasing the kinase activity of the LRRK2 protein.[3] This hyperactivity is believed to contribute to the neurodegeneration observed in Parkinson's disease, making the inhibition of LRRK2 kinase activity a promising therapeutic strategy.

This compound is a potent inhibitor of LRRK2.[4] While detailed structural information for this compound is not publicly available, its close analog, LRRK2-IN-1, features a 2-anilino-pyrimidobenzodiazepine scaffold, which has been a key chemotype in the development of LRRK2 inhibitors.[3][5] The structure-activity relationship of this class of compounds highlights the importance of the pyrimidyl and benzodiazepine (B76468) moieties for potent and selective inhibition of LRRK2.[6]

Quantitative Biological Data of this compound

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.

Assay TypeTargetIC50 (nM)Notes
In vitro Kinase AssayLRRK2 (Wild-Type)0.57[4]
In vitro Kinase AssayLRRK2 (G2019S Mutant)0.22[4]
ADP-Glo Kinase AssayLRRK2 (Wild-Type)0.33[4]
Pharmacokinetic Parameter Value Notes
Intrinsic Hepatocyte Clearance1.88 L/h/kgIn vitro data suggesting metabolic stability.[4]
Brain PenetrationReportedQualitative data suggesting potential for CNS activity.[4]

LRRK2 Signaling Pathway

LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[7] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are master regulators of membrane trafficking.[8] Inhibition of LRRK2 kinase activity is expected to modulate these pathways and restore normal cellular function.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Cellular Stress) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (pLRRK2) LRRK2_Inactive->LRRK2_Active Autophosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking LRRK2_IN13 This compound LRRK2_IN13->LRRK2_Active Inhibition

LRRK2 Signaling and Point of Inhibition

Experimental Protocols

The characterization of LRRK2 inhibitors like this compound involves a series of standardized in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of a solution containing the LRRK2 enzyme.

  • Add 2 µL of a solution containing the LRRKtide substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for 120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) Start->Prepare_Reagents Plate_Setup Plate Setup (384-well) Prepare_Reagents->Plate_Setup Incubation1 Incubate (120 min) Plate_Setup->Incubation1 Add_ADPGlo Add ADP-Glo™ Reagent Incubation1->Add_ADPGlo Incubation2 Incubate (40 min) Add_ADPGlo->Incubation2 Add_Kinase_Detection Add Kinase Detection Reagent Incubation2->Add_Kinase_Detection Incubation3 Incubate (30 min) Add_Kinase_Detection->Incubation3 Read_Luminescence Read Luminescence Incubation3->Read_Luminescence Data_Analysis Data Analysis (IC50 Calculation) Read_Luminescence->Data_Analysis End End Data_Analysis->End

ADP-Glo Kinase Assay Workflow
Cellular LRRK2 Target Engagement Assay (Western Blot)

This assay assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at autophosphorylation sites (e.g., Ser935) or its substrates (e.g., Rab10).

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • This compound (or other test compounds)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding and Treatment with this compound Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End Analysis->End

References

LRRK2-IN-1: A Technical Guide to its Effect on LRRK2 Autophosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective inhibitor, LRRK2-IN-1, and its effect on the autophosphorylation of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making the modulation of its kinase activity a key therapeutic strategy. This document outlines the mechanism of action of LRRK2-IN-1, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Concept: LRRK2 Autophosphorylation as a Biomarker

LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity. A critical event in LRRK2 activation is its autophosphorylation at multiple sites, with phosphorylation at serine 1292 (pSer1292) being a key indicator of its kinase activity.[1][2][3] Pathogenic mutations, such as the common G2019S mutation, have been shown to enhance this autophosphorylation, leading to downstream cellular toxicity.[2][4] Therefore, the inhibition of LRRK2 autophosphorylation is a primary goal for therapeutic intervention.

LRRK2-IN-1: Mechanism of Action

LRRK2-IN-1 is a potent, ATP-competitive inhibitor of LRRK2 kinase activity.[5] By binding to the ATP pocket of the LRRK2 kinase domain, it effectively blocks the transfer of a phosphate (B84403) group to its substrates, including LRRK2 itself (autophosphorylation). This inhibition has been demonstrated for both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.[5][6]

Quantitative Data: Inhibitory Potency of LRRK2-IN-1

The efficacy of LRRK2-IN-1 in inhibiting LRRK2 kinase activity has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

InhibitorTargetIC50 (nM)
LRRK2-IN-1LRRK2 (WT)13
LRRK2-IN-1LRRK2 (G2019S)6

Data sourced from Axon Medchem.[5]

Signaling Pathway and Inhibition

The following diagram illustrates the LRRK2 signaling pathway, highlighting the role of autophosphorylation and the point of intervention for LRRK2-IN-1.

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 pLRRK2 pLRRK2 (pSer1292) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylation LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics Rab_GTPases->Cytoskeletal_Dynamics Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Cytoskeletal_Dynamics->Neurodegeneration Kinase_Assay_Workflow A Prepare LRRK2-IN-1 dilutions C Pre-incubate with LRRK2-IN-1 A->C B Add recombinant LRRK2 enzyme B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Detection (Autoradiography/Luminescence) F->G H Data Analysis (IC50 determination) G->H Western_Blot_Workflow A Cell treatment with LRRK2-IN-1 B Cell lysis A->B C Protein quantification B->C D SDS-PAGE and protein transfer C->D E Membrane blocking D->E F Primary antibody incubation (pSer1292) E->F G Secondary antibody incubation F->G H Signal detection G->H I Re-probe for total LRRK2 H->I J Densitometry and analysis I->J

References

The Impact of LRRK2-IN-13 on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease (PD).[1][2][3][4] Mutations in the LRRK2 gene are among the most common causes of both familial and sporadic forms of PD.[1][3][4] The LRRK2 protein possesses both kinase and GTPase activity, and pathogenic mutations, such as the common G2019S variant, have been shown to increase its kinase activity, making it a compelling therapeutic target.[4][5][6]

LRRK2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity. Understanding its effects on cellular pathways is crucial for the development of potential therapeutic interventions for Parkinson's disease and other LRRK2-associated conditions. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Potency and Selectivity

This compound is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The inhibitory activity of this compound is summarized in the table below.

TargetIC50 (nM)Assay TypeReference
LRRK2 (WT)13Biochemical[7]
LRRK2 (G2019S)6Biochemical[5][7][8]

Core Cellular Pathway Affected: LRRK2-Rab GTPase Signaling

A pivotal breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as key physiological substrates of its kinase activity.[9][10][11] Rab GTPases are master regulators of intracellular vesicular trafficking, a process critical for neuronal function and overall cellular homeostasis.

LRRK2-mediated phosphorylation of Rab proteins occurs on a conserved threonine or serine residue within their switch II domain.[10] This phosphorylation event has significant functional consequences, including:

  • Inhibition of GDI Binding: Phosphorylated Rabs exhibit a markedly decreased affinity for GDP dissociation inhibitors (GDIs), proteins responsible for maintaining Rab proteins in an inactive, cytosolic state.[9][11]

  • Enhanced Membrane Association: The loss of GDI binding leads to the accumulation of phosphorylated Rab proteins on cellular membranes.[12]

  • Altered Effector Protein Interaction: Phosphorylation can modulate the interaction of Rab proteins with their downstream effector molecules, thereby disrupting specific vesicular trafficking pathways.[9]

This compound, by inhibiting the kinase activity of LRRK2, is expected to prevent these phosphorylation-dependent events, thereby rescuing the cellular dysfunctions associated with hyperactive LRRK2.

Diagram: this compound Mechanism of Action

LRRK2_Inhibitor_Pathway cluster_0 Normal LRRK2 Activity cluster_1 Pathogenic LRRK2 (e.g., G2019S) cluster_2 Effect of this compound Active LRRK2 Active LRRK2 Rab-GDP Rab-GDP Active LRRK2->Rab-GDP Phosphorylation pRab-GTP pRab-GTP Rab-GDP->pRab-GTP Excess pRab-GTP Excess pRab-GTP Rab-GDP->Excess pRab-GTP Restored Trafficking Restored Trafficking Rab-GDP->Restored Trafficking Normal Function Vesicle Trafficking Vesicle Trafficking pRab-GTP->Vesicle Trafficking Regulates Hyperactive LRRK2 Hyperactive LRRK2 Hyperactive LRRK2->Rab-GDP Increased Phosphorylation Inhibited LRRK2 Inhibited LRRK2 Dysfunctional Trafficking Dysfunctional Trafficking Excess pRab-GTP->Dysfunctional Trafficking Leads to This compound This compound This compound->Hyperactive LRRK2 Inhibits Inhibited LRRK2->Rab-GDP No Phosphorylation

Caption: Mechanism of this compound in the LRRK2-Rab pathway.

Other Cellular Processes Potentially Modulated by this compound

Through its regulation of Rab GTPases and other potential substrates, LRRK2 is implicated in a variety of cellular processes. Inhibition of LRRK2 by this compound is therefore predicted to impact:

  • Autophagy and Lysosomal Function: LRRK2 has been linked to the regulation of autophagic flux and lysosomal homeostasis.[13] Dysregulation of these processes is a hallmark of many neurodegenerative diseases.

  • Mitochondrial Function: LRRK2 mutations have been associated with mitochondrial dysfunction, a key factor in the pathogenesis of Parkinson's disease.[13]

  • Ciliogenesis: Pathogenic LRRK2 mutations can impair the formation and function of primary cilia, cellular organelles involved in signaling and sensory perception.[13]

  • Neuroinflammation: LRRK2 is expressed in immune cells, including microglia in the brain, and has been implicated in inflammatory responses.[13]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of this compound.

In Vitro LRRK2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of purified LRRK2.

Materials:

  • Recombinant LRRK2 (WT and/or G2019S mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 and varying concentrations of this compound (or DMSO as a vehicle control) in kinase assay buffer.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Expose the membrane to a phosphor screen and quantify the radiolabeled MBP bands using a phosphorimager.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Diagram: In Vitro LRRK2 Kinase Assay Workflow

Kinase_Assay_Workflow start Start prep_mix Prepare Reaction Mix: Recombinant LRRK2 This compound (or DMSO) start->prep_mix pre_incubate Pre-incubate (10-15 min, 30°C) prep_mix->pre_incubate add_substrate Add Substrate Mix: MBP [γ-³²P]ATP pre_incubate->add_substrate incubate Incubate (30-60 min, 30°C) add_substrate->incubate terminate Terminate Reaction (Add SDS Loading Buffer) incubate->terminate sds_page SDS-PAGE terminate->sds_page transfer Western Blot Transfer sds_page->transfer quantify Phosphorimaging and Quantification transfer->quantify end End quantify->end

Caption: Workflow for the in vitro LRRK2 kinase assay.

Cellular LRRK2 Target Engagement Assay (Immunoblotting of pRab10)

This assay determines the effect of this compound on the phosphorylation of a key LRRK2 substrate, Rab10, in a cellular context.

Materials:

  • Cell line expressing endogenous or over-expressed LRRK2 (e.g., A549, HEK293T)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of this compound (or DMSO) for a specified time (e.g., 1-2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE loading buffer.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Rab10 signal to total Rab10 and the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to LRRK2 in intact cells.[14][15][16]

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Cell lysis buffer

  • Western blotting equipment

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO).

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble LRRK2 in the supernatant by Western blotting.

  • A positive target engagement will result in a thermal stabilization of LRRK2 in the presence of this compound, leading to more soluble protein at higher temperatures compared to the vehicle-treated control.

Diagram: Cellular Thermal Shift Assay (CETSA) Principle

CETSA_Principle cluster_0 No Inhibitor cluster_1 With this compound LRRK2_unbound LRRK2 Heat_unbound Heat Denatured_LRRK2 Denatured LRRK2 Heat_unbound->Denatured_LRRK2 Less Soluble Protein Less Soluble Protein Denatured_LRRK2->Less Soluble Protein LRRK2_bound LRRK2 + this compound Heat_bound Heat Stable_LRRK2 Stable LRRK2 Heat_bound->Stable_LRRK2 More Soluble Protein More Soluble Protein Stable_LRRK2->More Soluble Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable tool for investigating the cellular functions of LRRK2 and for exploring the therapeutic potential of LRRK2 inhibition. This technical guide provides a foundational understanding of the key cellular pathways affected by this inhibitor, along with detailed protocols for its characterization. By elucidating the precise molecular consequences of LRRK2 inhibition by this compound, researchers can advance the development of novel treatments for Parkinson's disease and other LRRK2-related disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Foundational Research on LRRK2 Kinase Inhibition by LRRK2-IN-1

This technical guide provides a comprehensive overview of the foundational research on LRRK2-IN-1, a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a critical target in the study of Parkinson's disease, and LRRK2-IN-1 was one of the first compounds to enable detailed exploration of LRRK2 kinase inhibition.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables present the key quantitative data for LRRK2-IN-1, facilitating a clear comparison of its potency, selectivity, and cellular effects.

Parameter LRRK2 (Wild Type) LRRK2 (G2019S Mutant) Notes Reference
IC50 (In Vitro Kinase Assay) 13 nM6 nMLRRK2-IN-1 demonstrates high potency against both the wild-type and the common pathogenic G2019S mutant form of LRRK2.[2][3]
IC50 (Cellular TR-FRET Assay) 0.08 µM0.03 µMInhibition of LRRK2 activity was confirmed in a cellular context using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay in HEK293 cells.[3]
Kd (Radioligand Binding Assay) 26 ± 3 nM (rat kidney), 43 ± 8 nM (rat striatum), 48 ± 2 nM (human striatum)Not ReportedBinding affinity was determined using [3H]LRRK2-IN-1.[2]

Table 1: Potency and Binding Affinity of LRRK2-IN-1

Kinase IC50 Notes Reference
DCLK2 45 nM[3]
MAPK7 (ERK5) 160 nM (EC50)[3]
AURKB, CHEK2, MKNK2, MYLK, NUAK1, PLK1 > 1 µMLRRK2-IN-1 exhibits high selectivity for LRRK2 over a range of other kinases.[3]

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

Parameter Cell Line Effect Notes Reference
Inhibition of Ser910/Ser935 Phosphorylation HEK293 cells stably transfected with WT or G2019S LRRK2Dose-dependent inhibitionThis demonstrates target engagement in a cellular model.[3]
Cytotoxicity (IC50) HepG2 cells49.3 µMLRRK2-IN-1 shows moderate cytotoxicity at higher concentrations.[3]
Genotoxicity In the presence of S9: 15.6 µM, In the absence of S9: 3.9 µMGenotoxic effects were observed in the micronucleus assay.[3]

Table 3: Cellular Activity and Toxicological Profile of LRRK2-IN-1

LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[4][5] Pathogenic mutations, such as G2019S, often lead to hyperactivation of its kinase function, which is implicated in the neurodegenerative processes of Parkinson's disease.[6][7] LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and regulation of the cytoskeleton.[5][8] LRRK2-IN-1 acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activation cluster_1 Downstream Effects cluster_2 Inhibition by LRRK2-IN-1 LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Dimerization & Conformational Change Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates Autophagy Dysfunctional Autophagy LRRK2_active->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2_active->Cytoskeleton G2019S G2019S Mutation G2019S->LRRK2_active Promotes Activation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Cytoskeleton->Neuronal_Damage LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and its inhibition by LRRK2-IN-1.

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research of LRRK2-IN-1 are provided below.

In Vitro LRRK2 Kinase Activity Assay

This protocol is a representative method for determining the in vitro potency of LRRK2 inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of LRRK2-IN-1 against LRRK2 kinase activity.

Materials:

  • Recombinant human LRRK2 (WT and G2019S)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • [γ-32P]ATP or [γ-33P]ATP

  • LRRK2-IN-1 serial dilutions

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a kinase reaction mixture containing LRRK2 enzyme and MBP substrate in kinase assay buffer.

  • Add serial dilutions of LRRK2-IN-1 or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition at each LRRK2-IN-1 concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_mix Prepare Kinase/ Substrate Mix start->prep_mix add_inhibitor Add LRRK2-IN-1 (Serial Dilutions) prep_mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_atp Initiate with [γ-32P]ATP pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction (SDS Buffer) incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autoradiography Autoradiography sds_page->autoradiography quantify Quantify Bands autoradiography->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro LRRK2 kinase activity assay.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the ability of LRRK2-IN-1 to inhibit LRRK2 autophosphorylation in a cellular context.

Objective: To measure the inhibition of LRRK2 phosphorylation at key sites (e.g., Ser910, Ser935) in cells treated with LRRK2-IN-1.

Materials:

  • HEK293 cells stably overexpressing LRRK2 (WT or G2019S)

  • Cell culture medium and reagents

  • LRRK2-IN-1 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting apparatus and reagents

Procedure:

  • Plate HEK293-LRRK2 cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of LRRK2-IN-1 or DMSO for a specified duration (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for phosphorylated and total LRRK2, normalizing to a loading control.

Western_Blot_Workflow start Start cell_culture Culture HEK293-LRRK2 Cells start->cell_culture treat_cells Treat with LRRK2-IN-1 cell_culture->treat_cells cell_lysis Lyse Cells treat_cells->cell_lysis protein_quant Quantify Protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Quantify Bands detection->quantification end End quantification->end

Caption: Workflow for a cellular LRRK2 phosphorylation assay via Western Blot.

Conclusion

LRRK2-IN-1 was a seminal tool compound that played a crucial role in validating LRRK2 kinase as a viable therapeutic target for Parkinson's disease. Its high potency and selectivity enabled researchers to dissect the downstream consequences of LRRK2 kinase activity in both in vitro and cellular systems. While LRRK2-IN-1 itself has limitations for in vivo use, such as a lack of brain penetrance, the foundational research conducted with this inhibitor paved the way for the development of next-generation, brain-penetrant LRRK2 inhibitors that are now in clinical trials.[1] This guide serves as a technical resource for understanding the pioneering work that established the framework for LRRK2-targeted drug discovery.

References

Preclinical Evaluation of LRRK2-IN-13 for Neuroprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of LRRK2-IN-13, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), for its potential neuroprotective effects. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a key therapeutic target. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of LRRK2 inhibitors, including this compound and other well-characterized compounds, in preclinical models of neurodegeneration.

Inhibitor Assay Type Cell Line/Model Parameter Value Reference
This compoundAutophagy InductionSH-SY5YProtective AutophagyInduced at 5 µM[1]
GSK2578215AAutophagy InductionSH-SY5YProtective AutophagyInduced at 1 nM[1][2]
MLi-2NeuroprotectionRat TCE modelDopaminergic Neuron ProtectionProtective[3]
GW5074NeuroprotectionMouse LRRK2 G2019S modelTH-positive Neuron ProtectionProtective[4]
Indirubin-3′-monooximeNeuroprotectionMouse LRRK2 G2019S modelTH-positive Neuron ProtectionProtective[4]

Table 1: In Vitro and In Vivo Neuroprotective Efficacy of LRRK2 Inhibitors. This table presents a summary of the neuroprotective effects observed with various LRRK2 inhibitors in different preclinical models.

Inhibitor Assay Type Target IC50 Value Reference
LRRK2-IN-1Kinase InhibitionLRRK2 (WT)13 nM[2]
LRRK2-IN-1Kinase InhibitionLRRK2 (G2019S)6 nM[2]
GSK2578215AKinase InhibitionLRRK2 (WT)5.3 nM[2]
GSK2578215AKinase InhibitionLRRK2 (G2019S)5.3 nM[2]
MLi-2Kinase InhibitionLRRK2 (WT)1 nM[3]

Table 2: In Vitro Kinase Inhibitory Activity of LRRK2 Inhibitors. This table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for different LRRK2 inhibitors against both wild-type and G2019S mutant LRRK2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. This section outlines the core experimental protocols used to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from neurotoxin-induced cell death.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Neurotoxin (e.g., 1-methyl-4-phenylpyridinium (MPP+))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 2 hours.

  • Neurotoxin Challenge: Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the wells and co-incubate for 24 hours. Include control wells (no treatment), vehicle control wells (DMSO), and toxin-only wells.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis of LRRK2 Phosphorylation

This protocol is used to determine the extent to which this compound inhibits LRRK2 kinase activity in cells by measuring the phosphorylation of LRRK2 at Serine 935 (pS935).

Materials:

  • Treated cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS935-LRRK2 (e.g., 1:1000 dilution) and total LRRK2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin (e.g., 1:5000 dilution) should also be probed.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

In Vivo Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Mouse Model

This protocol evaluates the neuroprotective efficacy of this compound in a well-established rodent model of Parkinson's disease.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • Vehicle for this compound

  • Stereotaxic apparatus

  • Anesthetics

Procedure:

  • Stereotaxic Surgery: Anesthetize the mice and unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

  • Drug Administration: Administer this compound or vehicle to the mice daily (e.g., via oral gavage) starting from a predetermined time point before or after the 6-OHDA lesion.

  • Behavioral Testing: Perform behavioral tests (e.g., apomorphine-induced rotation test, cylinder test) to assess motor deficits at various time points post-lesion.

  • Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains and process for immunohistochemistry.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is used to quantify the extent of dopaminergic neuron survival in the substantia nigra of the 6-OHDA-lesioned mice treated with this compound.

Materials:

  • Fixed brain sections (e.g., 30 µm thick)

  • Blocking solution (e.g., 10% normal serum with 0.3% Triton X-100 in PBS)

  • Primary antibody: Mouse anti-Tyrosine Hydroxylase (TH) (e.g., 1:1000 dilution)

  • Biotinylated secondary antibody (anti-mouse)

  • Avidin-biotin-peroxidase complex (ABC kit)

  • DAB substrate kit

  • Microscope

Procedure:

  • Antigen Retrieval: If necessary, perform antigen retrieval on the brain sections.

  • Blocking: Block non-specific binding sites by incubating the sections in blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the anti-TH primary antibody overnight at 4°C.

  • Secondary Antibody and ABC Incubation: Wash the sections and incubate with the biotinylated secondary antibody, followed by incubation with the ABC reagent.

  • Visualization: Develop the signal using a DAB substrate, resulting in a brown precipitate in TH-positive neurons.

  • Quantification: Count the number of TH-positive neurons in the substantia nigra of both the lesioned and unlesioned hemispheres using stereological methods.

  • Data Analysis: Express the number of surviving dopaminergic neurons in the lesioned hemisphere as a percentage of the unlesioned hemisphere.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the preclinical evaluation of this compound. The following diagrams were generated using the DOT language for Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increases Activity Neuroinflammation Neuroinflammation (e.g., α-synuclein) Neuroinflammation->LRRK2 Activates Rab_GTPases Rab GTPase Phosphorylation LRRK2->Rab_GTPases Phosphorylates Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2->Mitochondrial_Dysfunction Contributes to LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2 Inhibits Autophagy Autophagy Modulation Rab_GTPases->Autophagy Regulates Neuronal_Death Neuronal Death Autophagy->Neuronal_Death Prevents Mitochondrial_Dysfunction->Neuronal_Death Leads to

Caption: LRRK2 Signaling Pathway in Neurodegeneration.

In_Vitro_Neuroprotection_Workflow Start Start: Seed SH-SY5Y Cells Pre_treatment Pre-treat with this compound Start->Pre_treatment Toxin_Challenge Induce Neurotoxicity (e.g., MPP+) Pre_treatment->Toxin_Challenge Incubation Incubate for 24 hours Toxin_Challenge->Incubation Viability_Assay Assess Cell Viability (MTT Assay) Incubation->Viability_Assay Data_Analysis Analyze and Quantify Neuroprotection Viability_Assay->Data_Analysis

Caption: In Vitro Neuroprotection Experimental Workflow.

In_Vivo_Neuroprotection_Workflow Start Start: 6-OHDA Lesion in Mice Drug_Administration Administer this compound or Vehicle Start->Drug_Administration Behavioral_Testing Monitor Motor Function Drug_Administration->Behavioral_Testing Tissue_Collection Euthanize and Collect Brains Behavioral_Testing->Tissue_Collection IHC Immunohistochemistry for Tyrosine Hydroxylase Tissue_Collection->IHC Quantification Quantify Dopaminergic Neuron Survival IHC->Quantification

Caption: In Vivo Neuroprotection Experimental Workflow.

References

LRRK2-IN-13 and the Modulation of Alpha-Synuclein Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in Parkinson's disease (PD), largely owing to the discovery that mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease. A key pathological hallmark of PD is the aggregation of the protein alpha-synuclein (B15492655) into Lewy bodies and Lewy neurites. Growing evidence indicates a functional link between LRRK2 kinase activity and alpha-synuclein pathology. This technical guide provides an in-depth overview of the role of LRRK2 inhibition, with a focus on the conceptual framework for a compound like LRRK2-IN-13, in modulating alpha-synuclein aggregation and associated pathologies. While specific quantitative data and detailed protocols for this compound are not extensively available in the public domain, this guide leverages data from well-characterized LRRK2 inhibitors to provide a comprehensive understanding of the mechanisms, experimental approaches, and potential therapeutic implications.

The LRRK2 and Alpha-Synuclein Connection in Parkinson's Disease

Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to a gain-of-function in its kinase activity. This hyperactivity is strongly implicated in the pathogenesis of PD. Concurrently, the misfolding and aggregation of alpha-synuclein are central to the neurodegenerative process in PD and other synucleinopathies.

A substantial body of research now supports a mechanistic link between these two key proteins. Increased LRRK2 kinase activity has been shown to promote the aggregation of alpha-synuclein and the formation of pathological inclusions.[1][2][3] This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy to mitigate alpha-synuclein pathology.

The precise mechanisms by which LRRK2 influences alpha-synuclein are multifaceted and are thought to involve:

  • Direct Phosphorylation: While still a subject of debate, some studies suggest that LRRK2 can directly phosphorylate alpha-synuclein at Serine 129 (pS129), a post-translational modification abundant in Lewy bodies.[4][5]

  • Modulation of Cellular Trafficking: LRRK2 is known to phosphorylate a subset of Rab GTPases, which are master regulators of vesicular trafficking.[2] Dysregulation of this pathway may impair the normal processing and clearance of alpha-synuclein, leading to its accumulation.

  • Autophagy and Lysosomal Dysfunction: LRRK2 activity has been linked to the regulation of autophagy and lysosomal function.[2][6] Pathogenic LRRK2 mutations may impair these clearance pathways, contributing to the buildup of misfolded alpha-synuclein.

  • Neuroinflammation: LRRK2 is expressed in immune cells, and its hyperactivity can contribute to a pro-inflammatory state in the brain, which can, in turn, exacerbate alpha-synuclein pathology.[1][7]

Data Presentation: Efficacy of LRRK2 Kinase Inhibitors on Alpha-Synuclein Pathology

While specific data for this compound is limited, the following tables summarize representative quantitative data from studies on other potent and selective LRRK2 inhibitors, demonstrating their effects on alpha-synuclein pathology.

InhibitorModel SystemAssayKey FindingsReference
MLi-2 Primary mouse neurons expressing G2019S-LRRK2Immunocytochemistry for pS129 α-synucleinSignificantly reduced the formation of α-synuclein inclusions.[8]
PF-06447475 Primary mouse neurons expressing G2019S-LRRK2Immunocytochemistry for pS129 α-synucleinBlocked the G2019S-LRRK2-mediated increase in α-synuclein aggregation.[9]
LRRK2 ASOs Mouse model with α-synuclein fibril injectionImmunohistochemistry for pS129 α-synucleinReduced LRRK2 protein levels and fibril-induced α-synuclein inclusions.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a LRRK2 inhibitor's efficacy. The following are representative protocols for key experiments in this area of research.

LRRK2 Kinase Activity Assay (In Vitro)

This assay is fundamental to determining the potency of a compound in inhibiting LRRK2 kinase activity.

  • Principle: Measures the transfer of a phosphate (B84403) group from ATP to a model substrate by recombinant LRRK2 enzyme.

  • Materials:

    • Recombinant human LRRK2 (wild-type and/or G2019S mutant)

    • LRRKtide peptide substrate

    • ATP

    • Kinase assay buffer

    • Test compound (e.g., this compound)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the LRRK2 enzyme, the test compound at various concentrations, and the kinase assay buffer.

    • Initiate the reaction by adding a mixture of LRRKtide and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Alpha-Synuclein Aggregation Assay in a Cellular Model

This assay evaluates the effect of a compound on the aggregation of alpha-synuclein within a cellular context.

  • Principle: Utilizes cells, often the human neuroblastoma cell line SH-SY5Y, that overexpress alpha-synuclein. Aggregation can be induced and then quantified.

  • Materials:

    • SH-SY5Y cells stably expressing alpha-synuclein

    • Cell culture medium and supplements

    • Pre-formed alpha-synuclein fibrils (PFFs) to seed aggregation

    • Test compound

    • Antibodies for immunocytochemistry (e.g., anti-pS129 alpha-synuclein)

    • Fluorescent secondary antibodies and a nuclear stain (e.g., DAPI)

  • Procedure:

    • Plate the SH-SY5Y cells in multi-well plates suitable for imaging.

    • Treat the cells with the test compound at various concentrations for a defined pre-incubation period.

    • Add PFFs to the cell culture medium to induce the aggregation of endogenous alpha-synuclein.

    • Incubate for a period of several days to allow for aggregate formation.

    • Fix the cells and perform immunocytochemistry using an antibody against pS129 alpha-synuclein.

    • Image the cells using a high-content imaging system.

    • Quantify the number and intensity of intracellular alpha-synuclein aggregates.

In Vivo Assessment in an Alpha-Synuclein Pathology Mouse Model

Animal models are essential for evaluating the in vivo efficacy of a test compound.

  • Principle: A mouse model that develops alpha-synuclein pathology is treated with the test compound, and the effects on pathology and behavior are assessed.

  • Materials:

    • Transgenic mice expressing human alpha-synuclein (e.g., A53T mutant) or mice injected with PFFs.[1]

    • Test compound formulated for in vivo administration (e.g., oral gavage).

    • Behavioral testing apparatus (e.g., rotarod, open field).

    • Reagents for immunohistochemistry and tissue processing.

  • Procedure:

    • Administer the test compound to the mice daily for a specified duration.

    • Conduct behavioral tests at regular intervals to assess motor function.

    • At the end of the study, sacrifice the animals and perfuse the brains.

    • Process the brain tissue for immunohistochemical analysis using antibodies against total and phosphorylated alpha-synuclein.

    • Quantify the alpha-synuclein pathology in relevant brain regions (e.g., substantia nigra, striatum).

    • Assess the number of surviving dopaminergic neurons (e.g., by tyrosine hydroxylase staining).

Visualizations: Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway and its Impact on Alpha-Synuclein

LRRK2_Alpha_Synuclein_Pathway cluster_lrrk2_activation LRRK2 Activation cluster_downstream_effects Downstream Effects cluster_asyn_pathology Alpha-Synuclein Pathology LRRK2_G2019S LRRK2 G2019S (Gain of Function) LRRK2_Kinase_Activity Increased LRRK2 Kinase Activity LRRK2_G2019S->LRRK2_Kinase_Activity promotes WT_LRRK2 Wild-Type LRRK2 WT_LRRK2->LRRK2_Kinase_Activity Rab_GTPases Rab GTPases LRRK2_Kinase_Activity->Rab_GTPases phosphorylates Autophagy_Lysosomal Impaired Autophagy/ Lysosomal Pathway LRRK2_Kinase_Activity->Autophagy_Lysosomal impairs pS129_Alpha_Syn pS129 α-Synuclein LRRK2_Kinase_Activity->pS129_Alpha_Syn may directly phosphorylate Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Alpha_Syn_Aggregation α-Synuclein Aggregation Vesicular_Trafficking->Alpha_Syn_Aggregation promotes Autophagy_Lysosomal->Alpha_Syn_Aggregation promotes Alpha_Syn_Monomer α-Synuclein Monomer Alpha_Syn_Monomer->Alpha_Syn_Aggregation Alpha_Syn_Aggregation->pS129_Alpha_Syn increased Lewy_Bodies Lewy Bodies Alpha_Syn_Aggregation->Lewy_Bodies LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2_Kinase_Activity inhibits

Caption: LRRK2 signaling and its influence on alpha-synuclein pathology.

Experimental Workflow for Evaluating LRRK2 Inhibitors

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Kinase_Assay LRRK2 Kinase Assay (IC50 Determination) Cell_Aggregation_Assay Cellular α-Synuclein Aggregation Assay Kinase_Assay->Cell_Aggregation_Assay Leads to Viability_Assay Cell Viability Assay (Toxicity Assessment) Cell_Aggregation_Assay->Viability_Assay Correlate with Animal_Model α-Synuclein Mouse Model (e.g., PFF injection) Cell_Aggregation_Assay->Animal_Model Inform selection for Compound_Admin Compound Administration (e.g., this compound) Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessment (Motor Function) Compound_Admin->Behavioral_Tests IHC Post-mortem Brain Analysis (Immunohistochemistry) Behavioral_Tests->IHC

Caption: Workflow for preclinical evaluation of LRRK2 inhibitors.

Conclusion

The inhibition of LRRK2 kinase activity represents a highly promising therapeutic strategy for Parkinson's disease, with a strong rationale for its potential to mitigate alpha-synuclein pathology. While specific data on this compound is not extensively detailed in publicly available literature, the wealth of information from other potent LRRK2 inhibitors provides a clear roadmap for its evaluation. The experimental protocols and conceptual frameworks outlined in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the role of compounds like this compound in modulating alpha-synuclein pathology and to advance the development of novel disease-modifying therapies for Parkinson's disease.

References

Investigating the Physiological Function of LRRK2 with LRRK2-IN-13: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the scientific community due to its strong genetic association with Parkinson's disease (PD).[1][2][3] Mutations within the LRRK2 gene are among the most common causes of both familial and sporadic forms of PD.[1][2] A critical aspect of LRRK2 pathophysiology is the hyperactivity of its kinase domain, particularly associated with the G2019S mutation, which has made it a prime target for therapeutic intervention.[3][4] LRRK2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity, serving as a crucial tool for elucidating the physiological and pathological roles of LRRK2. This guide provides a comprehensive overview of the use of this compound in investigating LRRK2 function, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

LRRK2 is implicated in a multitude of cellular processes, including vesicular trafficking, cytoskeletal dynamics, autophagy, and immune responses.[5][6][7] Its kinase activity is central to many of these functions, with a key downstream signaling event being the phosphorylation of a subset of Rab GTPases.[8][9][10] These small GTPases are master regulators of intracellular membrane trafficking. By inhibiting LRRK2's kinase activity, this compound allows for the precise dissection of these pathways, offering insights into the molecular mechanisms that may contribute to neurodegeneration in Parkinson's disease.

Quantitative Data: this compound and Related Inhibitors

The following tables summarize the key quantitative data for LRRK2-IN-1, a closely related and well-characterized precursor to this compound, which exhibits a similar pharmacological profile. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Kinase Inhibition

InhibitorTargetIC50 (nM)Assay Conditions
LRRK2-IN-1Wild-Type LRRK2130.1 mM ATP
LRRK2-IN-1G2019S LRRK260.1 mM ATP
LRRK2-IN-1A2016T LRRK2>24500.1 mM ATP
LRRK2-IN-1G2019S + A2016T LRRK2>30800.1 mM ATP

Data sourced from studies on LRRK2-IN-1, a potent and selective LRRK2 inhibitor with a similar scaffold to this compound.[11][12][13][14]

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

ParameterValuePanel Size
Selectivity Score (S(3 µM))0.029442 Kinases
Number of Off-Target Kinases (Kd < 3 µM)12442 Kinases

The selectivity score is the number of kinases inhibited divided by the total number of kinases tested, with a lower score indicating higher selectivity.[12]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involving LRRK2 and the experimental approaches to study them, the following diagrams have been generated using the DOT language.

LRRK2_Rab_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Pathogenic Mutations/ Upstream Signals Rab_GTPase Rab GTPase (e.g., Rab10) LRRK2_active->Rab_GTPase Kinase Activity pRab_GTPase Phosphorylated Rab GTPase Rab_GTPase->pRab_GTPase Phosphorylation Vesicular_Trafficking Vesicular Trafficking pRab_GTPase->Vesicular_Trafficking Altered Ciliogenesis Ciliogenesis pRab_GTPase->Ciliogenesis Impaired LRRK2_IN13 This compound LRRK2_IN13->LRRK2_active Inhibition

Caption: LRRK2-Rab GTPase Signaling Pathway and the Point of Intervention for this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Kinase_Assay LRRK2 Kinase Assay (Recombinant LRRK2, Substrate, ATP) IC50_Determination IC50 Determination of this compound Kinase_Assay->IC50_Determination Treatment Treatment with this compound IC50_Determination->Treatment Inform Dosing Cell_Culture Cell Culture (e.g., HEK293, SH-SY5Y, Primary Neurons) Cell_Culture->Treatment CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Treatment->CETSA Western_Blot Western Blot (pRab10, Total Rab10, LRRK2) Treatment->Western_Blot Immunoprecipitation Immunoprecipitation / Co-IP (LRRK2 and interacting proteins) Treatment->Immunoprecipitation Phenotypic_Assay Phenotypic Assays (e.g., Ciliogenesis, Vesicular Trafficking) Treatment->Phenotypic_Assay

Caption: Experimental Workflow for Investigating LRRK2 Function Using this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational and can be adapted based on specific experimental goals and available resources.

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol is for determining the inhibitory activity of this compound on LRRK2 kinase activity using a radiometric assay.

Materials:

  • Recombinant LRRK2 (Wild-Type and/or G2019S mutant)

  • LRRKtide or Myelin Basic Protein (MBP) as a substrate

  • This compound

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • 384-well plates

  • SDS-PAGE equipment

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).

  • Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer.

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix containing LRRKtide (or MBP), cold ATP, and [γ-³²P]ATP.

  • Incubate the reaction for 60-120 minutes at 30°C.

  • Stop the reaction by adding Laemmli sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify substrate phosphorylation using a phosphorimager.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

This protocol is adapted from established methods for LRRK2 kinase assays.[3][6][15][16]

Protocol 2: Western Blot for Phosphorylated Rab10 in Cultured Cells

This protocol describes the detection of phosphorylated Rab10 (pRab10), a direct substrate of LRRK2, in cell lysates following treatment with this compound.

Materials:

  • Cultured cells (e.g., HEK293T, SH-SY5Y)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence detection reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 90 minutes). Include a vehicle control (DMSO).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE. For better separation of phosphorylated and non-phosphorylated forms, a phosphate-binding tag (Phos-tag™) can be incorporated into the acrylamide (B121943) gel.[17]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize pRab10 levels to total Rab10 and the loading control.

This protocol is based on standard Western blotting procedures and literature on LRRK2-mediated Rab phosphorylation.[14][17][18]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for LRRK2 Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to LRRK2 within a cellular context.

Materials:

  • Cultured cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot or ELISA equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or vehicle (DMSO) for a predetermined time.

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes for each condition.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-8 minutes in a thermal cycler. Include a non-heated control.

  • Immediately cool the samples on ice.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Clarify the lysates by centrifugation at high speed to pellet aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble LRRK2 in each sample by Western blot or ELISA.

  • Plot the amount of soluble LRRK2 as a function of temperature for both treated and untreated samples to determine the thermal shift. An increase in the melting temperature of LRRK2 in the presence of this compound indicates target engagement.

This is a general protocol for CETSA and can be optimized for specific cell types and targets.[19][20][21][22][23]

Protocol 4: Immunoprecipitation of LRRK2

This protocol is for isolating LRRK2 from cell lysates to study its post-translational modifications or interacting partners.

Materials:

  • Cell lysates

  • Anti-LRRK2 antibody or anti-tag antibody (if using tagged LRRK2)

  • Protein A/G agarose (B213101) or magnetic beads

  • Immunoprecipitation (IP) buffer

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the anti-LRRK2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with wash buffer.

  • Elute the immunoprecipitated LRRK2 by adding elution buffer or by boiling in Laemmli sample buffer for subsequent analysis by Western blot.

This protocol is a standard method for immunoprecipitation and can be adapted for co-immunoprecipitation to identify LRRK2-interacting proteins.[1][4][24][25]

Conclusion

This compound and its related compounds are invaluable tools for the functional investigation of LRRK2. By employing the quantitative data and detailed protocols provided in this guide, researchers can effectively probe the intricate signaling pathways regulated by LRRK2 kinase activity. The systematic application of in vitro biochemical assays, in cellulo target engagement, and downstream pathway analysis will continue to unravel the physiological roles of LRRK2 and its contribution to the pathogenesis of Parkinson's disease, ultimately paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for LRRK2-IN-13 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the in vitro kinase activity of Leucine-rich repeat kinase 2 (LRRK2) and the inhibitory potential of compounds such as LRRK2-IN-13. The protocols are intended for researchers, scientists, and drug development professionals. Two primary methods are described: a traditional radiometric assay using radio-labeled ATP and a luminescence-based assay, ADP-Glo™, which measures ADP production.

Introduction to LRRK2 Kinase Assays

LRRK2 is a large, multidomain protein with kinase and GTPase activity. Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, making its kinase activity a significant target for therapeutic intervention. In vitro kinase assays are essential for screening and characterizing potential inhibitors. These assays typically involve a purified LRRK2 enzyme, a substrate (such as Myelin Basic Protein (MBP) or a synthetic peptide like LRRKtide), and ATP as a phosphate (B84403) donor. The rate of substrate phosphorylation is measured to determine kinase activity.

Key Quantitative Data

The following tables summarize typical concentrations and reported IC50 values relevant to LRRK2 kinase assays.

Table 1: Reagent Concentrations for In Vitro LRRK2 Kinase Assays

ReagentRadiometric AssayADP-Glo™ Assay
Recombinant LRRK210 nM25 ng (per well)
Substrate (MBP)0.5 µg/µlNot Applicable
Substrate (LRRKtide)Not Applicable0.2 µg/µl
ATP10 mM (with 0.5 µCi [γ-³²P]ATP)10 µM
MgCl₂20 mM20 mM
Kinase Buffer20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.440 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT

Table 2: Reported IC50 Values for LRRK2-IN-1

Assay TypeLRRK2 VariantIC50 (nM)Reference
Biochemical AssayWild-Type13[1]
Biochemical AssayG2019S Mutant6[1][2]
Binding Assay (Kd)Wild-Type20[1]
Binding Assay (Kd)G2019S Mutant11[1]

Note: LRRK2-IN-1 is a well-characterized LRRK2 inhibitor, and its IC50 values provide a useful benchmark for new compounds like this compound.

Experimental Protocols

Protocol 1: Radiometric LRRK2 Kinase Assay

This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant LRRK2 enzyme

  • Myelin Basic Protein (MBP)

  • [γ-³²P]ATP

  • 10x Kinase Buffer (200 mM HEPES pH 7.4, 1.5 M NaCl, 50 mM EGTA, 200 mM β-Glycerol phosphate)

  • ATP/MgCl₂ Mix (10 mM ATP, 20 mM MgCl₂)

  • This compound or other inhibitors

  • 5x Laemmli sample buffer

  • Polyacrylamide gels

  • Phosphor screen

Procedure:

  • Prepare the kinase reaction mix on ice in a 1.5 ml screw-cap tube. For a 20 µl reaction, combine 10 nM LRRK2, 0.5 µg/µl MBP, and 2 µl of 10x kinase buffer. Adjust the volume to 15 µl with sterile water.[3]

  • To test inhibitors, add the desired concentration of this compound (typically in DMSO, final concentration ≤1%). Pre-incubate the enzyme and inhibitor for 10-20 minutes at 30°C.

  • Initiate the kinase reaction by adding 5 µl of the ATP/MgCl₂ mix containing 0.5 µCi of [γ-³²P]ATP.[4]

  • Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[4][5]

  • Stop the reaction by adding 6.25 µl of 5x Laemmli sample buffer.[4]

  • Denature the proteins by heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Measure the incorporation of ³²P into the MBP band to determine kinase activity.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide substrate

  • ATP

  • LRRK2 Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[6]

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).[6]

  • Add 2 µl of recombinant LRRK2 enzyme (e.g., 25 ng) diluted in kinase assay buffer.[6]

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix containing LRRKtide and 10 µM ATP.[6]

  • Incubate the plate at room temperature for 120 minutes.[6]

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

Data Analysis

To determine the IC50 value of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. The data can be fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Recruits to Golgi GTP GTP GTP->LRRK2 Activates GTPase Domain Rab10 Rab10 LRRK2->Rab10 Phosphorylates Rab7 Rab7 LRRK2->Rab7 Interacts with VPS35 VPS35 (Retromer) LRRK2->VPS35 Interacts with Autophagy Autophagy LRRK2->Autophagy Regulates Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Regulates ERK_Pathway ERK Pathway LRRK2->ERK_Pathway Activates Neurite_Outgrowth Neurite Outgrowth LRRK2->Neurite_Outgrowth Regulates ERK_Pathway->Autophagy

Caption: LRRK2 signaling cascade and its downstream cellular functions.

Experimental Workflow: Radiometric Assay

Radiometric_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare Kinase Reaction Mix (LRRK2, MBP, Buffer) B Add this compound A->B C Pre-incubate at 30°C B->C D Initiate with [γ-³²P]ATP/MgCl₂ C->D E Incubate at 30°C D->E F Stop with Laemmli Buffer E->F G SDS-PAGE F->G H Expose to Phosphor Screen G->H I Quantify ³²P Incorporation H->I

Caption: Workflow for the radiometric LRRK2 in vitro kinase assay.

Experimental Workflow: ADP-Glo™ Assay

ADP_Glo_Workflow cluster_setup Assay Setup (384-well plate) cluster_reaction Kinase Reaction cluster_detection Signal Detection A Add this compound/DMSO B Add LRRK2 Enzyme A->B C Pre-incubate at RT B->C D Initiate with LRRKtide/ATP C->D E Incubate at RT (120 min) D->E F Add ADP-Glo™ Reagent (Incubate 40 min) E->F G Add Kinase Detection Reagent (Incubate 30 min) F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ LRRK2 in vitro kinase assay.

References

Application Notes and Protocols for LRRK2-IN-13 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has garnered significant attention in the scientific community, primarily due to its strong association with Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and are also a risk factor for the sporadic form of the disease. The kinase activity of LRRK2 is believed to be central to its pathological effects, making it a key therapeutic target. LRRK2-IN-13 is a potent and brain-penetrant inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate LRRK2 signaling and its role in cellular processes.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase domain of LRRK2, preventing the transfer of phosphate (B84403) from ATP to its substrates. Pathogenic mutations, such as the common G2019S mutation, lead to a hyperactive kinase state. By blocking this activity, this compound allows researchers to probe the downstream consequences of LRRK2 signaling. LRRK2 has been implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in biochemical assays, demonstrating high affinity for both wild-type and mutant forms of the LRRK2 protein.

ParameterTargetIC50
Biochemical IC50LRRK2 (Wild-Type)0.57 nM[1]
Biochemical IC50LRRK2 (G2019S mutant)0.22 nM[1]
Biochemical IC50LRRK2 (WT ADPGIo)0.33 nM[1]

Note: IC50 values can vary slightly between different assay formats and experimental conditions.

Signaling Pathway Diagram

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways and the point of inhibition by this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2_Inactive LRRK2_Active LRRK2 (Active) p-LRRK2 LRRK2_Inactive->LRRK2_Active Phosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation This compound This compound This compound->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

LRRK2 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. It is recommended to first perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, starting with a range from 1 nM to 1 µM.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed cells in appropriate culture vessels Compound_Prep 2. Prepare stock solution of this compound in DMSO Cell_Culture->Compound_Prep Treatment 3. Treat cells with desired concentrations of this compound Compound_Prep->Treatment Incubation 4. Incubate for the determined time period Treatment->Incubation Western_Blot Western Blot (p-LRRK2, total LRRK2, p-Rab10, etc.) Incubation->Western_Blot ICC Immunocytochemistry (LRRK2 localization) Incubation->ICC Viability_Assay Cell Viability Assay (MTT, etc.) Incubation->Viability_Assay

General workflow for cell culture experiments with this compound.
Protocol 1: Western Blotting to Assess LRRK2 Phosphorylation

This protocol is designed to measure the inhibition of LRRK2 kinase activity by assessing the phosphorylation status of LRRK2 at key sites (e.g., Ser935) or its substrates (e.g., Rab10 at Thr73).

Materials:

  • Cells of interest (e.g., SH-SY5Y, HEK293T expressing LRRK2)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control (DMSO).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for the desired time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Immunocytochemistry for LRRK2 Subcellular Localization

This protocol allows for the visualization of LRRK2 localization within the cell and how it may be altered by this compound treatment. Inhibition of LRRK2 kinase activity can lead to changes in its cytoplasmic distribution.

Materials:

  • Cells of interest cultured on glass coverslips in 24-well plates

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against LRRK2

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or vehicle as described in Protocol 1.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-LRRK2 antibody in blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS.

    • Incubate with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 3: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on the cells of interest.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove 100 µL of medium from each well and add 100 µL of the 2x compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Troubleshooting and Considerations

  • Solubility: this compound is typically dissolved in DMSO to make a high-concentration stock solution. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Type Specificity: The optimal concentration of this compound and the cellular response can vary significantly between different cell types. It is essential to perform dose-response and time-course experiments for each new cell line.

  • Antibody Validation: Ensure that the antibodies used for Western blotting and immunocytochemistry are specific for their intended targets. Include appropriate controls, such as lysates from knockout or knockdown cells, if available.

  • Cytotoxicity: While this compound is a potent inhibitor, it is important to assess its potential cytotoxic effects, especially at higher concentrations and with longer incubation times. The MTT assay is a useful tool for this purpose. If cytotoxicity is observed at concentrations required for LRRK2 inhibition, consider using lower concentrations or shorter treatment times.

References

Application Notes: LRRK2-IN-13 Western Blot Protocol for Phospho-LRRK2 (S935)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The phosphorylation status of LRRK2, particularly at serine 935 (S935), is a key indicator of its activity and cellular regulation. Inhibition of LRRK2 kinase activity by small molecules leads to the dephosphorylation of S935.[1][2][3] This dephosphorylation event serves as a robust pharmacodynamic biomarker for assessing the efficacy of LRRK2 inhibitors in both cellular and in vivo models.[2][3] LRRK2-IN-13 is a potent inhibitor of LRRK2, and this document provides a detailed protocol for its use in assessing the phosphorylation state of LRRK2 at S935 via Western blot.

Signaling Pathway and Mechanism of Action

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. The phosphorylation of LRRK2 at serine 935 is thought to be carried out by other kinases, but is dependent on LRRK2's own kinase activity.[4] Phosphorylation at S935, along with S910, facilitates the binding of 14-3-3 proteins, which in turn regulates LRRK2's subcellular localization and function.

LRRK2 kinase inhibitors, such as this compound, bind to the ATP-binding pocket of the LRRK2 kinase domain. This inhibition of catalytic activity leads to a rapid dephosphorylation at S935.[3][4] This is not a direct consequence of inhibiting autophosphorylation at this site, but rather a downstream effect that makes S935 more accessible to phosphatases.[3][5] The reduction in pLRRK2 S935 levels is therefore a reliable and indirect measure of LRRK2 kinase inhibition.

LRRK2_Pathway cluster_0 Normal Cellular State cluster_1 Inhibition by this compound LRRK2 Active LRRK2 Kinase pLRRK2 pLRRK2 (S935) LRRK2->pLRRK2 Phosphorylation Fourteen33 14-3-3 Protein pLRRK2->Fourteen33 Binding Localization Cytoplasmic Localization Fourteen33->Localization LRRK2_IN_13 This compound Inactive_LRRK2 Inactive LRRK2 Kinase LRRK2_IN_13->Inactive_LRRK2 Inhibition Dephospho_LRRK2 LRRK2 (S935) Inactive_LRRK2->Dephospho_LRRK2 Dephosphorylation No_Binding No 14-3-3 Binding Dephospho_LRRK2->No_Binding Altered_Localization Altered Localization No_Binding->Altered_Localization

LRRK2 signaling and inhibition by this compound.

Quantitative Data Summary

CompoundTargetCell TypeAssayIC50
LRRK2-IN-1Wild-Type LRRK2-Biochemical13 nM
LRRK2-IN-1G2019S LRRK2-Biochemical6 nM
EB-42168G2019S LRRK2Human PBMCsWestern Blot15-27 nM
EB-42168Wild-Type LRRK2Human PBMCsWestern Blot1579-2530 nM
MLi-2LRRK2A549 cellsWestern BlotEffective at 500 nM

Experimental Workflow

The overall workflow for assessing the effect of this compound on pLRRK2 S935 levels involves cell culture and treatment, lysate preparation, protein quantification, and finally, Western blot analysis.

WB_Workflow A 1. Cell Culture (e.g., SH-SY5Y, A549) B 2. Treatment This compound (e.g., 1-3 µM, 90 min) DMSO Control A->B C 3. Cell Lysis (RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Load equal protein amounts) D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting - Blocking - Primary Abs (pLRRK2 S935, Total LRRK2) - Secondary Ab F->G H 8. Detection & Analysis (Chemiluminescence and Densitometry) G->H

References

Application Notes and Protocols for LRRK2-IN-1 Administration in Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a crucial therapeutic target in the development of treatments for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic forms of the disease.[1] The G2019S mutation, in particular, leads to increased kinase activity, which is believed to contribute to the neurodegenerative process.[2] LRRK2-IN-1 is a potent and selective inhibitor of LRRK2 kinase activity, demonstrating efficacy in both wild-type and mutant forms of the enzyme.[3] These application notes provide detailed protocols for the administration of LRRK2-IN-1 in mouse models of Parkinson's disease, focusing on its use in studies investigating neuroprotection and its impact on α-synuclein pathology.

Quantitative Data Summary

The following tables summarize the key quantitative data for LRRK2-IN-1 and other relevant LRRK2 inhibitors for comparative purposes.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Reference
LRRK2-IN-1 LRRK2 (G2019S)6[3]
LRRK2-IN-1 LRRK2 (WT)13[3]
PF-06447475LRRK2~5[4]
MLi-2LRRK2<1[5]

Table 2: Preclinical Pharmacokinetics of LRRK2 Inhibitors in Rodents

CompoundSpeciesRouteDose (mg/kg)Brain Penetration (Unbound Brain/Plasma Ratio)Key FindingsReference
[3H]LRRK2-IN-1 MouseIV (tail vein)N/ANot explicitly calculatedUptake in the brain was observed and could be blocked by co-administration of another LRRK2 inhibitor.
PF-06447475RatOral Gavage30~1Good brain availability with equivalent unbound concentrations in brain and plasma.[4]
MLi-2MouseOral Gavage10Not specifiedRapid dephosphorylation of LRRK2 in the brain observed 0.5 hours post-dose.[6]
GNE-7915MouseSubcutaneous100Brain concentration peaked at 1 hour post-injection.Effective brain penetration and target engagement.[7]

Table 3: In Vivo Target Engagement and Effects of LRRK2 Inhibitors

CompoundMouse ModelDose and RouteTarget Engagement EndpointEffectReference
LRRK2-IN-1 Wild-type mice100 mg/kg, i.p.Dephosphorylation of LRRK2 in kidneySignificant dephosphorylation observed.[3]
MLi-2G2019S KI mice1-90 mg/kg, oral gavagepS1292 LRRK2 dephosphorylation in brainDose-dependent dephosphorylation, significant at 1 mg/kg in peripheral tissues and higher doses in the brain.[6]
GNE-7915R1441G KI mice100 mg/kg, s.c. (twice weekly for 18 weeks)Reduction of α-synuclein oligomers in striatumSignificantly reduced α-synuclein oligomer levels.[7]
PF-06447475G2019S-LRRK2 BAC transgenic rats + AAV-α-synuclein30 mg/kg, oral gavage (b.i.d. for 4 weeks)Neuroprotection of dopaminergic neuronsMitigated neurodegeneration and neuroinflammation.[4]

Experimental Protocols

Protocol 1: Formulation and Administration of LRRK2-IN-1 for In Vivo Studies

Objective: To prepare and administer LRRK2-IN-1 to mice for pharmacokinetic and pharmacodynamic studies.

Materials:

  • LRRK2-IN-1 (purity ≥98%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300) or 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl) or 1% Avicel® RC-591

  • Oral gavage needles

  • Syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Formulation for Intraperitoneal (i.p.) Injection:

    • Dissolve LRRK2-IN-1 in a minimal amount of DMSO to create a stock solution. LRRK2-IN-1 is soluble up to 100 mM in DMSO.[8]

    • For a working solution, further dilute the stock with a vehicle such as a mixture of PEG300, Tween-80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Ensure the final DMSO concentration is kept low to minimize toxicity.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Formulation for Oral Gavage (p.o.):

    • A suspension of the LRRK2 inhibitor can be prepared in a vehicle like 1% Avicel® RC-591 (microcrystalline cellulose).[9]

    • Alternatively, for soluble formulations, a vehicle containing 40% (w/v) Hydroxypropyl-β-Cyclodextran can be used.[6]

    • Weigh the required amount of LRRK2-IN-1 and suspend or dissolve it in the chosen vehicle.

    • Vortex and, if necessary, sonicate the mixture to ensure a homogenous suspension or solution.

  • Administration:

    • For pharmacokinetic studies, a single dose is typically administered. For efficacy studies in disease models, chronic dosing is often required.

    • For oral gavage, use a proper gauge gavage needle to deliver the formulation directly into the stomach. Dosing volumes should not exceed 0.3 mL for mice.[9]

    • For intraperitoneal injection, inject the solution into the lower abdominal quadrant. Dosing volumes should not exceed 0.4 mL for mice.[9]

    • A typical dose for in vivo studies with LRRK2 inhibitors ranges from 10 to 100 mg/kg.[3][6]

Protocol 2: Assessment of LRRK2 Target Engagement by Western Blot

Objective: To measure the phosphorylation status of LRRK2 and its substrates (e.g., Rab10) in mouse brain tissue following LRRK2-IN-1 administration.

Materials:

  • Mouse brain tissue (e.g., striatum, cortex)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pS935-LRRK2

    • Mouse anti-total LRRK2

    • Rabbit anti-pT73-Rab10

    • Rabbit anti-total Rab10

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tissue Lysate Preparation:

    • At the desired time point after LRRK2-IN-1 administration, euthanize the mouse and rapidly dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the corresponding total protein signal to determine the level of inhibition.

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2_node LRRK2 Kinase GTP_GDP->LRRK2_node Activates Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2_node->Rab_GTPases Phosphorylates Synaptic_Function Synaptic Function LRRK2_node->Synaptic_Function Alpha_Synuclein α-synuclein Aggregation LRRK2_node->Alpha_Synuclein Modulates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_node Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Animal_Model Parkinson's Disease Mouse Model (e.g., α-synuclein PFF injection) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. LRRK2-IN-1 Animal_Model->Treatment_Groups Dosing Chronic Dosing (e.g., daily oral gavage) Treatment_Groups->Dosing Behavioral_Testing Behavioral Testing (e.g., Rotarod, Open Field) Dosing->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, etc.) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot for pLRRK2, p-α-synuclein) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry for TH, α-synuclein pathology) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: Workflow for an in vivo efficacy study of LRRK2-IN-1 in a mouse model.

References

Protocol for Assessing Brain Penetrance of LRRK2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a crucial enzyme implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic PD, making it a prime therapeutic target. LRRK2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity, serving as a valuable research tool to investigate the physiological and pathological functions of LRRK2. Assessing the brain penetrance of LRRK2 inhibitors like this compound is a critical step in the development of potential neuroprotective therapies for PD. This document provides a detailed protocol for evaluating the brain penetrance of this compound in a preclinical rodent model. The protocol outlines methods for in vivo dosing, sample collection, quantification of the compound in plasma and brain tissue, and assessment of target engagement.

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to increased kinase activity, which is thought to contribute to neuronal damage.[1][2][3] LRRK2 is a large, multi-domain protein that participates in various cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[4][5][6] Inhibition of LRRK2 kinase activity is a promising therapeutic strategy for Parkinson's disease.[6]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation Activators Upstream Activators (e.g., Rab29) Activators->LRRK2_inactive Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation LRRK2_IN13 This compound LRRK2_IN13->LRRK2_active Inhibition pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy Modulation pRab_GTPases->Autophagy Neuronal_Function Neuronal Function/ Survival Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Experimental Workflow

The overall workflow for assessing the brain penetrance of this compound involves several key stages, from animal dosing to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.

Experimental_Workflow Dosing In Vivo Dosing of Mice with this compound Collection Blood and Brain Tissue Collection Dosing->Collection Plasma_Prep Plasma Preparation Collection->Plasma_Prep Brain_Prep Brain Tissue Homogenization Collection->Brain_Prep Quantification LC-MS/MS Quantification of this compound Plasma_Prep->Quantification Brain_Prep->Quantification PD_Assay Pharmacodynamic Assay (Western Blot for pRab10) Brain_Prep->PD_Assay Analysis Data Analysis: Brain/Plasma Ratio & Target Engagement Quantification->Analysis PD_Assay->Analysis

Caption: Experimental workflow for assessing this compound brain penetrance.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the study.

Table 1: this compound Concentrations in Plasma and Brain Tissue

Time Point (hours)Mean Plasma Concentration (ng/mL) ± SDMean Brain Concentration (ng/g) ± SD
1
4
8
24

Table 2: Brain-to-Plasma Ratio of this compound

Time Point (hours)Brain/Plasma Ratio
1
4
8
24

Table 3: Pharmacodynamic Assessment of LRRK2 Inhibition in Brain

Treatment GroupRelative pT73-Rab10/Total Rab10 Ratio (normalized to vehicle) ± SD
Vehicle1.0 ±
This compound

Experimental Protocols

In Vivo Dosing of this compound

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old) are a suitable model. LRRK2 transgenic or knockout mice can also be used for more specific investigations.[1][7][8][9]

Dosing Formulation:

  • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • The final dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg).

Dosing Regimen:

  • Administer a single dose of this compound (e.g., 10-100 mg/kg) to a cohort of mice.[10]

  • Include a vehicle-treated control group.

  • Select time points for sample collection based on the expected pharmacokinetic profile of the compound (e.g., 1, 4, 8, and 24 hours post-dose).

Sample Collection

Materials:

  • Anesthesia (e.g., isoflurane)

  • EDTA-coated microcentrifuge tubes for blood collection

  • Surgical tools for dissection

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryovials for tissue storage

  • Liquid nitrogen or dry ice

Procedure:

  • At the designated time points, anesthetize the mice.

  • Perform a terminal blood collection via cardiac puncture.[5][11] Collect blood into EDTA-coated tubes.

  • Immediately after blood collection, perfuse the animals transcardially with ice-cold PBS to remove blood from the brain.

  • Carefully dissect the brain and rinse with ice-cold PBS.

  • Blot the brain dry, weigh it, and snap-freeze it in liquid nitrogen.

  • Store brain samples at -80°C until homogenization.

  • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.[11]

  • Collect the plasma supernatant and store it at -80°C until analysis.[12][13]

Brain Tissue Homogenization

Materials:

  • Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bead-based homogenizer or Dounce homogenizer

  • Microcentrifuge tubes

Procedure:

  • On ice, add a measured amount of ice-cold homogenization buffer to the frozen brain tissue (e.g., 4 volumes of buffer to the tissue weight).[14]

  • Homogenize the tissue using a bead-based homogenizer or a Dounce homogenizer until no visible tissue clumps remain.[4][15][16][17]

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (brain lysate) and store it at -80°C for both LC-MS/MS analysis and Western blotting.

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to quantify small molecules in complex biological matrices.[18][19][20][21]

Sample Preparation:

  • Thaw plasma and brain homogenate samples on ice.

  • Perform a protein precipitation step by adding a 3-fold volume of cold acetonitrile (B52724) containing an appropriate internal standard to the samples.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Develop a specific and sensitive LC-MS/MS method for the detection and quantification of this compound. This involves optimizing the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy).

  • Generate a standard curve using known concentrations of this compound in the respective matrix (plasma or brain homogenate) to enable accurate quantification.

Pharmacodynamic Assessment by Western Blot

Principle: To assess the target engagement of this compound in the brain, the phosphorylation status of a known LRRK2 substrate, such as Rab10 at threonine 73 (pT73-Rab10), can be measured by Western blot.[22] A reduction in the pT73-Rab10 signal indicates inhibition of LRRK2 kinase activity.

Procedure:

  • Determine the protein concentration of the brain lysates using a standard protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against pT73-Rab10 and total Rab10 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of pT73-Rab10 to total Rab10. Normalize the results to the vehicle-treated control group.

Data Analysis and Interpretation

  • Calculate Brain and Plasma Concentrations: Use the standard curve from the LC-MS/MS analysis to determine the concentrations of this compound in each brain and plasma sample.

  • Determine the Brain-to-Plasma Ratio: For each time point, calculate the brain-to-plasma concentration ratio (Cbrain/Cplasma). A ratio greater than 1 suggests good brain penetrance.

  • Assess Target Engagement: Compare the normalized pT73-Rab10/total Rab10 ratios between the vehicle- and this compound-treated groups. A significant reduction in this ratio in the treated group confirms that this compound reached its target in the brain and exerted its inhibitory effect.

References

Application Notes and Protocols: Utilizing LRRK2-IN-13 in iPSC-Derived Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the study and development of therapeutics for Parkinson's disease (PD). Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of PD, often leading to increased kinase activity. The use of patient-derived induced pluripotent stem cells (iPSCs) to generate dopaminergic neurons, the cell type primarily affected in PD, provides a powerful in vitro model to investigate disease mechanisms and screen potential therapeutic compounds.

LRRK2-IN-13 is a potent and brain-penetrant inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for the use of this compound in human iPSC-derived dopaminergic neurons to assess its effects on LRRK2 signaling, neuronal morphology, and viability.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. It is important to note that the optimal concentration for iPSC-derived dopaminergic neurons should be empirically determined, starting with a range informed by the provided IC50 values and concentrations used for similar LRRK2 inhibitors in neuronal models.

ParameterValueSource
IC50 (WT LRRK2) 0.57 nM[1]
IC50 (LRRK2 G2019S) 0.22 nM[1]
IC50 (LRRK2 WT ADPGIo) 0.33 nM[1]
Suggested Starting Concentration Range for iPSC-derived Dopaminergic Neurons 10 nM - 200 nMBased on IC50 values and data from similar LRRK2 inhibitors.

Signaling Pathways and Experimental Workflow

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_inhibitor Inhibition cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (pLRRK2) LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates Cytoskeletal_dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_dynamics LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2_active Inhibits pRab_GTPases pRab GTPases Vesicular_trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Neurite_outgrowth Neurite Outgrowth Cytoskeletal_dynamics->Neurite_outgrowth

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start iPSC_culture Culture and expand iPSC lines start->iPSC_culture DA_differentiation Differentiate iPSCs into dopaminergic neurons iPSC_culture->DA_differentiation neuron_maturation Mature dopaminergic neurons DA_differentiation->neuron_maturation LRRK2_IN_13_treatment Treat with this compound (various concentrations) neuron_maturation->LRRK2_IN_13_treatment endpoint_analysis Endpoint Analysis LRRK2_IN_13_treatment->endpoint_analysis western_blot Western Blot (pLRRK2, Total LRRK2) endpoint_analysis->western_blot immunocytochemistry Immunocytochemistry (TH, MAP2) endpoint_analysis->immunocytochemistry neurite_outgrowth Neurite Outgrowth Analysis endpoint_analysis->neurite_outgrowth viability_assay Cell Viability Assay endpoint_analysis->viability_assay end End western_blot->end immunocytochemistry->end neurite_outgrowth->end viability_assay->end

Caption: Experimental workflow for assessing this compound in iPSC-derived dopaminergic neurons.

Experimental Protocols

Differentiation of iPSCs into Dopaminergic Neurons

This protocol is a generalized approach; specific timings and reagent concentrations may need optimization depending on the iPSC line.

Materials:

  • Human iPSC lines

  • mTeSR™1 or Essential 8™ medium

  • Matrigel® or Geltrex®

  • DMEM/F12, Neurobasal® Medium, B-27® Supplement, GlutaMAX™

  • Small molecules for differentiation (e.g., LDN193189, SB431542, SHH, FGF8, CHIR99021)

  • Growth factors (e.g., BDNF, GDNF, Ascorbic Acid)

  • Accutase® or other cell dissociation reagent

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

  • iPSC Culture: Culture human iPSCs on Matrigel-coated plates in mTeSR1 or Essential 8 medium.

  • Neural Induction (Day 0-11): When iPSCs reach 70-80% confluency, switch to a neural induction medium containing dual SMAD inhibitors (e.g., 100 nM LDN193189 and 10 µM SB431542).

  • Floor Plate Progenitor Expansion (Day 11-20): Culture the neural progenitors in a medium supplemented with SHH (100-200 ng/mL), FGF8 (100 ng/mL), and a GSK3β inhibitor (e.g., 3 µM CHIR99021) to pattern them towards a midbrain floor plate fate.

  • Dopaminergic Neuron Differentiation and Maturation (Day 20+): Withdraw SHH and FGF8 and culture the cells in a neurobasal medium containing B-27, BDNF (20 ng/mL), GDNF (20 ng/mL), and Ascorbic Acid (200 µM). Neurons will mature over the next several weeks, expressing markers like Tyrosine Hydroxylase (TH).

This compound Treatment

Materials:

  • This compound (stock solution in DMSO)

  • Mature iPSC-derived dopaminergic neurons in culture

  • Cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested starting range is 10 nM to 200 nM. Include a DMSO vehicle control.

  • Carefully replace the medium of the mature dopaminergic neurons with the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for the desired treatment duration. For assessing inhibition of LRRK2 phosphorylation, a shorter incubation (e.g., 1-2 hours) may be sufficient. For morphological or viability assays, longer incubations (e.g., 24-72 hours) may be necessary.

Western Blot for pLRRK2 and Total LRRK2

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-LRRK2 (e.g., pS935), Rabbit anti-LRRK2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the levels of pLRRK2 relative to total LRRK2 and the loading control.

Immunocytochemistry for Dopaminergic Neuron Markers and Morphology

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBST)

  • Primary antibodies: Mouse anti-Tyrosine Hydroxylase (TH), Rabbit anti-MAP2 (dendritic marker)

  • Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells and then block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Neurite Outgrowth Analysis

Procedure:

  • Acquire images of neurons stained for a neuronal marker such as MAP2 or β-III tubulin from the immunocytochemistry protocol.

  • Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or commercial software like IncuCyte analysis software) to quantify neurite outgrowth.

  • Parameters to measure:

    • Total neurite length per neuron

    • Number of primary neurites per neuron

    • Number of branch points per neuron

    • Complexity of the neuritic arbor (e.g., using Sholl analysis)

  • Compare the neurite outgrowth parameters between vehicle-treated and this compound-treated neurons.

Conclusion

These application notes provide a comprehensive framework for utilizing the LRRK2 inhibitor this compound in iPSC-derived dopaminergic neurons. The provided protocols for cell culture, treatment, and downstream analysis will enable researchers to investigate the efficacy and cellular effects of this compound in a disease-relevant model system. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific iPSC line and research questions.

References

Application Notes and Protocols for LRRK2-IN-13 TR-FRET Assay for Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the target engagement of inhibitors with Leucine-Rich Repeat Kinase 2 (LRRK2). The protocol is exemplified using LRRK2-IN-13, a potent LRRK2 inhibitor.

Introduction to LRRK2 and Target Engagement Assays

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located in the kinase domain, is the most common and leads to increased kinase activity, making LRRK2 a key therapeutic target.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying molecular interactions in a high-throughput format. This assay measures the inhibition of LRRK2 kinase activity by monitoring the phosphorylation of a specific substrate. In a cellular context, this is often the autophosphorylation of LRRK2 at serine 935 (pSer935), a well-established biomarker for LRRK2 kinase activity. A decrease in the TR-FRET signal indicates that the inhibitor is engaging with LRRK2 and preventing its kinase function.

Principle of the LRRK2 TR-FRET Assay

This cellular TR-FRET assay is designed to measure the phosphorylation of LRRK2 at Ser935. The assay utilizes a terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated Ser935 residue on LRRK2, and a Green Fluorescent Protein (GFP) fused to LRRK2. When the terbium-labeled antibody binds to the phosphorylated, GFP-tagged LRRK2, the two fluorophores are brought into close proximity. Excitation of the terbium donor with a UV light source results in a long-lived energy transfer to the GFP acceptor, which then emits light at a specific wavelength. This TR-FRET signal is proportional to the amount of phosphorylated LRRK2. When an inhibitor like this compound binds to the LRRK2 kinase domain and blocks its activity, Ser935 is not phosphorylated, the antibody does not bind, and no FRET occurs, leading to a decrease in the signal.

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors/ Stimuli Receptors Receptors Growth_Factors->Receptors GTP_GDP GTP/GDP Exchange Receptors->GTP_GDP Activates LRRK2_Inactive LRRK2 (Inactive) GTP_GDP->LRRK2_Inactive Promotes Activation LRRK2_Active LRRK2 (Active) Kinase & GTPase Activity LRRK2_Inactive->LRRK2_Active Dimerization & Autophosphorylation LRRK2_Active->LRRK2_Inactive GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates LRRK2_IN_13 This compound (Inhibitor) LRRK2_IN_13->LRRK2_Active Inhibits Kinase Activity Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Regulates Autophagy Autophagy Phospho_Rab->Autophagy Regulates Neuronal_Survival Neuronal Survival/ Degeneration Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival

Caption: LRRK2 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and a reference compound, LRRK2-IN-1, along with typical assay performance metrics.

CompoundTargetAssay TypeIC50 (nM)Cell LineAssay Performance
This compound LRRK2 (Wild-Type)Biochemical0.57-Z'-factor: >0.7
LRRK2 (G2019S)Biochemical0.22-
LRRK2 (G2019S)Cellular0.57-
LRRK2-IN-1 LRRK2 (Wild-Type)Cellular TR-FRET80U-2 OSAssay Window: ~2.1
LRRK2 (G2019S)Cellular TR-FRET30U-2 OS
LRRK2 (Wild-Type)Cellular TR-FRET170SH-SY5Y
LRRK2 (G2019S)Cellular TR-FRET40SH-SY5Y

Note: The IC50 values for this compound are from biochemical and cellular assays; the TR-FRET assay described here is a suitable method to confirm these values. The Z'-factor and assay window are typical performance metrics for this type of assay, indicating its robustness for high-throughput screening.[1][2]

Experimental Protocol: Cellular TR-FRET Assay for LRRK2 Target Engagement

This protocol is adapted from established methods for measuring LRRK2 pSer935 levels in a cellular context.[1][3][4]

Materials and Reagents:

  • Cell Line: U-2 OS or SH-SY5Y cells are recommended.

  • LRRK2 Expression: BacMam reagent for expressing LRRK2-GFP fusion protein (Wild-Type or G2019S mutant).

  • Inhibitor: this compound (or other test compounds).

  • Antibody: Terbium-labeled anti-pSer935 LRRK2 antibody.

  • Assay Plate: 384-well, low-volume, white, opaque plates.

  • Lysis Buffer: TR-FRET lysis buffer.

  • Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and measuring emission at ~495 nm (Terbium) and ~520 nm (GFP).

Assay Workflow:

TR_FRET_Workflow cluster_day1 Transduction cluster_day2 Treatment cluster_day3 Detection Day1 Day 1: Cell Transduction Transduce Transduce cells with BacMam LRRK2-GFP Day1->Transduce Day2 Day 2: Cell Plating & Compound Treatment Plate Plate transduced cells in 384-well plate Day2->Plate Day3 Day 3: Cell Lysis & TR-FRET Detection Lyse Lyse cells with buffer containing Tb-anti-pSer935 antibody Day3->Lyse Data_Analysis Data Analysis: Calculate Emission Ratio & IC50 Incubate1 Incubate overnight Transduce->Incubate1 Incubate1->Day2 Add_Compound Add serial dilutions of This compound Plate->Add_Compound Incubate2 Incubate for 90 minutes Add_Compound->Incubate2 Incubate2->Day3 Incubate3 Incubate for 1-2 hours at room temperature Lyse->Incubate3 Read Read plate on TR-FRET reader Incubate3->Read Read->Data_Analysis

Caption: Experimental workflow for the LRRK2 TR-FRET assay.

Step-by-Step Protocol:

Day 1: Cell Transduction

  • Culture U-2 OS or SH-SY5Y cells to the appropriate confluence for transduction.

  • Transduce the cells with the BacMam LRRK2-GFP reagent according to the manufacturer's protocol. The optimal amount of virus should be determined empirically to achieve a good assay window.

  • Incubate the transduced cells overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Cell Plating and Compound Treatment

  • Harvest the transduced cells and resuspend them in the appropriate assay medium.

  • Dispense the cell suspension into a 384-well assay plate at a predetermined density.

  • Prepare serial dilutions of this compound (and control compounds) in assay medium. A typical starting concentration for a potent inhibitor would be in the micromolar range, with 10-12 dilution points.

  • Add the compound dilutions to the assay plate. Include wells with vehicle (e.g., DMSO) for high signal (no inhibition) and a known LRRK2 inhibitor at a high concentration for low signal (maximum inhibition) controls.

  • Incubate the plate for 90 minutes at 37°C.

Day 3: Cell Lysis and TR-FRET Detection

  • Prepare the lysis buffer containing the Tb-labeled anti-pSer935 antibody at the recommended concentration.

  • Add the lysis buffer/antibody mixture to each well of the assay plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET compatible plate reader. Set the excitation wavelength to ~340 nm and record the emission at ~495 nm (donor) and ~520 nm (acceptor) with a suitable time delay (e.g., 100 µs) to minimize background fluorescence.

Data Analysis:

  • Calculate the TR-FRET emission ratio for each well by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.

  • Assess the quality of the assay by calculating the Z'-factor using the high and low signal control wells. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

This detailed protocol provides a framework for researchers to effectively measure the target engagement of LRRK2 inhibitors like this compound, facilitating drug discovery and development efforts for Parkinson's disease and other LRRK2-associated disorders.

References

Application Notes and Protocols for Immunofluorescence Staining of LRRK2 Activity with LRRK2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a crucial enzyme implicated in the pathogenesis of Parkinson's disease. The kinase activity of LRRK2 is a key focus for therapeutic intervention, and monitoring this activity within a cellular context is essential for drug development and basic research. A robust method for assessing LRRK2 kinase activity is to measure the phosphorylation of its downstream substrates. One of the most well-validated substrates is the Rab GTPase, Rab10, which is phosphorylated by LRRK2 at threonine 73 (pT73-Rab10).

This document provides detailed application notes and protocols for the immunofluorescent staining of phosphorylated Rab10 (pRab10) as a readout for LRRK2 kinase activity, with a specific focus on the use of the LRRK2 inhibitor, LRRK2-IN-13. These protocols are designed to enable researchers to visualize and quantify the inhibition of LRRK2 activity in cultured cells.

Signaling Pathway of LRRK2 and Rab10 Phosphorylation

LRRK2 is a complex, multi-domain protein that functions as a serine/threonine kinase. Its activity is implicated in various cellular processes, including vesicular trafficking. Rab10, a member of the Rab family of small GTPases, is a key regulator of membrane trafficking. LRRK2 directly phosphorylates Rab10 at the T73 residue, and this phosphorylation event is a reliable indicator of LRRK2 kinase activity. Pathogenic mutations in LRRK2, such as G2019S, often lead to increased kinase activity and consequently, elevated levels of pRab10.[1] LRRK2 inhibitors, such as this compound, are designed to block the kinase activity of LRRK2, leading to a reduction in pRab10 levels.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Rab10 Phosphorylation cluster_2 Inhibition cluster_3 Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Pathogenic Mutations (e.g., G2019S) Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation pRab10 pT73-Rab10 Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking Modulates LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2_active Inhibition

LRRK2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Immunofluorescence Staining

The following diagram outlines the key steps in the immunofluorescence staining protocol to assess LRRK2 activity.

IF_Workflow start Start: Culture Cells on Coverslips treatment Treat with this compound (Dose-Response and Time-Course) start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-pRab10) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mount Coverslips secondary_ab->mounting imaging Confocal Microscopy mounting->imaging analysis Image Analysis and Quantification imaging->analysis end End: Quantified LRRK2 Activity analysis->end

Experimental workflow for pRab10 immunofluorescence staining.

Quantitative Data Presentation

The following tables provide a template for presenting quantitative data obtained from immunofluorescence experiments. The data presented here is illustrative and based on typical results observed with potent LRRK2 inhibitors. Researchers should generate their own data following the provided protocols.

Table 1: Dose-Dependent Inhibition of LRRK2 Activity by this compound

This compound Concentration (nM)Mean pRab10 Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
0 (Vehicle)15001200
1135011010
109009540
1004505070
10001502590

Table 2: Time-Course of LRRK2 Inhibition by this compound (100 nM)

Treatment Duration (hours)Mean pRab10 Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
015001200
0.597510035
16007060
24505570
43004080

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., A549, SH-SY5Y, or primary neurons)

  • Complete cell culture medium

  • Sterile glass coverslips

  • Multi-well plates (e.g., 24-well plate)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

  • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • For dose-response experiments, replace the medium in each well with the medium containing the different concentrations of this compound or vehicle. Incubate for a fixed period (e.g., 2 hours).

  • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and incubate for various durations (e.g., 0, 0.5, 1, 2, 4 hours).

  • Proceed immediately to the immunofluorescence staining protocol.

Protocol 2: Immunofluorescence Staining for pRab10

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-phospho-Rab10 (Thr73) antibody (e.g., Abcam ab230261 or equivalent)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • After treatment, gently wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Dilute the primary anti-pRab10 antibody in blocking buffer according to the manufacturer's recommendations.

  • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • The next day, wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each in the dark.

  • If desired, counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Seal the coverslips and allow the mounting medium to cure.

Protocol 3: Image Acquisition and Quantitative Analysis

Equipment:

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Acquire images using a confocal microscope. It is critical to use the same acquisition settings (e.g., laser power, gain, pinhole size) for all samples within an experiment to allow for accurate comparison of fluorescence intensity.

  • Capture images from multiple random fields of view for each coverslip to ensure representative data.

  • For quantitative analysis, use image analysis software to measure the mean fluorescence intensity of the pRab10 signal per cell.

  • Define regions of interest (ROIs) around individual cells. The DAPI channel can be used to identify and segment individual cells.

  • Measure the mean fluorescence intensity of the pRab10 channel within each ROI.

  • Subtract the background fluorescence from a region without cells.

  • Calculate the average and standard deviation of the mean fluorescence intensity for each treatment condition.

  • Normalize the data to the vehicle control to determine the percent inhibition of LRRK2 activity.

Troubleshooting

IssuePossible CauseSolution
High background stainingInadequate blocking or washingIncrease blocking time or BSA concentration. Increase the number and duration of wash steps.
Secondary antibody is non-specificRun a secondary antibody-only control. If staining is observed, try a different secondary antibody.
Weak or no pRab10 signalLow LRRK2 activity in the cell lineUse a cell line known to have higher LRRK2 expression or activity. Consider overexpressing LRRK2.
Primary antibody concentration is too lowOptimize the primary antibody concentration by performing a titration.
Inefficient permeabilizationIncrease permeabilization time or try a different permeabilization agent (e.g., 0.2% Triton X-100).
PhotobleachingExcessive exposure to excitation lightReduce laser power and/or exposure time during image acquisition. Use an anti-fade mounting medium.

By following these detailed application notes and protocols, researchers can effectively utilize immunofluorescence staining of pRab10 to assess the activity of LRRK2 and the efficacy of inhibitors like this compound in a cellular context.

References

Application Notes and Protocols for Live-Cell Imaging of LRRK2 Dynamics using Fluorescent Protein Tagging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on LRRK2-IN-13: Initial searches for a specific live-cell imaging probe designated "this compound" did not yield information on a known or commercially available compound. Therefore, these application notes focus on a widely adopted and robust method for visualizing Leucine-rich repeat kinase 2 (LRRK2) dynamics in living cells: the use of fluorescent protein fusions (e.g., LRRK2-GFP or LRRK2-HaloTag). This approach allows for real-time observation of LRRK2 localization, trafficking, and its interactions with subcellular structures.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Understanding the dynamic behavior of LRRK2 within the complex cellular environment is crucial for elucidating its physiological functions and its role in disease. Live-cell imaging of fluorescently-tagged LRRK2 provides a powerful tool to study its subcellular localization, trafficking along cytoskeletal networks, association with organelles such as mitochondria and vesicles, and its response to cellular stimuli or pharmacological interventions.

Mutations in LRRK2 are a significant genetic cause of both familial and sporadic Parkinson's disease.[3] The G2019S mutation, for instance, is the most common pathogenic mutation and leads to increased LRRK2 kinase activity.[4] Live-cell imaging studies have revealed that LRRK2 is not statically localized but dynamically shuttles between the cytoplasm and various membrane compartments, including the plasma membrane, Golgi apparatus, endoplasmic reticulum, mitochondria, and endo-lysosomal vesicles.[2][5] This dynamic behavior is intrinsically linked to its function in regulating vesicle trafficking, cytoskeletal dynamics, and mitochondrial homeostasis.[1][6][7]

These application notes provide detailed protocols for the expression and live-cell imaging of fluorescently-tagged LRRK2, along with a summary of quantitative data obtained from such studies.

Data Presentation: Quantitative Analysis of LRRK2 Dynamics

The following tables summarize key quantitative findings from live-cell imaging studies of fluorescently tagged LRRK2.

ParameterWild-Type LRRK2-GFPG2019S Mutant LRRK2-GFPCell TypeReference
Oligomerization State (Cytosol) Predominantly monomericIncreased propensity for self-associationCHO-K1, HEK293T[8][9][10]
Oligomerization State (Plasma Membrane) Predominantly higher-order oligomersIncreased self-associationCHO-K1[8]
Cytosolic Diffusion Two populations: fast (monomer/dimer) and slow (vesicle-bound)Two populations with similar diffusion rates to WTHEK293T[9][11]
Puncta per cell ~10~15 (significant increase)HEK293T[11]
Cytosolic Puncta Radius ~0.4 µm~0.4 µm (no significant change)HEK293T[11]
ParameterControl/Wild-Type LRRK2G2019S Mutant LRRK2Effect of LRRK2 InhibitionCell TypeReference
Mitochondrial Morphology Tubular networkIncreased mitochondrial fragmentationCo-expression of dominant-negative DLP1 blocks fragmentationSH-SY5Y, Primary Cortical Neurons[1][12]
Clathrin Puncta Radius (Plasma Membrane) No significant difference from controlSignificantly largerNot reportedHEK293T[4]
Transferrin Endocytosis NormalReducedNot reportedHEK293T[4][9]
Anterograde Axonal Transport of α-synuclein-GFP BaselineNot directly tested, but G2019S expression can decrease membrane association of α-synucleinIncreasedPrimary Neurons[13]

Signaling and Interaction Pathways

LRRK2 acts as a central hub in cellular signaling, integrating inputs to regulate key downstream processes. Its kinase and GTPase domains are central to its function. Live-cell imaging has been instrumental in dissecting these pathways.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Lysosomal Damage Lysosomal Damage Rab29 Rab29 Lysosomal Damage->Rab29 LRRK2_inactive LRRK2 (Inactive, Cytosolic) Rab29->LRRK2_inactive Recruits to membranes BDNF BDNF BDNF->LRRK2_inactive Activates LRRK2_active LRRK2 (Active, Membrane-associated) LRRK2_inactive->LRRK2_active Recruitment & Dimerization Rab_GTPases Rab GTPases (Rab8, Rab10, etc.) LRRK2_active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics (Actin & Microtubules) LRRK2_active->Cytoskeletal_Dynamics Interacts with Tubulin & Actin Regulators Mitochondrial_Dynamics Mitochondrial Dynamics (Fission/Fusion) LRRK2_active->Mitochondrial_Dynamics Interacts with DLP1 Phospho_Rabs Phosphorylated Rabs Vesicle_Trafficking Vesicle Trafficking (Endocytosis, Exocytosis, Autophagy) Phospho_Rabs->Vesicle_Trafficking Modulates

Caption: LRRK2 signaling in cellular dynamics.

Experimental Protocols

The following protocols provide a general framework for live-cell imaging of LRRK2 dynamics using fluorescent protein fusions. Optimization of specific parameters (e.g., plasmid concentration, imaging settings) may be required for different cell types and microscope systems.

Protocol 1: Generation of LRRK2-Fluorescent Protein Expression Constructs
  • Vector Selection: Choose a suitable mammalian expression vector containing a strong promoter (e.g., CMV) and the coding sequence for a fluorescent protein (e.g., EGFP, mCherry) or a self-labeling tag (e.g., HaloTag).

  • Cloning Strategy: Amplify the full-length human LRRK2 cDNA by PCR. Design primers to introduce appropriate restriction sites for cloning in-frame with the fluorescent tag at either the N- or C-terminus.

  • Ligation and Transformation: Digest the LRRK2 PCR product and the expression vector with the chosen restriction enzymes. Ligate the LRRK2 insert into the vector and transform into competent E. coli.

  • Verification: Screen bacterial colonies by restriction digest and confirm the correct sequence of the LRRK2 insert by Sanger sequencing.

Protocol 2: Cell Culture and Transfection for Live-Cell Imaging
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, SH-SY5Y, or primary neurons) onto glass-bottom dishes or chamber slides appropriate for high-resolution microscopy. Seed cells to achieve 50-70% confluency on the day of transfection.

  • Transfection: Transfect the cells with the LRRK2-fluorescent protein expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000, FuGENE HD) according to the manufacturer's protocol. For studies involving protein-protein interactions, co-transfect with plasmids expressing other fluorescently tagged proteins of interest.

  • Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection. Note that overexpression of LRRK2 can be toxic to some cells, so it may be necessary to optimize the amount of plasmid DNA and the expression time.

Protocol 3: Live-Cell Imaging of LRRK2 Dynamics
  • HaloTag Labeling (if applicable): If using a HaloTag fusion, incubate the cells with a cell-permeant HaloTag ligand conjugated to a fluorescent dye (e.g., Janelia Fluor dyes) for 15-30 minutes at 37°C. Wash the cells thoroughly with pre-warmed medium to remove unbound ligand.[14][15][16][17]

  • Microscope Setup: Use a confocal or spinning disk microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging. Select the appropriate laser lines and emission filters for the fluorescent protein(s) being used.

  • Image Acquisition:

    • For localization studies: Acquire high-resolution Z-stacks to visualize the subcellular distribution of LRRK2.

    • For dynamic studies (trafficking): Acquire time-lapse series (e.g., one frame every 1-5 seconds for 5-10 minutes) to capture the movement of LRRK2-positive puncta or its association with dynamic organelles.

    • For interaction studies (e.g., FRET): Use appropriate settings for FRET imaging to measure the proximity between LRRK2 and a potential interaction partner.

  • Minimizing Phototoxicity: Use the lowest possible laser power and exposure times to minimize phototoxicity and photobleaching, especially for long time-lapse experiments.

Protocol 4: Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process the acquired images. This may include background subtraction, noise reduction, and drift correction.

  • Localization Analysis: Use colocalization analysis (e.g., Pearson's or Manders' coefficients) to quantify the degree of spatial overlap between LRRK2 and markers for specific organelles.

  • Trafficking Analysis: Use particle tracking algorithms to quantify the speed, directionality, and displacement of LRRK2-positive vesicles or puncta. Kymograph analysis can also be used to visualize and quantify movement along linear structures like axons.

  • Morphological Analysis: Quantify changes in the morphology of organelles, such as mitochondrial length and branching, in cells expressing wild-type versus mutant LRRK2.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a live-cell imaging experiment to study LRRK2 dynamics.

LRRK2_Imaging_Workflow cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cloning 1. Construct Generation (e.g., LRRK2-GFP) Cell_Culture 2. Cell Seeding (Glass-bottom dish) Cloning->Cell_Culture Transfection 3. Transfection Cell_Culture->Transfection Expression 4. Protein Expression (24-48h) Transfection->Expression Labeling 5. HaloTag Labeling (if applicable) Expression->Labeling Microscopy 6. Confocal/TIRF Microscopy (37°C, 5% CO₂) Expression->Microscopy For GFP/mCherry Labeling->Microscopy Image_Acquisition 7. Image Acquisition (Time-lapse, Z-stack) Microscopy->Image_Acquisition Image_Processing 8. Image Processing (e.g., Fiji/ImageJ) Image_Acquisition->Image_Processing Quantification 9. Quantitative Analysis (Localization, Tracking, Morphology) Image_Processing->Quantification

Caption: Workflow for LRRK2 live-cell imaging.

References

Application of LRRK2 Inhibitors in High-Throughput Screening Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are significant genetic contributors to both familial and sporadic Parkinson's disease.[1] The G2019S mutation, in particular, leads to a toxic gain-of-function by increasing kinase activity, making LRRK2 a compelling therapeutic target for neurodegenerative diseases. Consequently, the discovery and development of potent and selective LRRK2 kinase inhibitors are of paramount interest in modern drug discovery.

LRRK2-IN-1 is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[2] It serves as an invaluable tool for validating HTS assays and as a reference compound for hit-to-lead campaigns. Understanding its application is crucial for researchers aiming to establish robust screening platforms for the discovery of next-generation LRRK2 inhibitors.

LRRK2 Signaling Pathway and Assay Principle

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to the phosphorylation of downstream substrates, including a subset of Rab GTPases. A key biomarker for LRRK2 kinase activity in a cellular context is the autophosphorylation of LRRK2 at serine 935 (pS935). Inhibition of LRRK2 kinase activity leads to a decrease in pS935 levels, providing a reliable readout for inhibitor potency in cellular assays.[1][3]

High-throughput screening assays for LRRK2 inhibitors are typically designed to measure the inhibition of LRRK2-mediated phosphorylation. This can be achieved through various technology platforms, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Homogeneous Time Resolved Fluorescence (HTRF), and luminescence-based ADP detection assays.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling cluster_2 Inhibitor Action LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylates Autophosphorylation Autophosphorylation (pS935) LRRK2_active->Autophosphorylation G2019S G2019S Mutation G2019S->LRRK2_active Promotes pRab_GTPase pRab GTPase Rab_GTPase->pRab_GTPase Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPase->Vesicular_Trafficking LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibits

LRRK2 signaling pathway and point of inhibition.

Quantitative Data Presentation

The inhibitory activity of LRRK2-IN-1 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Biochemical Activity of LRRK2-IN-1

CompoundTargetAssay TypeParameterValue (nM)
LRRK2-IN-1Wild-Type LRRK2BiochemicalIC5013
LRRK2-IN-1G2019S LRRK2BiochemicalIC506
LRRK2-IN-1Wild-Type LRRK2Binding (Ambit)Kd20
LRRK2-IN-1G2019S LRRK2Binding (Ambit)Kd11

Data compiled from multiple sources.[2]

Table 2: Cellular Activity of LRRK2-IN-1

CompoundCell LineAssay ReadoutParameterValue (µM)
LRRK2-IN-1HEK293LRRK2 InhibitionIC501-3
LRRK2-IN-1SH-SY5YLRRK2 InhibitionIC501-3
LRRK2-IN-1Human LymphoblastoidLRRK2 InhibitionIC501-3

Data compiled from multiple sources.[2]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols can be adapted for screening large compound libraries to identify novel LRRK2 inhibitors.

TR-FRET Cellular Assay for LRRK2 pS935

This assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology.[1]

Experimental Workflow:

TR_FRET_Workflow A 1. Cell Plating (e.g., HEK293 expressing LRRK2-GFP) B 2. Compound Treatment (Incubate with test compounds or LRRK2-IN-1) A->B C 3. Cell Lysis B->C D 4. Detection Reagent Addition (Terbium-labeled anti-pS935 antibody) C->D E 5. Incubation D->E F 6. TR-FRET Signal Reading (Measure emission at two wavelengths) E->F

Workflow for the TR-FRET cellular assay.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing a LRRK2-GFP fusion protein in appropriate media.

    • Plate cells in a 384-well assay plate at a suitable density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and the reference inhibitor (LRRK2-IN-1) in assay buffer.

    • Add the compounds to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the culture medium and add a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Detection:

    • Add a solution containing a terbium-labeled anti-pS935 LRRK2 antibody to each well.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Signal Measurement:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the acceptor to donor emission is proportional to the level of LRRK2 pS935.

ADP-Glo™ Kinase Assay (Biochemical HTS)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4]

Experimental Workflow:

ADP_Glo_Workflow A 1. Kinase Reaction Setup (LRRK2 enzyme, substrate, ATP, and inhibitor) B 2. Kinase Reaction Incubation A->B C 3. ADP-Glo™ Reagent Addition (Terminates kinase reaction, depletes remaining ATP) B->C D 4. Incubation C->D E 5. Kinase Detection Reagent Addition (Converts ADP to ATP, generates luminescence) D->E F 6. Luminescence Reading E->F

Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds or LRRK2-IN-1.

    • Add recombinant LRRK2 enzyme (e.g., wild-type or G2019S mutant).

    • Initiate the reaction by adding a mixture of a suitable LRRK2 substrate (e.g., LRRKtide peptide) and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the LRRK2 kinase activity.

Conclusion

The methodologies and data presented provide a comprehensive guide for the application of LRRK2 inhibitors, such as LRRK2-IN-1, in high-throughput screening assays. The detailed protocols for both cellular and biochemical HTS platforms offer a solid foundation for researchers and drug development professionals to establish robust screening campaigns aimed at discovering novel and potent LRRK2 inhibitors for the potential treatment of Parkinson's disease and other related neurodegenerative disorders. The provided diagrams and data tables facilitate a clear understanding of the underlying principles and expected outcomes of these assays.

References

Application Notes and Protocols: LRRK2-IN-13 Treatment of Organotypic Slice Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has emerged as a key therapeutic target in neurodegenerative diseases, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are a significant cause of familial PD, and evidence also implicates LRRK2 in sporadic forms of the disease.[1][2][3][4][5] LRRK2 is involved in a multitude of cellular processes, including vesicle trafficking, autophagy, and importantly, neuroinflammation.[1][3][5][6] The kinase activity of LRRK2 is thought to be central to its pathogenic effects, making the development of potent and specific LRRK2 kinase inhibitors a major focus of therapeutic research.[2][7][8]

Organotypic slice cultures are an invaluable ex vivo model system that bridges the gap between dissociated cell cultures and in vivo animal models.[9][10][11][12] These cultures preserve the three-dimensional architecture and synaptic connectivity of brain tissue, providing a more physiologically relevant context to study disease mechanisms and evaluate therapeutic candidates.[9][10] This document provides detailed protocols for the treatment of organotypic slice cultures with LRRK2-IN-13, a potent LRRK2 kinase inhibitor, and for the subsequent analysis of its effects on neuronal viability and neuroinflammation.

LRRK2 Signaling in Neuroinflammation

LRRK2 is expressed in immune cells of the brain, including microglia and astrocytes.[6][7] Its kinase activity is a positive modulator of the brain's immune response.[7] In the context of neuroinflammation, pathogenic stimuli can lead to the activation of LRRK2 kinase activity. This, in turn, can trigger downstream signaling cascades that result in the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to neuronal damage.[6][7][13][14][15] Inhibition of LRRK2 kinase activity with small molecules like this compound is hypothesized to dampen this inflammatory response and exert neuroprotective effects.

LRRK2_Signaling_Pathway LRRK2 Signaling in Neuroinflammation cluster_extracellular Extracellular cluster_cellular Microglia / Astrocyte Pathogenic Stimuli Pathogenic Stimuli LRRK2 LRRK2 Pathogenic Stimuli->LRRK2 Activates LRRK2-P pLRRK2 (Active) LRRK2->LRRK2-P Phosphorylation Downstream Signaling Downstream Signaling LRRK2-P->Downstream Signaling Activates Pro-inflammatory Cytokines TNF-α, IL-1β Downstream Signaling->Pro-inflammatory Cytokines Upregulates Production Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage This compound This compound This compound->LRRK2-P Inhibits

Caption: LRRK2 signaling cascade in neuroinflammation.

Experimental Workflow

The general workflow for investigating the effects of this compound on organotypic slice cultures involves preparing the cultures, treating them with the inhibitor, and then assessing various endpoints, including neuronal viability, inflammatory markers, and target engagement (i.e., inhibition of LRRK2 phosphorylation).

Experimental_Workflow Experimental Workflow for this compound Treatment Start Start Prepare Organotypic Slice Cultures Prepare Organotypic Slice Cultures Start->Prepare Organotypic Slice Cultures Culture Stabilization Culture Stabilization Prepare Organotypic Slice Cultures->Culture Stabilization This compound Treatment This compound Treatment Culture Stabilization->this compound Treatment Endpoint Analysis Endpoint Analysis This compound Treatment->Endpoint Analysis Immunofluorescence Immunofluorescence (Neuronal Viability, Gliosis) Endpoint Analysis->Immunofluorescence Western Blot Western Blot (pLRRK2) Endpoint Analysis->Western Blot ELISA ELISA (Cytokines) Endpoint Analysis->ELISA Data Analysis Data Analysis Immunofluorescence->Data Analysis Western Blot->Data Analysis ELISA->Data Analysis End End Data Analysis->End

Caption: General experimental workflow.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Dose-Response of this compound on Neuronal Viability

Treatment GroupConcentration (nM)Neuronal Viability (% of Control)Standard Deviation
Vehicle Control0100± 5.2
This compound1098.7± 4.8
This compound10095.4± 6.1
This compound100092.1± 5.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)
Control150.2 ± 12.585.6 ± 9.3
Inflammatory Stimulus450.8 ± 25.1250.4 ± 18.7
Inflammatory Stimulus + this compound (100 nM)210.5 ± 15.8120.9 ± 11.2

Table 3: Inhibition of LRRK2 Phosphorylation by this compound

Treatment GrouppLRRK2 / Total LRRK2 Ratio% Inhibition
Control1.000
This compound (10 nM)0.5248
This compound (100 nM)0.1585
This compound (1000 nM)0.0892

Experimental Protocols

Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from the interface method, which provides excellent viability for long-term culture.[9][10][16]

Materials:

  • Postnatal day 8-10 mouse or rat pups

  • McIlwain Tissue Chopper or Vibratome

  • Dissection medium: Gey's Balanced Salt Solution (GBSS) supplemented with D-glucose (0.5%) and kynurenic acid (1 mM), chilled to 4°C and continuously bubbled with 95% O2/5% CO2.

  • Culture medium: 50% Basal Medium Eagle (BME), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), 1 mM L-glutamine, and 0.5% D-glucose.

  • Millicell cell culture inserts (0.4 µm)

  • 6-well culture plates

Procedure:

  • Anesthetize and decapitate postnatal pups in accordance with institutional animal care and use committee guidelines.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.

  • Remove the cerebellum and bisect the brain along the midline.

  • Cut 350 µm thick coronal or sagittal slices using a McIlwain tissue chopper or a vibratome.[17][18]

  • Immediately transfer the slices to a dish containing fresh, ice-cold, oxygenated dissection medium.

  • Carefully separate the slices using fine paintbrushes or forceps.

  • Place one slice onto each Millicell insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.

  • Incubate the slice cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Change the culture medium every 2-3 days.

  • Allow the cultures to stabilize for at least 7 days before initiating experimental treatments.

Protocol 2: Treatment of Slice Cultures with this compound

Materials:

  • Stabilized organotypic slice cultures

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fresh culture medium

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • If inducing an inflammatory response, add the inflammatory stimulus (e.g., lipopolysaccharide [LPS] or α-synuclein pre-formed fibrils) to the medium with or without this compound.

  • Carefully remove the old medium from the 6-well plates.

  • Add 1 mL of the appropriate treatment medium to each well.

  • Incubate the cultures for the desired treatment duration (e.g., 24-48 hours).

Protocol 3: Immunofluorescence Staining

This protocol allows for the visualization of neuronal health and glial responses.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS

  • Primary antibodies (e.g., anti-NeuN for neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

Procedure:

  • Fix the slice cultures on their inserts in 4% PFA for 2 hours at room temperature.

  • Rinse the slices three times with PBS.

  • Permeabilize and block the slices in blocking buffer for 1 hour at room temperature.

  • Incubate the slices with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the slices three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 2 hours at room temperature, protected from light.

  • Wash the slices three times with PBS.

  • Carefully cut the membrane with the slice from the insert and mount it on a glass slide with mounting medium.

  • Image the slices using a confocal or fluorescence microscope.

Protocol 4: Western Blotting for LRRK2 Phosphorylation

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer: 5% non-fat milk or BSA in TBST

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Harvest the slice cultures and homogenize them in ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated LRRK2 signal to total LRRK2.

Protocol 5: ELISA for Pro-inflammatory Cytokines

Materials:

  • Culture medium collected from treated slice cultures

  • Commercially available ELISA kits for TNF-α and IL-1β

Procedure:

  • Collect the culture medium from each well at the end of the treatment period.

  • Centrifuge the medium to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

References

Application Notes and Protocols: Assessing the Effect of LRRK2-IN-13 on Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing the impact of LRRK2-IN-13, a potent LRRK2 kinase inhibitor, on lysosomal function. The protocols and data herein are intended to facilitate research into the cellular mechanisms of Parkinson's disease and the development of novel therapeutics targeting LRRK2.

Introduction to LRRK2 and Lysosomal Function

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] Emerging evidence strongly implicates LRRK2 in the regulation of vesicular trafficking, particularly within the endolysosomal pathway.[1] Pathogenic mutations in LRRK2, such as the common G2019S variant, lead to increased kinase activity, which is thought to disrupt lysosomal homeostasis, contributing to the neurodegenerative process.[2] Therefore, inhibiting LRRK2 kinase activity with small molecules like this compound presents a promising therapeutic strategy.

These notes will detail key experiments to evaluate the effects of this compound on lysosomal morphology, pH, and enzymatic activity.

Data Presentation: Effects of LRRK2 Inhibition on Lysosomal Parameters

The following table summarizes representative quantitative data on the effects of LRRK2 kinase inhibitors on key lysosomal functions. While specific data for this compound is limited in publicly available literature, the data presented from structurally and functionally similar LRRK2 inhibitors, such as MLi-2 and PF-06447475, provide a strong indication of the expected outcomes.

Parameter Assay Cell Type Treatment Observed Effect Reference
Lysosomal pH LysoSensor Yellow/Blue DND-160GBA mutant knock-in astrocytesLRRK2 inhibitor MLi-2Rescued lysosomal pH levels[2]
Lysosomal Morphology LAMP1 ImmunofluorescenceAstrocytes expressing LRRK2 G2019SLRRK2 inhibitor PF-06447475Rescued enlarged lysosome phenotype[3]
Lysosomal Number LysoTracker StainingiPSC-derived neuronsLRRK2 inhibitorNormalized the decrease in lysosomal number[4]
Cathepsin B Activity Cathepsin B Activity AssayGBA mutant knock-in astrocytesLRRK2 inhibitor MLi-2Corrected Cathepsin B activity[2]
General Lysosomal Proteolysis DQ-Red-BSA AssayiPSC-derived microgliaLRRK2 inhibitorRescued reduced lysosomal protease activity[5]
LAMP1 Protein Levels Western BlotPrimary cortical neurons from G2019S miceLRRK2 kinase inhibitorReversed the reduction in LAMP1 expression[6]

Experimental Protocols

Assessment of Lysosomal Acidity using LysoTracker Staining

Objective: To qualitatively and quantitatively assess changes in the acidic lysosomal compartment in response to this compound treatment. LysoTracker probes are fluorescent acidotropic probes that accumulate in acidic organelles.

Materials:

  • This compound

  • LysoTracker Red DND-99 or LysoTracker Green DND-26

  • Live-cell imaging medium

  • Control vehicle (e.g., DMSO)

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding: Plate cells (e.g., primary neurons, iPSC-derived neurons, or relevant cell lines) on glass-bottom dishes or appropriate imaging plates and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for the specified duration (e.g., 24-48 hours).

  • LysoTracker Staining:

    • Prepare a fresh working solution of LysoTracker probe in pre-warmed live-cell imaging medium. A typical final concentration is 50-100 nM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the LysoTracker staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.[7]

  • Imaging:

    • After incubation, replace the staining solution with fresh pre-warmed live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets (e.g., for LysoTracker Red, excitation ~577 nm/emission ~590 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity and the number and size of LysoTracker-positive puncta per cell using image analysis software (e.g., ImageJ, CellProfiler).

    • Compare the results from this compound treated cells to vehicle-treated controls.

Analysis of Lysosomal Morphology and Number by LAMP1 Immunofluorescence

Objective: To visualize and quantify lysosomes using an antibody against the lysosomal-associated membrane protein 1 (LAMP1). This allows for the assessment of lysosomal size, number, and subcellular distribution.

Materials:

  • This compound

  • Primary antibody: anti-LAMP1

  • Fluorophore-conjugated secondary antibody

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Grow and treat cells with this compound as described in the LysoTracker protocol.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[8]

  • Antibody Incubation:

    • Incubate the cells with the primary anti-LAMP1 antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Analyze the images to determine the number, size, and intensity of LAMP1-positive puncta per cell.

Measurement of Lysosomal Cathepsin Activity

Objective: To measure the activity of lysosomal proteases, such as Cathepsin B or D, which are crucial for the degradative function of lysosomes.

Materials:

  • This compound

  • Cathepsin B or D activity assay kit (fluorometric)

  • Cell lysis buffer (provided in the kit or a compatible buffer)

  • Fluorometric plate reader

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

  • Cell Lysate Preparation:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells according to the assay kit manufacturer's instructions, typically on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Cathepsin Activity Assay:

    • Add a standardized amount of cell lysate to the wells of a black, clear-bottom 96-well plate.

    • Prepare the reaction mixture containing the specific fluorogenic cathepsin substrate as per the kit's protocol.

    • Add the reaction mixture to each well.

  • Measurement:

    • Incubate the plate at 37°C for the recommended time (e.g., 1-2 hours), protected from light.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., for AFC-based substrates, Ex/Em = 400/505 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no lysate).

    • Normalize the fluorescence signal to the protein concentration of the lysate.

    • Compare the cathepsin activity in this compound-treated samples to vehicle-treated controls.

Visualizations

LRRK2 Signaling Pathway and Lysosomal Function

LRRK2_Lysosomal_Pathway cluster_activation LRRK2 Activation cluster_downstream Downstream Effects on Lysosomes cluster_inhibition Inhibition by this compound LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation Lys_restoration Restoration of Lysosomal Function LRRK2_active->Lys_restoration Blocked Pathogenesis Rab29 Rab29 (on Lysosome/Golgi) Rab29->LRRK2_inactive Recruitment & Activation pRab10 p-Rab10 Rab10->pRab10 Lys_dysfunction Lysosomal Dysfunction (Altered pH, Reduced Enzyme Activity, Impaired Trafficking) pRab10->Lys_dysfunction Disruption of Effector Binding Lysosome Lysosome Lysosome->Lys_dysfunction LRRK2_IN13 This compound LRRK2_IN13->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway impacting lysosomal function and its inhibition by this compound.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_assays Lysosomal Function Assays cluster_analysis Data Acquisition & Analysis start Start: Cell Culture (e.g., iPSC-derived neurons) treatment Treatment with this compound vs. Vehicle Control start->treatment assay1 LysoTracker Staining (Lysosomal Acidity & Number) treatment->assay1 assay2 LAMP1 Immunofluorescence (Lysosomal Morphology & Distribution) treatment->assay2 assay3 Cathepsin Activity Assay (Lysosomal Degradative Capacity) treatment->assay3 imaging Fluorescence Microscopy / High-Content Imaging assay1->imaging assay2->imaging plate_reader Fluorometric Plate Reader assay3->plate_reader quantification Image & Statistical Analysis imaging->quantification plate_reader->quantification end Conclusion: Assess effect of this compound on lysosomal function quantification->end

Caption: Workflow for evaluating the effects of this compound on lysosomal function.

References

Application Notes and Protocols for In Vivo Studies of LRRK2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical therapeutic target in the field of neurodegenerative diseases, particularly Parkinson's Disease. Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's, and inhibition of the LRRK2 kinase is a promising strategy for therapeutic intervention. LRRK2-IN-13 is a potent inhibitor of LRRK2 with an IC50 of 0.57 nM for the wild-type enzyme and has been noted for its brain-penetrating properties.[1] These application notes provide a comprehensive overview of the methodologies for conducting in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound. The protocols outlined below are designed to guide researchers in assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its target engagement and downstream effects in preclinical models. A key pharmacodynamic biomarker for LRRK2 kinase inhibition is the phosphorylation of LRRK2 at Serine 935 (pS935), which is reliably reduced upon treatment with LRRK2 inhibitors.[2][3][4][5]

Data Presentation

Due to the limited availability of specific in vivo pharmacokinetic and pharmacodynamic data for this compound in the public domain, the following tables present hypothetical yet representative data for a potent, brain-penetrant LRRK2 inhibitor with properties similar to this compound. These tables are intended to serve as a template for data organization and interpretation.

Table 1: Representative In Vivo Pharmacokinetic Parameters of this compound in Rodents

ParameterMouseRat
Dose (Oral) 10 mg/kg10 mg/kg
Cmax (ng/mL) 8501200
Tmax (h) 0.51.0
AUC (0-t) (ng*h/mL) 34006000
Half-life (t½) (h) 2.54.0
Brain/Plasma Ratio 0.81.2

Table 2: Representative In Vivo Pharmacodynamic Profile of this compound in Rodent Brain

Dose (Oral)Time Point (h)% Inhibition of pS935 LRRK2 (vs. Vehicle)
1 mg/kg235%
3 mg/kg265%
10 mg/kg290%
10 mg/kg850%
10 mg/kg2415%

Experimental Protocols

The following are detailed protocols for conducting in vivo PK and PD studies with LRRK2 inhibitors like this compound.

Protocol 1: In Vivo Administration of this compound in Rodents

1.1. Objective: To administer this compound to rodents for pharmacokinetic and pharmacodynamic assessment.

1.2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or 10% DMSO/40% PEG300/50% water)

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)

  • Oral gavage needles

  • Syringes

  • Balance

1.3. Procedure:

  • Prepare the dosing formulation of this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume). Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Acclimatize animals to handling for at least 3 days prior to the study.

  • On the day of the study, weigh each animal to determine the precise dosing volume.

  • Administer the this compound formulation or vehicle control via oral gavage.

  • Observe the animals for any immediate adverse reactions.

  • House the animals under standard conditions for the duration of the experiment.

Protocol 2: Pharmacokinetic Sample Collection

2.1. Objective: To collect blood and brain tissue samples at various time points post-administration for the determination of this compound concentrations.

2.2. Materials:

  • Anesthesia (e.g., isoflurane)

  • EDTA-coated collection tubes

  • Syringes with appropriate gauge needles

  • Surgical tools for dissection

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen or dry ice

  • Centrifuge

2.3. Procedure:

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the animal.

  • For terminal collections, perform cardiac puncture to collect whole blood into EDTA-coated tubes. For serial sampling in rats, collect blood from the tail vein.

  • Immediately following blood collection, perfuse the animal transcardially with ice-cold PBS to remove blood from the organs.

  • Dissect the brain and other tissues of interest. Rinse with cold PBS and blot dry.

  • Flash-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

  • To obtain plasma, centrifuge the whole blood samples at 2000 x g for 15 minutes at 4°C.

  • Collect the supernatant (plasma) and store at -80°C.

Protocol 3: Quantification of this compound in Plasma and Brain Tissue by LC-MS/MS

3.1. Objective: To determine the concentration of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2. Materials:

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • C18 reverse-phase column

  • LC-MS/MS system

3.3. Procedure:

  • Sample Preparation:

    • Plasma: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins. Vortex and centrifuge at high speed. Collect the supernatant.

    • Brain Tissue: Homogenize a known weight of brain tissue in a suitable buffer. Add acetonitrile with the internal standard to an aliquot of the homogenate to precipitate proteins. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with transitions optimized for this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using the analytical standard in the corresponding matrix (plasma or brain homogenate).

    • Quantify the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 4: Western Blot Analysis of pS935 LRRK2

4.1. Objective: To assess the in vivo inhibition of LRRK2 kinase activity by measuring the levels of phosphorylated LRRK2 at Serine 935.[6][7]

4.2. Materials:

  • Brain tissue lysates from Protocol 2

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935 LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

4.3. Procedure:

  • Prepare protein lysates from brain tissue by homogenizing in lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-pS935 LRRK2 and anti-total LRRK2, typically used on separate blots) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for pS935 LRRK2 and total LRRK2. Normalize the pS935 LRRK2 signal to the total LRRK2 signal to determine the level of phosphorylation. For loading control, re-probe the membrane with an antibody against a housekeeping protein.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Activation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2_Inactive Activation LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation LRRK2_Active->LRRK2_Inactive Dephosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases LRRK2_Active->pRab_GTPases LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy pRab_GTPases->Autophagy Regulates Neuronal_Function Neuronal Function Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Sample Analysis Start Start of Study Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Start->Animal_Acclimatization Dosing Administration of This compound or Vehicle Animal_Acclimatization->Dosing Sample_Collection Blood and Brain Sample Collection (Time Course) Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot for pS935) Sample_Collection->PD_Analysis Data_Interpretation Data Interpretation and PK/PD Modeling PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation End End of Study Data_Interpretation->End

Caption: General experimental workflow for in vivo PK/PD studies.

References

Application Notes and Protocols for LRRK2-IN-13 Efficacy Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target.[2][3] LRRK2 inhibitors are being developed to counteract this hyperactivity. LRRK2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for designing and conducting preclinical efficacy studies of this compound in rodent models of PD, focusing on the widely used alpha-synuclein (B15492655) preformed fibril (α-syn PFF) model.

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to a gain-of-function, resulting in increased phosphorylation of its substrates, such as Rab GTPases. This aberrant kinase activity is implicated in various cellular processes that contribute to neurodegeneration.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Activation Rab_inactive Rab GTPase (Inactive) LRRK2_active->Rab_inactive Phosphorylation Rab_active p-Rab GTPase (Active) Vesicle_trafficking Altered Vesicle Trafficking Rab_active->Vesicle_trafficking Autophagy Impaired Autophagy Rab_active->Autophagy Neuroinflammation Neuroinflammation Rab_active->Neuroinflammation Neuronal_death Neuronal Death Vesicle_trafficking->Neuronal_death Autophagy->Neuronal_death Neuroinflammation->Neuronal_death LRRK2_IN13 This compound LRRK2_IN13->LRRK2_active Inhibition Experimental_Workflow PFF_prep Alpha-Synuclein PFF Preparation & QC Stereotaxic_surgery Stereotaxic Injection of PFFs into Striatum PFF_prep->Stereotaxic_surgery Animal_model Rodent Model Selection (e.g., C57BL/6J mice) Animal_model->Stereotaxic_surgery Drug_admin This compound Administration Stereotaxic_surgery->Drug_admin Behavioral_tests Behavioral Testing (Motor & Non-Motor) Drug_admin->Behavioral_tests Tissue_collection Tissue Collection & Processing Behavioral_tests->Tissue_collection IHC Immunohistochemistry (TH, p-syn, Iba1, GFAP) Tissue_collection->IHC Biochem Biochemical Analysis (ELISA, Western Blot) Tissue_collection->Biochem Data_analysis Data Analysis & Interpretation IHC->Data_analysis Biochem->Data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LRRK2-IN-13 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is my LRRK2-IN-13 precipitating when I dilute it into my aqueous experimental buffer?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common challenge. Several factors can contribute to this issue:

  • Low Aqueous Solubility: The intrinsic chemical nature of this compound likely results in poor solubility in water-based solutions.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous buffer can cause the compound to crash out of solution. This happens because the local concentration of the compound momentarily exceeds its solubility limit as the organic solvent disperses.[1]

  • High Final Concentration: The intended final concentration of this compound in your experiment may be higher than its maximum soluble concentration in the specific aqueous buffer.

  • Buffer Composition: Components in your buffer, such as salts and pH, can influence the solubility of the compound.

  • Temperature: Changes in temperature can affect solubility. Adding a compound to a cold buffer may decrease its solubility.[2]

Q2: What is the recommended solvent for making a stock solution of this compound?

For many kinase inhibitors, including the related compound LRRK2-IN-1, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Q3: How can I avoid "solvent shock" when preparing my working solution?

To prevent precipitation due to solvent shock, consider the following techniques:

  • Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of aqueous buffer, perform one or more intermediate dilution steps in your buffer.[1]

  • Slow Addition with Agitation: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This helps to disperse the compound more evenly and quickly.[1][2]

  • Pre-warming the Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound stock.[2]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[2] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.

Troubleshooting Guide

If you are experiencing precipitation of this compound, use the following guide to identify and resolve the issue.

Issue: Immediate Precipitation Upon Dilution

If you observe a precipitate immediately after adding your this compound stock solution to the aqueous buffer, this is likely due to the compound "crashing out" of solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution is fully dissolved and has been stored correctly to avoid freeze-thaw cycles that can lead to precipitation within the stock itself.[1]

  • Optimize Dilution Method:

    • Use pre-warmed (37°C) aqueous buffer.[2]

    • Add the DMSO stock solution slowly and dropwise while gently vortexing the buffer.[2]

    • Perform a serial dilution in the pre-warmed buffer.[2]

  • Lower the Final Concentration: Your target concentration may be too high. Try a lower final concentration to see if the compound remains in solution.

  • Consider Co-solvents (for in vitro assays): For non-cell-based assays, the addition of a small percentage of a co-solvent like PEG300 or Tween-80 to the aqueous buffer can improve solubility. For the related compound LRRK2-IN-1, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is suggested for in vivo use and results in a clear solution.[3]

Issue: Delayed Precipitation During Incubation

If the solution is initially clear but a precipitate forms over time during incubation, this could be due to compound instability or changes in the media.

Troubleshooting Steps:

  • Monitor pH: Ensure the pH of your buffer or cell culture medium remains stable throughout the experiment, as pH changes can affect compound solubility.[4]

  • Assess Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification in your incubator.[2]

  • Interaction with Media Components: The compound may be interacting with components in the media, such as salts or proteins, leading to the formation of insoluble complexes over time.[2] If using serum-free media, consider that serum proteins like albumin can help solubilize hydrophobic compounds.[4]

Quantitative Data Summary

Specific solubility data for this compound is limited. The table below provides solubility information for the analogous compound, LRRK2-IN-1, which can serve as a general reference.

SolventMaximum Concentration (LRRK2-IN-1)Reference
DMSO30 mg/mL (52.57 mM)[3]
DMSO57.01 mg/mL (100 mM)
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (4.38 mM)[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.38 mM)[3]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (4.38 mM)[3]

Experimental Protocols

Protocol for Determining Maximum Soluble Concentration of this compound in Aqueous Buffer

This protocol will help you determine the practical solubility limit of this compound in your specific experimental buffer.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Prepare Serial Dilutions:

    • Pre-warm your aqueous buffer to the intended experimental temperature (e.g., 37°C).

    • Create a series of dilutions of the this compound stock solution in your pre-warmed buffer. A good starting point is to test a range of concentrations that bracket your desired experimental concentration.

    • Example: To test concentrations from 100 µM down to ~1.5 µM, you can perform a 2-fold serial dilution.

  • Incubation:

    • Incubate the dilutions under conditions that mimic your experiment (e.g., 37°C for 2, 12, or 24 hours).

  • Visual Inspection:

    • After incubation, carefully inspect each tube against a light source for any signs of precipitation (e.g., cloudiness, visible particles, or a film on the tube walls).

    • The highest concentration that remains a clear solution is the maximum soluble concentration under your experimental conditions.

Visualizations

Experimental Workflow for Preparing this compound Working Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Solution stock_prep Dissolve this compound in 100% DMSO (e.g., 10 mM) prewarm Pre-warm aqueous buffer to experimental temperature (e.g., 37°C) stock_prep->prewarm intermediate_dilution Perform intermediate dilution of stock in pre-warmed buffer (Optional but Recommended) prewarm->intermediate_dilution final_dilution Add stock or intermediate dilution dropwise to final buffer volume with gentle agitation intermediate_dilution->final_dilution final_solution Clear Working Solution of this compound final_dilution->final_solution

Caption: Workflow for preparing this compound working solution.

Troubleshooting Logic for this compound Precipitation

G start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes delayed Delayed Precipitation? immediate->delayed No check_stock Is stock solution clear? immediate->check_stock Yes check_ph Is buffer/media pH stable? delayed->check_ph Yes optimize_dilution Optimize dilution method: - Pre-warm buffer - Slow, dropwise addition - Gentle agitation check_stock->optimize_dilution Yes lower_conc Test a lower final concentration optimize_dilution->lower_conc cosolvent Consider co-solvents (for in vitro assays) lower_conc->cosolvent resolved Issue Resolved cosolvent->resolved check_evap Is there evaporation? check_ph->check_evap media_interaction Consider media interactions (e.g., serum concentration) check_evap->media_interaction media_interaction->resolved

Caption: Troubleshooting decision tree for this compound precipitation.

References

LRRK2-IN-13 In Vivo Administration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, LRRK2-IN-13, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for in vivo experiments?

For LRRK2-IN-1, a frequently used vehicle for in vivo administration consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] This combination of solvents is designed to dissolve hydrophobic compounds for administration to animal models.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in the final solution - The concentration of this compound exceeds its solubility in the chosen vehicle. - Improper mixing of the solvents. - Temperature of the solution is too low.- Attempt to prepare a lower concentration of the compound. - Ensure thorough mixing after the addition of each solvent. - Gentle warming of the solution may aid in dissolution. However, be cautious about the thermal stability of this compound.
Animal discomfort or adverse reactions after administration - The vehicle itself may be causing a reaction. - The concentration of DMSO is too high.- Consider alternative vehicle formulations. For example, some studies have successfully used Captisol (a modified cyclodextrin) for in vivo delivery of LRRK2 inhibitors.[1] - Minimize the percentage of DMSO in the final formulation.
Inconsistent experimental results - Incomplete dissolution of this compound leading to inaccurate dosing. - Instability of the formulation over time.- Visually inspect the solution for any precipitate before each administration. - Prepare the formulation fresh before each experiment.

Quantitative Data: Solubility of LRRK2-IN-1

The following table summarizes the solubility of LRRK2-IN-1 in a common in vivo vehicle formulation. This data can be used as a reference for preparing this compound solutions.

Vehicle ComponentPercentagePurpose
DMSO10%Primary solvent to dissolve the compound.
PEG30040%Co-solvent to increase solubility.
Tween-805%Surfactant to improve stability and prevent precipitation.
Saline45%Diluent to achieve the final desired volume and isotonicity.
Achievable Solubility ≥ 2.5 mg/mL This formulation results in a clear solution.[1][2]

Experimental Protocol: Preparation of LRRK2-IN-1 Vehicle Formulation

This protocol details the step-by-step procedure for preparing a 1 mL working solution of LRRK2-IN-1. This can be adapted for this compound, but initial small-scale solubility tests are strongly recommended.

Materials:

  • LRRK2-IN-1 (or this compound)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Prepare a stock solution in DMSO: Dissolve the required amount of LRRK2-IN-1 in DMSO to create a concentrated stock solution. For example, to prepare a final solution of 2.5 mg/mL, you could make a 25 mg/mL stock in DMSO.

  • Add PEG300: In a sterile tube, add 400 µL of PEG300.

  • Add the DMSO stock: To the PEG300, add 100 µL of the LRRK2-IN-1 DMSO stock solution. Vortex or mix thoroughly until the solution is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.

  • Add Saline: Finally, add 450 µL of sterile saline to the solution and mix thoroughly. The final volume will be 1 mL.

  • Inspect the solution: The final solution should be clear and free of any precipitate. If precipitation is observed, refer to the troubleshooting guide.

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[3] Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease.[3] The kinase activity of LRRK2 is central to its pathological function, and inhibiting this activity is a key therapeutic strategy. LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] This phosphorylation event is a critical downstream effect of LRRK2 activation.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Oxidative Stress, Neuroinflammation) LRRK2 LRRK2 Upstream_Signals->LRRK2 Activates LRRK2_active Active LRRK2 (Kinase/GTPase) LRRK2->LRRK2_active Dimerization & Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates LRRK2_IN_13 This compound (Inhibitor) LRRK2_IN_13->LRRK2_active Inhibits pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction

Caption: LRRK2 signaling pathway and point of inhibition.

References

LRRK2-IN-13 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of LRRK2-IN-13 in DMSO and cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the optimal use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is shipped at room temperature for continental US deliveries. For long-term storage, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier. As a general best practice for similar compounds, storing the solid powder at -20°C is recommended to ensure stability.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: How stable are this compound stock solutions in DMSO?

A3: While specific, quantitative stability data for this compound in DMSO is not publicly available, based on handling instructions for other small molecule inhibitors from the same supplier, it is recommended to prepare fresh solutions for optimal results. If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C for up to one year or -20°C for up to six months. Avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it may be kept at 4°C for up to two weeks.

Q4: What is the stability of this compound in cell culture media?

A4: The stability of this compound in aqueous solutions like cell culture media has not been formally reported. Small molecule inhibitors can have limited stability in aqueous environments. It is best practice to add the inhibitor to the cell culture medium immediately before treating the cells. Prepare working dilutions fresh for each experiment from a frozen DMSO stock.

Q5: What are the typical working concentrations of this compound in cell-based assays?

A5: this compound is a potent inhibitor of LRRK2 with reported IC50 values of 0.57 nM for wild-type LRRK2 and 0.22 nM for the G2019S mutant. A typical starting point for cell-based assays would be in the low nanomolar range, with a concentration range determined by the specific cell type and experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Data Summary Tables

Table 1: this compound Properties

PropertyValue
Molecular Formula C₁₉H₁₉ClN₈O₂
Molecular Weight 426.86 g/mol
IC₅₀ (WT LRRK2) 0.57 nM
IC₅₀ (G2019S LRRK2) 0.22 nM

Table 2: Recommended Storage and Handling of this compound

FormSolvent/Storage ConditionRecommended Duration
Solid Powder -20°CRefer to Certificate of Analysis (likely years)
Stock Solution DMSO at -80°CUp to 1 year
Stock Solution DMSO at -20°CUp to 6 months
Working Dilution Cell Culture MediaPrepare fresh for each use

Note: The stability of this compound in solution is inferred from best practices for similar compounds and is not based on specific experimental data for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: Assessment of this compound Stability in Cell Culture Media (General Guideline)

Objective: To provide a general workflow for assessing the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound DMSO stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Sterile tubes

Procedure:

  • Prepare a working solution of this compound in the desired cell culture medium at a relevant concentration (e.g., 1 µM).

  • Immediately after preparation (T=0), take an aliquot of the solution for HPLC analysis. This will serve as the baseline.

  • Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.

  • Analyze all aliquots by HPLC to determine the concentration of the parent this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its stability profile.

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Regulation cluster_1 Downstream Effects LRRK2_inactive Inactive LRRK2 GTP GTP LRRK2_inactive->GTP GEF LRRK2_active Active LRRK2 GDP GDP LRRK2_active->GDP GAP Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Mitochondrial_function Mitochondrial Function LRRK2_active->Mitochondrial_function GTP->LRRK2_active Activation GDP->LRRK2_inactive Inactivation Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Cell-Based Assay cluster_storage Storage start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve working Working Dilution in Media stock->working Dilute aliquot Aliquot Stock stock->aliquot cells Treat Cells working->cells analysis Endpoint Analysis (e.g., Western Blot, Immunofluorescence) cells->analysis freeze Store at -80°C aliquot->freeze

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start No/Low Inhibitor Activity Observed check_solubility Is the inhibitor fully dissolved in DMSO? start->check_solubility check_concentration Is the working concentration optimal? check_solubility->check_concentration Yes sol_sonicate Sonicate/warm stock solution check_solubility->sol_sonicate No check_stability Was the working solution prepared fresh? check_concentration->check_stability Yes sol_titrate Perform dose-response curve check_concentration->sol_titrate No check_cells Are the cells healthy and responsive? check_stability->check_cells Yes sol_fresh_prep Prepare fresh dilutions check_stability->sol_fresh_prep No check_cells->start No, address cell health sol_cell_qc Perform cell viability/QC checks

Caption: Troubleshooting logic for experiments with this compound.

References

LRRK2-IN-13 Technical Support Center: Minimizing Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LRRK2-IN-13 in cellular assays. Our goal is to help you obtain reliable, on-target results by providing detailed protocols and strategies to mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as LRRK2-IN-1, is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][2] Inhibition of LRRK2's kinase activity leads to the dephosphorylation of LRRK2 at key serine residues (Ser910 and Ser935), which can be used as a biomarker for target engagement in cellular assays.[1][2][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective, it has been shown to have some off-target activities, particularly at higher concentrations. The most well-characterized off-target effect is the inhibition of ERK5 (MAPK7).[3] It is crucial to use the lowest effective concentration of this compound to minimize these effects. Kinase profiling has shown that at a concentration of 10 µM, LRRK2-IN-1 inhibits 12 out of 442 kinases tested.[1]

Q3: How can I confirm that the observed cellular phenotype is due to LRRK2 inhibition and not an off-target effect?

To confirm on-target activity, it is recommended to include the following controls in your experiments:

  • Use a LRRK2 knockout or knockdown cell line: The phenotype observed with this compound treatment should be absent in cells lacking LRRK2.[4]

  • Utilize a kinase-dead LRRK2 mutant: Expressing a kinase-dead mutant of LRRK2 (e.g., D1994A) should mimic the effect of the inhibitor.[5]

  • Perform dose-response experiments: On-target effects should occur at concentrations consistent with the IC50 for LRRK2 inhibition, while off-target effects may only appear at higher concentrations.

Q4: What is the recommended concentration range for using this compound in cellular assays?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. For inhibiting LRRK2 in cell lines like HEK293, SH-SY5Y, and Swiss 3T3, concentrations between 1 µM and 3 µM have been shown to be effective.[6] It is highly recommended to perform a dose-response curve to determine the lowest concentration that achieves the desired level of LRRK2 inhibition in your specific cell system.

Troubleshooting Guide

Issue 1: High cellular toxicity or unexpected cell death.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity. Overexpression of LRRK2 itself can sometimes lead to cytotoxicity, which is dependent on its kinase and GTP binding activities.[7]

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use assays like MTT or LDH release to determine the cytotoxic concentration (IC50) of this compound in your cell line.[6] For example, the cytotoxic IC50 in HepG2 cells was reported to be 49.3 µM.[6]

    • Lower the concentration: Reduce the working concentration of this compound to a range where you see target engagement (e.g., LRRK2 dephosphorylation) without significant cell death.

    • Reduce incubation time: Shorter treatment durations may be sufficient to observe on-target effects while minimizing toxicity.

    • Vehicle control: Ensure that the solvent used to dissolve this compound (typically DMSO) is not causing toxicity at the final concentration used in the experiment.

Issue 2: No observable effect on the downstream pathway of interest.

  • Possible Cause: The concentration of this compound may be too low, the inhibitor may not be active, or LRRK2 may not be the primary driver of the phenotype in your system.

  • Troubleshooting Steps:

    • Confirm target engagement: Perform a western blot to check for the dephosphorylation of LRRK2 at Ser910/Ser935. This is a reliable biomarker of LRRK2 inhibition.[1][3] You can also assess the phosphorylation of LRRK2 substrates like Rab10.[8]

    • Increase inhibitor concentration: If target engagement is not observed, perform a dose-response experiment with higher concentrations of this compound.

    • Check inhibitor integrity: Ensure the inhibitor has been stored correctly and has not degraded.

    • Validate the pathway: Confirm that LRRK2 is indeed active and regulating the pathway of interest in your specific cellular model.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions, inhibitor preparation, or experimental procedures.

  • Troubleshooting Steps:

    • Standardize protocols: Ensure consistent cell passage number, seeding density, and treatment conditions.

    • Prepare fresh inhibitor dilutions: Prepare fresh working solutions of this compound from a stock solution for each experiment.

    • Monitor cell health: Ensure cells are healthy and in the logarithmic growth phase before treatment.

    • Include positive and negative controls: Always include appropriate controls to monitor for experimental variability.

Quantitative Data Summary

Table 1: this compound Potency and Cellular Activity

ParameterTargetValueReference
Biochemical IC50 LRRK2 (Wild-Type)13 nM[1]
LRRK2 (G2019S Mutant)6 nM[1]
LRRK2 (A2016T Mutant)>2 µM[1]
Cellular Inhibition (IC50) LRRK2 Dephosphorylation (Ser935)1-3 µM[6]
Cytotoxic Concentration (IC50) HepG2 cells49.3 µM[6]

Table 2: Kinase Selectivity Profile of this compound (LRRK2-IN-1)

Profiling MethodConcentrationNumber of Kinases TestedNumber of Off-Target HitsReference
KINOMEscan™10 µM44212[1]
Dundee Profiling1 µM105>50% inhibition for some kinases[1]
KiNativ™1 µM260>50% inhibition for some kinases[1]

Note: "Hits" are defined as kinases showing significant inhibition at the tested concentration.

Experimental Protocols

Protocol 1: Western Blot for LRRK2 Ser935 Phosphorylation

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T overexpressing LRRK2) in a 6-well plate.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total LRRK2 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested range is 0 to 50 µM.[6]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_Binding GTP Binding to ROC Domain LRRK2_Active LRRK2 (Active) GTP_Binding->LRRK2_Active Activates Dimerization Dimerization Dimerization->LRRK2_Active Activates Upstream_Kinases Upstream Kinases (e.g., IKK, TBK1) Upstream_Kinases->LRRK2_Active Phosphorylates (e.g., S910/S935) LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active->LRRK2_Inactive Dephosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Microtubule_Dynamics Microtubule Dynamics LRRK2_Active->Microtubule_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Function Neuronal Function/ Survival Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function Microtubule_Dynamics->Neuronal_Function LRRK2_IN13 This compound LRRK2_IN13->LRRK2_Active Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_controls Controls for Specificity cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., HEK293T-LRRK2) Dose_Response 2. This compound Dose-Response Treatment Cell_Culture->Dose_Response Target_Engagement 3a. Target Engagement (pLRRK2 S935 Western Blot) Dose_Response->Target_Engagement Phenotypic_Assay 3b. Phenotypic Assay (e.g., Neurite Outgrowth) Dose_Response->Phenotypic_Assay Cytotoxicity_Assay 3c. Cytotoxicity Assay (MTT / LDH) Dose_Response->Cytotoxicity_Assay Data_Analysis 5. Analyze Data Target_Engagement->Data_Analysis LRRK2_KO 4a. LRRK2 KO/KD Cells Phenotypic_Assay->LRRK2_KO Unrelated_Inhibitor 4b. Unrelated LRRK2 Inhibitor Phenotypic_Assay->Unrelated_Inhibitor Kinase_Dead_Mutant 4c. Kinase-Dead Mutant Phenotypic_Assay->Kinase_Dead_Mutant Cytotoxicity_Assay->Data_Analysis LRRK2_KO->Data_Analysis Unrelated_Inhibitor->Data_Analysis Kinase_Dead_Mutant->Data_Analysis Conclusion 6. Conclusion on On-Target vs. Off-Target Effects Data_Analysis->Conclusion Troubleshooting_Tree Start Observed Cellular Effect Question1 Is there high cytotoxicity? Start->Question1 Action1 Lower [this compound] Perform cytotoxicity assay Question1->Action1 Yes Question2 Is target (pLRRK2) engaged? Question1->Question2 No Action1->Question2 Action2 Increase [this compound] Check inhibitor integrity Question2->Action2 No Question3 Is effect present in LRRK2 KO cells? Question2->Question3 Yes Action2->Question3 Conclusion_Off_Target Likely Off-Target Effect Question3->Conclusion_Off_Target Yes Question4 Is effect replicated by another LRRK2 inhibitor? Question3->Question4 No Question4->Conclusion_Off_Target No Conclusion_On_Target Likely On-Target Effect Question4->Conclusion_On_Target Yes

References

LRRK2 Inhibitor Technical Support Center: Neuronal Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the cytotoxicity of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, exemplified here as LRRK2-IN-X, in neuronal cell models.

Frequently Asked Questions (FAQs)

Q1: What is LRRK2 and why is its inhibition a therapeutic strategy?

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes both a GTPase and a serine/threonine kinase domain.[1][2][3] Mutations in the LRRK2 gene are the most common cause of genetic, late-onset Parkinson's disease (PD) and are also a risk factor for sporadic PD.[4][5] Many pathogenic mutations increase the kinase activity of the LRRK2 protein, which has been linked to neuronal cell death, neuroinflammation, and lysosomal dysfunction.[6][7][8][9] Therefore, inhibiting LRRK2's kinase activity is a promising therapeutic strategy being explored for disease modification in PD.[10][11][12]

Q2: What is the mechanism of action for a compound like LRRK2-IN-X?

LRRK2-IN-X is a representative potent and selective inhibitor of LRRK2 kinase activity. For example, a similar compound, LRRK2-IN-1, demonstrates low nanomolar inhibitory concentrations (IC50) against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.[13] These inhibitors typically function by competing with ATP for the binding site within the kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases.[3][10]

Q3: Why is it critical to assess the cytotoxicity of LRRK2 inhibitors in neuronal cells?

While inhibiting the hyper-activity of mutant LRRK2 is the therapeutic goal, it's crucial to understand the effect on neuronal health for several reasons:

  • On-Target Toxicity : LRRK2 has physiological functions in various cellular processes, including vesicle trafficking and autophagy.[2] Long-term or excessive inhibition of its normal function could be detrimental to neurons. Preclinical studies with some LRRK2 inhibitors have raised potential safety concerns related to changes in lung and kidney tissues in animal models.[14]

  • Off-Target Effects : Small molecule inhibitors can sometimes interact with other kinases or proteins, leading to unintended and potentially toxic effects. For instance, LRRK2-IN-1 is known to inhibit MAPK7 at higher concentrations.[13]

  • Therapeutic Window : Cytotoxicity assessment helps determine the concentration range where the inhibitor is effective at blocking LRRK2 activity without causing significant cell death, thus defining its therapeutic window.

Q4: I am planning my first experiment. How do I prepare and dilute LRRK2-IN-X?

Solubility can be a major issue for kinase inhibitors. Based on data for LRRK2-IN-1, a stock solution can be prepared by dissolving the compound in Dimethyl Sulfoxide (DMSO) at a concentration of 30 mg/mL or higher.[13]

  • Preparation : Use an ultrasonic bath to ensure the compound fully dissolves in DMSO.[13]

  • Storage : Store the stock solution at -20°C for short-term (months) or -80°C for long-term (year) storage.[13]

  • Working Dilution : For cell culture experiments, create fresh dilutions of the DMSO stock in your serum-free culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem: I am observing high variability in my cell viability assay results.

High variability can obscure real effects. This issue can often be traced back to several factors in the experimental setup.

  • Possible Cause 1: Uneven Cell Seeding.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells to prevent cells from settling. Always visually inspect plates after seeding to confirm even distribution.

  • Possible Cause 2: Inconsistent Drug Concentration.

    • Solution: When adding the inhibitor, pipette the diluted compound carefully into the center of the well, avoiding the sides. Gently mix the plate on an orbital shaker for a few seconds to ensure even distribution of the compound in the media.

  • Possible Cause 3: Edge Effects.

    • Solution: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell health. Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 4: LRRK2-IN-X Precipitation.

    • Solution: The inhibitor may precipitate out of the aqueous culture medium, especially at high concentrations. Visually inspect the wells under a microscope for crystals. If precipitation is observed, try lowering the concentration, using a different formulation with a solubilizing agent (if available for your compound), or reducing the serum concentration in the medium during treatment.

Visualizing Experimental and Troubleshooting Logic

Troubleshooting_Variability start High Variability in Viability Data q1 Are cells evenly distributed in wells? start->q1 s1 Improve cell suspension and plating technique. q1->s1 No q2 Are you observing an 'edge effect'? q1->q2 Yes s2 Avoid outer wells. Fill perimeter with PBS. q2->s2 Yes q3 Is the compound precipitating? q2->q3 No s3 Lower concentration or check solubility limits. q3->s3 Yes q4 Is the final DMSO concentration >0.1%? q3->q4 No s4 Recalculate dilutions. Ensure consistent DMSO across all wells. q4->s4 Yes

Caption: Troubleshooting logic for high data variability.

Problem: I am not observing any significant cytotoxicity, even at high concentrations of the inhibitor.

  • Possible Cause 1: Short Treatment Duration.

    • Solution: Cytotoxic effects may take time to develop. Extend the incubation period with the inhibitor (e.g., from 24 hours to 48 or 72 hours) to allow for the accumulation of toxic effects.

  • Possible Cause 2: Cell Type is Resistant.

    • Solution: Different neuronal cell types (e.g., primary neurons vs. immortalized cell lines like SH-SY5Y) have varying sensitivities. Overexpression of mutant LRRK2 has been shown to induce toxicity in some neuronal cell lines and primary neurons.[4][7] If using a standard cell line, consider if it's the appropriate model. It's known that LRRK2-mediated cell death is dependent on additional factors like the specific cell type used.[4]

  • Possible Cause 3: Assay Insensitivity.

    • Solution: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes. An MTT assay measures metabolic activity, which might not change significantly if cells are stressed but not yet dead.[15] Consider using a more direct measure of cell death, such as an LDH release assay for membrane integrity or a TUNEL assay for apoptosis.

  • Possible Cause 4: LRRK2 Expression Levels.

    • Solution: The cytotoxic effects of LRRK2 modulation can be dependent on the level of LRRK2 overexpression.[4] If you are using a non-transgenic cell line with low endogenous LRRK2 expression, the effects of inhibition may be minimal.

Problem: My vehicle control (DMSO) is showing significant cell death.

  • Possible Cause: High DMSO Concentration.

    • Solution: This is the most common cause. The final concentration of DMSO in the culture media should not exceed 0.1-0.5%, with 0.1% being a safer target for sensitive primary neurons. Recalculate your serial dilutions to ensure the final solvent concentration is consistent and non-toxic across all wells, including the untreated control.

Quantitative Data Summary

The following tables provide reference data for LRRK2 inhibitors and a comparison of common cytotoxicity assays.

Table 1: Inhibitory Activity of LRRK2-IN-1 [13]

TargetIC50 (nM)Assay Condition
LRRK2 (Wild-Type)13Biochemical Assay
LRRK2 (G2019S Mutant)6Biochemical Assay
LRRK2 (Wild-Type)80Cellular Assay (TR-FRET)
LRRK2 (G2019S Mutant)30Cellular Assay (TR-FRET)
MAPK7160Cellular Assay

This data is for the compound LRRK2-IN-1 and should be used as a reference for designing experiments with similar LRRK2 inhibitors.

Table 2: Comparison of Common Cytotoxicity Assays for Neuronal Cells

AssayPrincipleWhat It MeasuresProsCons
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[15][16]Metabolic activity, an indirect measure of cell viability.[17]Simple, inexpensive, high-throughput.Can be affected by changes in metabolic rate without cell death; requires a solubilization step.[17]
LDH Release Assay Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[18][19]Loss of plasma membrane integrity (necrosis or late apoptosis).[19]Simple, sensitive, non-radioactive.[20]LDH in serum can cause high background; measures late-stage cell death.[21]
TUNEL Assay TdT enzyme labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with labeled dUTPs.[22][23]DNA fragmentation during apoptosis.[24][25]Highly sensitive and specific for apoptosis; allows for in situ visualization.[26]Can also label necrotic cells; more complex protocol than others.[26]
Caspase-3/7 Assay Detection of the activity of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[27][28]Activation of apoptotic signaling cascade.Specific to apoptosis; can detect early stages of cell death.Transient activation may be missed; requires cell permeabilization.

Experimental Protocols & Workflows

The general workflow for assessing cytotoxicity involves preparing the cells, treating them with the compound, and then performing the viability assay.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 Seed neuronal cells in 96-well plate p2 Allow cells to adhere and stabilize (24-48h) p1->p2 p3 Prepare serial dilutions of LRRK2-IN-X p2->p3 p4 Treat cells with inhibitor (include vehicle & untreated controls) p3->p4 p5 Incubate for desired duration (e.g., 24, 48, 72h) p4->p5 p6 Perform cytotoxicity assay (e.g., MTT, LDH, TUNEL) p5->p6 p7 Read plate on spectrophotometer or microscope p6->p7 p8 Normalize data to controls and plot dose-response curve p7->p8

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT Assay for Adherent Neuronal Cells

This protocol is adapted from standard procedures for measuring metabolic activity as an indicator of cell viability.[16][17][29]

  • Cell Plating: Seed adherent neuronal cells in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to attach and grow overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of LRRK2-IN-X. Include wells for "vehicle control" (medium with the same final DMSO concentration) and "untreated control" (medium only). Incubate for the desired treatment period (e.g., 24-72 hours).

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Remove the treatment medium from the cells. Add 100 µL of serum-free medium and 10-20 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[17]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

  • Data Analysis: Subtract the average absorbance of the blank (media only) wells from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

Protocol 2: LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[19]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each condition:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 1 hour before the end of the experiment.

    • Medium Background Control: Wells with culture medium but no cells.

  • Sample Collection: After incubation, centrifuge the 96-well plate at ~300 x g for 5 minutes to pellet any detached cells.[21]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[21]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[21][30] A colorimetric reaction (e.g., reduction of a tetrazolium salt to formazan) will occur, proportional to the amount of LDH present.[19]

  • Stop Reaction & Read: Add the stop solution provided in the kit to each well.[30] Measure the absorbance at 490 nm.[30]

  • Data Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.

Protocol 3: TUNEL Assay for Apoptosis Detection

This protocol identifies DNA fragmentation, a hallmark of apoptosis.[22][23]

  • Cell Culture: Grow cells on sterile glass coverslips or in a 96-well imaging plate. Treat with LRRK2-IN-X as previously described. Include a positive control (e.g., treatment with staurosporine (B1682477) or DNase I) to ensure the assay is working.[24]

  • Fixation and Permeabilization:

    • Wash cells once with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[24]

    • Wash again and then permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes to allow the enzyme to enter the nucleus.[24]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction cocktail containing the enzyme Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP) according to the kit manufacturer's protocol.

    • Add the reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[25]

  • Counterstaining and Mounting:

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA stain like DAPI to visualize all cells.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope. Apoptotic cells (TUNEL-positive) will show bright green/fluorescent nuclei, while all nuclei will be visible with the DAPI (blue) stain.

    • Quantify apoptosis by counting the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in several random fields.[22]

References

Technical Support Center: Optimizing LRRK2-IN-13 Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the LRRK2 inhibitor, LRRK2-IN-13, in long-term animal studies. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] It functions as an ATP-competitive inhibitor, targeting the kinase domain of the LRRK2 protein. Pathogenic mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease, often leading to increased kinase activity. This compound is designed to reduce this hyper-activity, thereby mitigating downstream pathological effects.

Q2: What are the key biomarkers for assessing this compound target engagement in vivo?

A2: The primary biomarkers for assessing LRRK2 kinase activity and inhibitor target engagement in vivo are the phosphorylation status of LRRK2 itself and its substrates. Key readouts include:

  • pS935-LRRK2: Dephosphorylation of this site is an indirect measure of LRRK2 kinase inhibition.[2]

  • pS1292-LRRK2: This is an autophosphorylation site, and its reduction indicates direct inhibition of LRRK2 kinase activity.

  • pT73-Rab10 and pS106-Rab12: Rab GTPases are well-established substrates of LRRK2.[2] A decrease in the phosphorylation of these proteins provides a robust measure of downstream pathway engagement.[2]

These biomarkers can be measured in peripheral tissues (e.g., lung, kidney) and, importantly, in the brain to confirm target engagement in the central nervous system.[2][3]

Q3: What are the potential long-term side effects of LRRK2 inhibition, and how can they be monitored?

A3: A potential concern with long-term LRRK2 inhibition is the development of abnormalities in peripheral organs where LRRK2 is highly expressed, such as the lungs and kidneys. In some preclinical studies with other LRRK2 inhibitors, morphological changes in type II pneumocytes in the lungs have been observed. However, a long-term study with the LRRK2 inhibitor GNE-7915 in mice did not show any adverse effects on lung morphology or function at an efficacious dose.[2]

Monitoring strategies include:

  • Histopathological analysis: Regular examination of lung and kidney tissue for any morphological changes.

  • Functional assessments: For the lungs, this could include whole-body plethysmography. For the kidneys, monitoring urinary albumin-to-creatinine ratio (ACR) can be informative.

  • General health monitoring: Regular body weight measurements and observation for any signs of systemic inflammation or distress are crucial.[2]

Troubleshooting Guides

Issue 1: Suboptimal or Variable LRRK2 Inhibition in Brain Tissue

  • Possible Cause 1: Inadequate Brain Penetrance.

    • Troubleshooting Step: While this compound is reported to be brain-penetrant, it is crucial to perform pharmacokinetic (PK) studies in your specific animal model to determine the brain-to-plasma ratio.[1] This will help in optimizing the dosage to achieve therapeutic concentrations in the brain.

  • Possible Cause 2: Improper Formulation.

    • Troubleshooting Step: Ensure this compound is properly solubilized or suspended for administration. A common vehicle for oral gavage of LRRK2 inhibitors is 40% (w/v) Hydroxypropyl-β-Cyclodextran.[3] For subcutaneous injection, a suspension in a suitable vehicle should be freshly prepared.[2]

  • Possible Cause 3: Rapid Metabolism.

    • Troubleshooting Step: Conduct a time-course study to determine the duration of target inhibition after a single dose. This will inform the optimal dosing frequency (e.g., once or twice daily) required to maintain target engagement over a 24-hour period.[2][3]

Issue 2: Unexpected Toxicity or Adverse Events

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Step: While this compound is a potent LRRK2 inhibitor, it's important to be aware of potential off-target activities. If unexpected toxicity is observed, consider reducing the dose. It's also beneficial to include a structurally unrelated LRRK2 inhibitor as a control to confirm that the observed phenotype is due to on-target LRRK2 inhibition.

  • Possible Cause 2: Vehicle Toxicity.

    • Troubleshooting Step: Always include a vehicle-only control group to rule out any adverse effects caused by the formulation itself.

  • Possible Cause 3: On-Target Toxicity in Peripheral Organs.

    • Troubleshooting Step: As mentioned in the FAQs, monitor lung and kidney health closely. If toxicity is observed, a dose-reduction strategy should be implemented to find a therapeutic window that maintains efficacy while minimizing peripheral side effects.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
LRRK2 (Wild-Type)0.57
LRRK2 (G2019S)0.22

Data from MedChemExpress.[1]

Table 2: Example of a Long-Term Dosing Regimen for a Brain-Penetrant LRRK2 Inhibitor (GNE-7915) in Mice

ParameterDetails
Compound GNE-7915
Animal Model LRRK2 R1441G knock-in mice
Dose 100 mg/kg
Route of Administration Subcutaneous injection
Frequency Twice weekly
Duration 18 weeks
Key Efficacy Outcome Significant reduction of α-synuclein oligomers in the striatum
Safety Outcome No observed adverse effects on lung or kidney morphology and function

This data is provided as a reference for designing long-term studies with LRRK2 inhibitors.[2] A similar dose-finding and safety assessment should be conducted specifically for this compound.

Experimental Protocols

Protocol 1: Formulation and Oral Gavage of LRRK2 Inhibitor in Mice

  • Formulation Preparation:

    • Prepare a 40% (w/v) solution of Hydroxypropyl-β-Cyclodextran in sterile water.

    • Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).

    • Suspend the this compound powder in the vehicle solution.

    • Vortex thoroughly before each use to ensure a uniform suspension.

  • Oral Gavage Procedure:

    • Weigh the mouse to determine the exact volume of the formulation to administer (typically 10 mL/kg).

    • Gently restrain the mouse and insert a flexible gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress immediately after the procedure.

Protocol 2: Western Blot for pS935-LRRK2 and Total LRRK2 in Mouse Brain Tissue

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates cluster_inhibitor Pharmacological Inhibition cluster_cellular_effects Cellular Processes LRRK2_mutations Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Increases Kinase Activity GTP_binding GTP Binding GTP_binding->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2->Rab_GTPases Phosphorylates Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_function Mitochondrial Function Rab_GTPases->Mitochondrial_function LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and the point of intervention for this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Study Execution cluster_analysis Phase 3: Endpoint Analysis Dose_Selection Select Initial Doses (Based on in vitro potency and literature on other LRRK2 inhibitors) Formulation Prepare this compound Formulation Dose_Selection->Formulation Dosing Long-term Administration (e.g., oral gavage, subcutaneous injection) Formulation->Dosing Animal_Model Select Animal Model (e.g., LRRK2 mutant KI mice) Animal_Model->Dosing Monitoring Monitor Animal Health (Body weight, behavior) Dosing->Monitoring Tissue_Collection Collect Brain and Peripheral Tissues Monitoring->Tissue_Collection Target_Engagement Assess Target Engagement (Western Blot for pLRRK2, pRab10) Tissue_Collection->Target_Engagement Efficacy_Assessment Evaluate Efficacy (e.g., α-synuclein oligomers) Tissue_Collection->Efficacy_Assessment Safety_Assessment Histopathology of Lung and Kidney Tissue_Collection->Safety_Assessment

Caption: A typical experimental workflow for long-term studies with this compound.

Troubleshooting_Logic Start Inconsistent or Suboptimal Results Check_Formulation Is the formulation stable and homogenous? Start->Check_Formulation Check_Dose Is the dose sufficient for brain penetration? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize Formulation (e.g., different vehicle, sonication) Check_Formulation->Optimize_Formulation No Check_Frequency Is the dosing frequency adequate to maintain target engagement? Check_Dose->Check_Frequency Yes Perform_PK Conduct Pharmacokinetic Study Check_Dose->Perform_PK No Check_Target Is LRRK2 expressed and active in the model? Check_Frequency->Check_Target Yes Time_Course Perform Time-Course Study Check_Frequency->Time_Course No Validate_Model Validate Animal Model (e.g., Western blot for LRRK2 expression) Check_Target->Validate_Model No

Caption: A troubleshooting decision tree for in vivo studies with this compound.

References

issues with LRRK2-IN-13 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering batch-to-batch variability with LRRK2 inhibitors, referred to here as LRRK2-IN-X. The principles and protocols described are applicable to various ATP-competitive LRRK2 inhibitors used in biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of our LRRK2 inhibitor (LRRK2-IN-X) between different batches. What are the potential causes?

A1: Batch-to-batch variability in inhibitor potency can stem from several factors:

  • Compound Purity and Integrity: Differences in the purity profile between batches is a primary cause. Even minor impurities can interfere with the assay. Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can also lead to reduced potency.

  • Solubility Issues: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations, leading to an inaccurate assessment of its potency. Solubility can be affected by the specific salt form or crystalline structure of the compound, which may vary between batches.

  • Assay Conditions: Variations in experimental conditions such as ATP concentration, enzyme concentration, substrate concentration, and incubation times can significantly impact the measured IC50 value.[1][2]

  • Cell-Based Assay Variability: In cellular assays, factors like cell passage number, cell density, and the physiological state of the cells can introduce variability.[3]

Q2: How can we validate the quality of a new batch of LRRK2-IN-X?

A2: To ensure the quality and consistency of a new batch of inhibitor, we recommend the following steps:

  • Analytical Chemistry: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the compound.

  • Solubility Test: Visually inspect the solubility of the compound in your assay buffer at the highest concentration to be used.

  • Reference Batch Comparison: Always compare the performance of a new batch against a previously validated "gold standard" batch in a side-by-side experiment.

Q3: Our in vitro kinase assay results with LRRK2-IN-X are not consistent. What are the critical parameters to control?

A3: For in vitro kinase assays, consistency is key. Pay close attention to the following:

  • ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[1][2] It is crucial to use a consistent ATP concentration across all experiments, ideally close to the Km value for ATP of the LRRK2 enzyme.

  • Enzyme and Substrate Concentrations: Use validated and consistent concentrations of both the LRRK2 enzyme and the substrate. Ensure the enzyme is active and the substrate concentration is not limiting the reaction.[4]

  • Reaction Time: The kinase reaction should be in the linear range. A time-course experiment should be performed to determine the optimal reaction time.[1]

Q4: What are the key differences to consider when moving from a biochemical assay to a cell-based assay with LRRK2-IN-X?

A4: Translating results from biochemical to cellular assays can be challenging due to several factors:

  • Cellular ATP Concentration: The intracellular ATP concentration (mM range) is much higher than that typically used in biochemical assays (µM range). This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.[5]

  • Cell Permeability: The inhibitor must be able to cross the cell membrane to reach its intracellular target.

  • Off-Target Effects: In a cellular context, the inhibitor may have off-target effects that can influence the observed phenotype.[5]

  • Cellular Processes: The dynamic nature of cellular processes, such as protein turnover and the presence of phosphatases, can affect the phosphorylation status of LRRK2 substrates.[6]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values in LRRK2 Kinase Assays

This guide provides a step-by-step approach to identify and resolve issues leading to variable IC50 values for LRRK2 inhibitors.

Problem: The IC50 value of LRRK2-IN-X varies significantly between experimental runs.

Potential Cause Troubleshooting Step Expected Outcome
Compound Integrity 1. Prepare fresh stock solutions of the inhibitor from a new aliquot. 2. Verify compound identity and purity via LC-MS if possible.[4]Consistent IC50 values are obtained with freshly prepared solutions.
Compound Solubility 1. Visually inspect for compound precipitation in the highest concentration wells. 2. Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) on the IC50 value.[7]No visible precipitation. The IC50 value is not significantly altered by the presence of a detergent.
ATP Concentration 1. Confirm the concentration of your ATP stock solution. 2. Use a consistent ATP concentration across all assays, ideally at or near the Km for LRRK2.[1]Reduced variability in IC50 values across experiments.
Enzyme Activity 1. Use a fresh aliquot of LRRK2 enzyme. 2. Include a positive control inhibitor with a known IC50 to validate enzyme activity.[4]The positive control inhibitor yields the expected IC50 value.
Assay Linearity 1. Perform a time-course experiment to ensure the kinase reaction is within the linear range for the chosen incubation time.[1]The reaction progress is linear over the selected incubation period.
Guide 2: Troubleshooting High Background in LRRK2 Cellular Assays

This guide addresses the issue of high background signal in cell-based assays designed to measure LRRK2 activity.

Problem: High background signal in a cell-based LRRK2 phosphorylation assay.

Potential Cause Troubleshooting Step Expected Outcome
Antibody Specificity 1. Run a negative control with cells known not to express LRRK2 or the phospho-substrate. 2. Perform a titration of the primary and secondary antibodies.Low to no signal in the negative control cells. Optimal signal-to-noise ratio is achieved with appropriate antibody concentrations.
Compound Interference 1. Test for compound autofluorescence or interference with the detection reagent in a cell-free system.[7]The compound does not exhibit significant intrinsic fluorescence or interfere with the detection reagents.
Cellular Health 1. Monitor cell viability and morphology. 2. Ensure consistent cell seeding density and growth conditions.[3]Cells are healthy and exhibit normal morphology. Consistent results are obtained with standardized cell culture practices.
Non-specific Binding 1. Increase the number of wash steps. 2. Include a blocking step in your protocol.A reduction in background signal is observed.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard radiometric filter-binding assay to determine the IC50 of an inhibitor against LRRK2.

Materials:

  • Recombinant LRRK2 enzyme (wild-type or mutant)

  • LRRKtide or other suitable peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • LRRK2-IN-X (test inhibitor)

  • Staurosporine (B1682477) (positive control inhibitor)

  • [γ-33P]ATP

  • 10% Phosphoric Acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of LRRK2-IN-X and staurosporine in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the serially diluted inhibitor or DMSO (vehicle control).

  • Enzyme/Substrate Addition: Add 10 µL of a master mix containing the LRRK2 enzyme and peptide substrate to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of [γ-33P]ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Stop Reaction: Stop the reaction by adding 25 µL of 10% phosphoric acid.

  • Filter Binding: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times with 0.75% phosphoric acid.

  • Detection: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blotting for LRRK2 pS935 in Cellular Assays

This protocol outlines the detection of LRRK2 phosphorylation at Serine 935, a common readout for LRRK2 inhibitor activity in cells.

Materials:

  • Cells expressing LRRK2 (e.g., SH-SY5Y)

  • LRRK2-IN-X

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of LRRK2-IN-X for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935 signal to the total LRRK2 signal.

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects Mutations Mutations LRRK2_Active LRRK2 (Active) Mutations->LRRK2_Active Gain-of-function Upstream_Signals Upstream Signals Upstream_Signals->LRRK2_Active LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation Phosphorylated_Rabs Phosphorylated Rabs Rab_GTPases->Phosphorylated_Rabs Vesicular_Trafficking Vesicular Trafficking Phosphorylated_Rabs->Vesicular_Trafficking Altered Autophagy Autophagy Phosphorylated_Rabs->Autophagy Altered Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Impacts Autophagy->Neuronal_Survival Impacts LRRK2_IN_X LRRK2-IN-X LRRK2_IN_X->LRRK2_Active Inhibition

Caption: LRRK2 signaling pathway and point of intervention for LRRK2-IN-X.

Experimental_Workflow Start Start: New Batch of LRRK2-IN-X QC Quality Control (Purity, Solubility) Start->QC Assay In Vitro / Cellular Assay QC->Assay Data Data Analysis (IC50 Determination) Assay->Data Decision Consistent with Reference Batch? Data->Decision Troubleshoot Troubleshoot Assay Decision->Troubleshoot No Proceed Proceed with Experiments Decision->Proceed Yes Troubleshoot->Assay

Caption: A logical workflow for validating a new batch of LRRK2 inhibitor.

References

Technical Support Center: LRRK2-IN-13 and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the LRRK2 kinase inhibitor, LRRK2-IN-13, in Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating cells with this compound on LRRK2 phosphorylation?

A1: this compound is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The expected and primary outcome of treating cells with this compound is a dose-dependent decrease in the phosphorylation of LRRK2 at key sites, most commonly Serine 935 (pS935).[1][2][3] This dephosphorylation event is a widely accepted biomarker for LRRK2 kinase inhibition.[4]

Q2: I am not seeing a decrease in pS935-LRRK2 after this compound treatment. What could be the reason?

A2: Several factors could contribute to this:

  • Suboptimal Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for LRRK2 inhibition is in the low nanomolar range for the related compound LRRK2-IN-1.[5][6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

  • Insufficient Treatment Time: The dephosphorylation of LRRK2 at Ser935 is a rapid event. However, ensure your treatment time is adequate. A time course experiment (e.g., 30, 60, 90 minutes) can help optimize this.

  • Inactive Compound: Verify the integrity and activity of your this compound stock. Improper storage can lead to degradation.

  • Western Blotting Issues: The problem may lie in the Western blotting technique itself. Refer to the troubleshooting guide below for common issues related to antibody performance, protein transfer, and signal detection.

Q3: Does this compound affect total LRRK2 protein levels?

A3: While the immediate effect of this compound is the inhibition of kinase activity, prolonged treatment with LRRK2 inhibitors has been shown to induce the destabilization and proteasomal degradation of the LRRK2 protein.[7] Therefore, a decrease in total LRRK2 levels may be observed with longer incubation times (e.g., starting from 8 hours).[7]

Q4: Are there any known off-target effects of this compound that could affect my Western blot results?

A4: The closely related inhibitor, LRRK2-IN-1, has been shown to have some off-target activities. It can inhibit other kinases such as DCLK2 and MAPK7.[5][8] If your experimental system involves these pathways, you may observe unexpected changes in the phosphorylation of their substrates. It is crucial to consult selectivity panel data for the specific inhibitor you are using.[5]

Troubleshooting Guide: Unexpected Western Blotting Results with this compound

This guide addresses common unexpected results and provides potential causes and solutions.

Unexpected Result Potential Cause Troubleshooting Steps
No change or increase in pS935-LRRK2 signal 1. Ineffective inhibitor treatment. 2. Issues with the pS935-LRRK2 antibody. 3. Problems with sample preparation.1. Perform a dose-response and time-course experiment with this compound. 2. Verify the specificity and optimal dilution of your primary antibody. Include a positive control (e.g., lysate from cells with activated LRRK2) and a negative control (e.g., lysate from LRRK2 knockout cells). 3. Ensure phosphatase inhibitors are included in your lysis buffer to preserve phosphorylation.[9]
Appearance of unexpected bands 1. Non-specific antibody binding. 2. Protein degradation. 3. LRRK2 multimers.[10][11] 4. Off-target effects of this compound.1. Optimize blocking conditions and antibody concentrations. Run a secondary antibody-only control.[12] 2. Add protease inhibitors to your lysis buffer and keep samples on ice.[11] 3. Ensure complete reduction and denaturation of samples by adding fresh reducing agent and boiling appropriately. 4. Consider potential off-target effects on other kinases and their downstream targets.[5][8]
Decrease in total LRRK2 signal with short treatment times 1. Inaccurate protein quantification. 2. Uneven loading of samples.1. Use a reliable protein quantification method (e.g., BCA assay). 2. Use a loading control (e.g., GAPDH, β-actin, or total protein stain like Ponceau S) to ensure equal loading across all lanes.
High background 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk if using phospho-antibodies). 2. Titrate primary and secondary antibody concentrations. 3. Increase the number and duration of wash steps.

Quantitative Data

The following table summarizes the inhibitory concentrations of LRRK2 inhibitors from published studies. This data can serve as a reference for designing your experiments.

InhibitorTargetAssay TypeIC50 (nM)Cell Type/SystemReference
LRRK2-IN-1LRRK2 (Wild-Type)Biochemical13Recombinant Protein[5][6]
LRRK2-IN-1LRRK2 (G2019S)Biochemical6Recombinant Protein[5][6]
MLi-2pS935-LRRK2Cellular (MSD)3.8Human PBMCs[1]
MLi-2pT73-Rab10Cellular (MSD)5.3Human PBMCs[1]

Experimental Protocols

Cellular Assay for LRRK2 Inhibition by Western Blot

This protocol describes a general workflow for assessing the inhibition of LRRK2 phosphorylation in a cellular context.

1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293T, SH-SY5Y, or primary neurons) at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 90 minutes). Include a DMSO-only vehicle control.

2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

5. SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. Due to the large size of LRRK2 (~286 kDa), a low percentage acrylamide (B121943) gel (e.g., 6-8%) is recommended for better resolution.[13] b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. An overnight transfer at a low voltage in a cold room is often recommended for large proteins like LRRK2.[13] d. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for at least 1 hour at room temperature. e. Incubate the membrane with the primary antibody against pS935-LRRK2 and total LRRK2 (on separate blots or after stripping) overnight at 4°C with gentle agitation. f. Wash the membrane extensively with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis: a. Quantify the band intensities for pS935-LRRK2 and total LRRK2. b. Normalize the pS935-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_inhibition Inhibition cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects This compound This compound LRRK2_active LRRK2 (Active) This compound->LRRK2_active LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Activation pLRRK2 pS935-LRRK2 LRRK2_active->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases p-Rab GTPases Vesicular_trafficking Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Regulation Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-pLRRK2 / anti-LRRK2) F->G H Secondary Antibody Incubation G->H I Signal Detection and Analysis H->I

References

LRRK2-IN-1 Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using the LRRK2 inhibitor, LRRK2-IN-1. Our aim is to improve the reproducibility of your findings through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is LRRK2-IN-1 and what is its primary mechanism of action?

A1: LRRK2-IN-1 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It functions by competing with ATP for the binding site in the kinase domain of LRRK2, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[4] A hallmark of its cellular activity is the dose-dependent dephosphorylation of LRRK2 at serine 910 (Ser910) and serine 935 (Ser935), which leads to a loss of 14-3-3 protein binding and alters the cytoplasmic localization of LRRK2.[1][5][6]

Q2: What are the recommended storage and handling conditions for LRRK2-IN-1?

A2: For long-term stability, LRRK2-IN-1 should be stored as a solid at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[2][3] It is advisable to aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage of stock solutions, -80°C is recommended for up to a year, while -20°C is suitable for up to six months.[1]

Q3: What is the solubility of LRRK2-IN-1?

A3: LRRK2-IN-1 is soluble in DMSO at concentrations up to 100 mM.[3] When preparing working solutions in aqueous buffers or cell culture media, it is crucial to ensure the final DMSO concentration is kept low (typically below 0.5%, ideally 0.1% or lower) to avoid precipitation and solvent-induced cytotoxicity.[7]

Q4: Does LRRK2-IN-1 have known off-target effects?

A4: While LRRK2-IN-1 is a selective LRRK2 inhibitor, some off-target activities have been reported. It has been shown to inhibit MAPK7 with an EC50 of 160 nM and DCLK2 with an IC50 of 45 nM.[1] For some cellular readouts, like neurite outgrowth in primary neurons, LRRK2-IN-1 has shown similar effects in both normal and LRRK2 knockout cells, suggesting potential off-target activity in certain contexts.[8]

Q5: What are the known cytotoxic and genotoxic concentrations of LRRK2-IN-1?

A5: LRRK2-IN-1 can exhibit cytotoxicity at higher concentrations. For instance, the IC50 for cytotoxicity in HepG2 cells is 49.3 μM. Genotoxicity has been observed at lower concentrations, specifically at 3.9 μM without S9 metabolic activation and 15.6 μM with S9.[1] It is essential to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for LRRK2-IN-1 to facilitate experimental design and data interpretation.

Table 1: Inhibitory Potency of LRRK2-IN-1

TargetAssay TypeIC50 ValueReference(s)
LRRK2 (Wild-Type)Biochemical13 nM[1][2][3]
LRRK2 (G2019S Mutant)Biochemical6 nM[1][2][3]
LRRK2 (Wild-Type)Cell-based (TR-FRET)0.08 µM[1]
LRRK2 (G2019S Mutant)Cell-based (TR-FRET)0.03 µM[1]

Table 2: Off-Target Activity of LRRK2-IN-1

Off-TargetAssay TypeIC50/EC50 ValueReference(s)
DCLK2Biochemical45 nM[1]
MAPK7Cell-based160 nM[1]
AURKB, CHEK2, MKNK2, MYLK, NUAK1, PLK1Biochemical> 1 µM[1]

Table 3: Cytotoxicity and Genotoxicity of LRRK2-IN-1

EffectCell LineConditionConcentrationReference(s)
Cytotoxicity (IC50)HepG2-49.3 µM[1]
Genotoxicity-Without S93.9 µM[1]
Genotoxicity-With S915.6 µM[1]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Question: My results with LRRK2-IN-1 are inconsistent between experiments. What could be the cause and how can I improve reproducibility?

Answer:

Potential Cause Troubleshooting Steps
Inconsistent LRRK2-IN-1 Activity 1. Freshly Prepare Working Dilutions: Avoid using old working dilutions of LRRK2-IN-1. Prepare fresh from a frozen DMSO stock for each experiment. 2. Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.[7] 3. Verify Stock Concentration: If possible, verify the concentration of your stock solution spectrophotometrically.
Cell Culture Variability 1. Standardize Cell Seeding Density: Ensure a consistent number of cells are plated for each experiment. 2. Control for Cell Passage Number: Use cells within a defined passage number range, as cellular responses can change with prolonged culturing. 3. Monitor Cell Health: Regularly check for signs of stress or contamination in your cell cultures.
Assay Procedure Inconsistencies 1. Standardize Incubation Times: Use a timer to ensure consistent incubation times for all treatments and assay steps. 2. Ensure Uniform Reagent Mixing: Thoroughly but gently mix all reagents and solutions before adding them to your samples. 3. Calibrate Equipment: Regularly calibrate pipettes, plate readers, and other equipment to ensure accuracy.
Issue 2: No or Weak Inhibition of LRRK2 Activity

Question: I am not observing the expected inhibition of LRRK2 phosphorylation (e.g., pSer935) after treating with LRRK2-IN-1. What should I check?

Answer:

Potential Cause Troubleshooting Steps
Suboptimal LRRK2-IN-1 Concentration 1. Perform a Dose-Response Curve: Determine the optimal concentration of LRRK2-IN-1 for your specific cell line and experimental conditions. A good starting range is 10 nM to 1 µM. 2. Increase Incubation Time: The inhibitory effect may be time-dependent. Try increasing the incubation time with LRRK2-IN-1.
Low LRRK2 Expression or Activity 1. Use a Positive Control Cell Line: Use a cell line known to express high levels of LRRK2 (e.g., A549) or cells overexpressing LRRK2 to validate your assay.[9] 2. Stimulate LRRK2 Activity: In some cell types, LRRK2 activity may be low under basal conditions. Consider stimulating cells with an appropriate agent if applicable to your experimental question.
Western Blotting Issues 1. Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations for detecting phosphorylated and total LRRK2.[10] 2. Use Fresh Lysis Buffer with Inhibitors: Prepare fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[11][12] 3. Ensure Efficient Protein Transfer: Given the large size of LRRK2 (~286 kDa), ensure complete transfer by using a lower percentage acrylamide (B121943) gel and optimizing transfer conditions (e.g., overnight transfer at a low voltage).[10]
Issue 3: Cell Toxicity or Unexpected Phenotypes

Question: I am observing cell death or other unexpected phenotypes in my LRRK2-IN-1 treated cells. How can I address this?

Answer:

Potential Cause Troubleshooting Steps
LRRK2-IN-1 Cytotoxicity 1. Determine the Optimal Non-Toxic Concentration: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the highest concentration of LRRK2-IN-1 that does not affect the viability of your cells.[13] 2. Reduce Incubation Time: Shorter incubation times may be sufficient to achieve LRRK2 inhibition without causing significant toxicity.
High DMSO Concentration 1. Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic for your cell line (typically ≤ 0.1%).[7] 2. Include a Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO as your LRRK2-IN-1 treated cells) to distinguish between compound-specific effects and solvent effects.
Off-Target Effects 1. Use a Negative Control: If possible, use a structurally related but inactive compound as a negative control. 2. Validate with a Second LRRK2 Inhibitor: Confirm your findings with a structurally different LRRK2 inhibitor to ensure the observed phenotype is due to LRRK2 inhibition. 3. Utilize LRRK2 Knockout/Knockdown Cells: The most rigorous control is to test the effect of LRRK2-IN-1 in cells lacking LRRK2. An on-target effect should be absent in these cells.[8]

Experimental Protocols

Protocol 1: Western Blot for LRRK2 Phosphorylation

This protocol describes a method to assess the inhibitory effect of LRRK2-IN-1 by measuring the phosphorylation of LRRK2 at Ser935.

Materials:

  • Cells of interest

  • LRRK2-IN-1

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (low percentage, e.g., 6-8%)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of LRRK2-IN-1 (and a DMSO vehicle control) for the desired duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on a low-percentage SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pSer935-LRRK2 and anti-total LRRK2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

    • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample.

Protocol 2: Cell-Based LRRK2 Kinase Assay (TR-FRET)

This protocol provides a high-throughput method to measure LRRK2 inhibition in a cellular context using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Cells expressing LRRK2 (e.g., U-2 OS, SH-SY5Y)

  • BacMam LRRK2-GFP (or other suitable expression system)

  • LRRK2-IN-1

  • Assay buffer

  • Lysis buffer

  • TR-FRET detection reagents (e.g., terbium-conjugated anti-GFP antibody and a fluorescently labeled anti-pSer935 antibody)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Cell Transduction and Seeding:

    • Transduce cells with BacMam LRRK2-GFP at an optimized concentration.

    • Seed the transduced cells into a 384-well assay plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of LRRK2-IN-1 (and a DMSO vehicle control) for 90 minutes.[6]

  • Cell Lysis:

    • Lyse the cells directly in the wells by adding lysis buffer.

  • TR-FRET Detection:

    • Add the TR-FRET detection reagents to each well.

    • Incubate the plate at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the fluorescence emission at two wavelengths (e.g., 520 nm and 495 nm).[6]

    • Calculate the emission ratio (e.g., 520 nm / 495 nm) for each well.

    • Plot the emission ratio against the concentration of LRRK2-IN-1 to generate a dose-response curve and calculate the IC50 value.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylation GTP/GDP Exchange GTP/GDP Exchange GTP/GDP Exchange->LRRK2 GTPase Activity pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab GTPases Rab GTPases pLRRK2->Rab GTPases Phosphorylation Cytoskeletal Dynamics Cytoskeletal Dynamics pLRRK2->Cytoskeletal Dynamics Vesicular Trafficking Vesicular Trafficking pLRRK2->Vesicular Trafficking Autophagy Autophagy pLRRK2->Autophagy LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->pLRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Prepare LRRK2-IN-1 Stock Prepare LRRK2-IN-1 Stock Prepare LRRK2-IN-1 Stock->Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot / Kinase Assay Western Blot / Kinase Assay Protein Quantification->Western Blot / Kinase Assay Data Analysis Data Analysis Western Blot / Kinase Assay->Data Analysis

Caption: General Experimental Workflow for LRRK2-IN-1 Studies.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Reagent Stability Check Reagent Stability Inconsistent Results->Check Reagent Stability Possible Cause Standardize Protocol Standardize Protocol Inconsistent Results->Standardize Protocol Possible Cause No/Weak Inhibition No/Weak Inhibition Verify LRRK2 Expression Verify LRRK2 Expression No/Weak Inhibition->Verify LRRK2 Expression Possible Cause Optimize Assay Conditions Optimize Assay Conditions No/Weak Inhibition->Optimize Assay Conditions Possible Cause Cell Toxicity Cell Toxicity Perform Dose-Response Perform Dose-Response Cell Toxicity->Perform Dose-Response Possible Cause Check for Off-Target Effects Check for Off-Target Effects Cell Toxicity->Check for Off-Target Effects Possible Cause

Caption: Troubleshooting Decision Tree for LRRK2-IN-1 Experiments.

References

LRRK2-IN-13 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the specific conditions outlined in the Certificate of Analysis provided with the product. As a general guideline, the compound is shipped at room temperature. For long-term storage, it is advisable to follow practices for similar kinase inhibitors. For instance, the related compound LRRK2-IN-1 is typically stored at -20°C as a solid and in solution at -80°C.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO. Due to the lack of specific solubility data for this compound, we can refer to the data for LRRK2-IN-1, which is soluble in DMSO up to 100 mM. When preparing your stock solution, ensure the compound is fully dissolved. Gentle warming or sonication may assist in dissolution, but always check for any signs of degradation.

Q3: How can I ensure the stability of this compound in my experimental assays?

A3: The stability of small molecule inhibitors in aqueous assay buffers can be a concern. To mitigate degradation, it is best to prepare fresh working solutions from your frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before use. If you suspect instability in your cell culture medium, you can assess this by incubating the compound in the medium for the duration of your experiment and analyzing its concentration over time using methods like HPLC-MS.

Q4: What are the known IC50 values for this compound?

A4: this compound is a potent inhibitor of LRRK2 kinase activity. The reported IC50 values are summarized in the table below.

Quantitative Data Summary

Table 1: Potency of this compound

TargetIC50 (nM)
LRRK2 (Wild-Type)0.57
LRRK2 (G2019S)0.22
LRRK2 (WT ADPGIo)0.33

Data presented is for reference only and may vary based on experimental conditions.

Table 2: Recommended Storage and Handling for a Similar LRRK2 Inhibitor (LRRK2-IN-1)

ParameterRecommendation
Storage (Solid) Store at -20°C
Storage (Stock Solution in DMSO) Store at -80°C
Recommended Solvent DMSO
Solubility in DMSO Up to 100 mM

Note: This data is for LRRK2-IN-1 and is provided as a general guideline for this compound due to the limited availability of specific data for the latter. Always refer to the Certificate of Analysis for your specific lot of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected inhibition in cell-based assays.

This could be due to several factors related to compound stability and handling.

  • Compound Degradation:

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

  • Poor Solubility in Assay Medium:

    • Solution: Visually inspect your working solution for any precipitates. If precipitation is observed, you may need to lower the final concentration or explore the use of a different formulation, if compatible with your assay.

  • Cellular Metabolism:

    • Solution: If you suspect that the cells are metabolizing this compound, you can perform a time-course experiment to determine the optimal incubation time to observe the desired inhibitory effect before significant metabolism occurs.

Issue 2: High background or off-target effects observed.

  • Compound Purity:

    • Solution: Ensure you are using a high-purity batch of this compound. Refer to the Certificate of Analysis for purity information.

  • Concentration Too High:

    • Solution: Perform a dose-response experiment to identify the optimal concentration range for specific inhibition with minimal off-target effects or cytotoxicity.

  • Solvent Effects:

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level, typically below 0.5%. Include a vehicle-only control in your experiments to account for any solvent-induced effects.

Experimental Protocols & Visualizations

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease. This compound acts by inhibiting this kinase activity.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors / Stress Receptors Receptors Growth_Factors->Receptors LRRK2_Inactive LRRK2 (Inactive) Receptors->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for this compound

The following diagram outlines a general workflow for using this compound in a cell-based assay.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Aliquot_Store Aliquot and Store Stock at -80°C Prepare_Stock->Aliquot_Store Cell_Culture Culture and Seed Cells Aliquot_Store->Cell_Culture Prepare_Working Prepare Fresh Working Dilutions in Assay Medium Cell_Culture->Prepare_Working Treat_Cells Treat Cells with this compound and Controls (Vehicle, Positive) Prepare_Working->Treat_Cells Incubate Incubate for a Pre-determined Time Treat_Cells->Incubate Assay_Readout Perform Assay Readout (e.g., Western Blot, Viability Assay) Incubate->Assay_Readout Analyze_Data Analyze and Interpret Data Assay_Readout->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell-based assay using this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.

Troubleshooting_Logic cluster_compound Compound Issues cluster_actions_compound cluster_protocol Protocol Issues cluster_actions_protocol cluster_cells Cellular Issues cluster_actions_cells Start Inconsistent or Unexpected Results Check_Compound Review Compound Handling & Storage Start->Check_Compound Start Here Fresh_Stock Used Fresh Dilutions? Check_Compound->Fresh_Stock Check_Protocol Review Experimental Protocol Controls_Ok Controls Behaving as Expected? Check_Protocol->Controls_Ok Check_Cells Assess Cell Health and Culture Conditions Contamination Contamination Check Check_Cells->Contamination Storage_Temp Stored Correctly? Fresh_Stock->Storage_Temp Yes Action_Fresh Prepare Fresh Dilutions for Each Experiment Fresh_Stock->Action_Fresh No Solubility_Check Precipitate Visible? Storage_Temp->Solubility_Check Yes Action_Store Verify Storage Conditions (-20°C Solid, -80°C Solution) Storage_Temp->Action_Store No Solubility_Check->Check_Protocol No Action_Solubility Lower Concentration or Optimize Formulation Solubility_Check->Action_Solubility Yes Incubation_Time Incubation Time Optimized? Controls_Ok->Incubation_Time Yes Action_Controls Troubleshoot Assay Controls and Reagents Controls_Ok->Action_Controls No Incubation_Time->Check_Cells Yes Action_Time Perform Time-Course Experiment Incubation_Time->Action_Time No Passage_Number Low Passage Number? Contamination->Passage_Number No Action_Contamination Discard Cells and Use Fresh Culture Contamination->Action_Contamination Yes Final_Review Further Investigation Needed Passage_Number->Final_Review Yes Action_Passage Use Cells within a Defined Passage Range Passage_Number->Action_Passage No

Caption: A logical diagram for troubleshooting experimental issues.

Technical Support Center: Overcoming Poor Cell Permeability of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Leucine-rich repeat kinase 2 (LRRK2) inhibitors.

Troubleshooting Guide

Low intracellular concentration of LRRK2 inhibitors can lead to a lack of efficacy in cell-based assays. The following guide provides potential causes and solutions for common issues encountered during experiments.

Problem Potential Cause Recommended Solution
Low or no inhibition of LRRK2 kinase activity in cellular assays Poor Cell Permeability: The inhibitor cannot efficiently cross the cell membrane to reach its intracellular target, LRRK2.1. Modify Physicochemical Properties: - Decrease polar surface area (PSA). - Reduce the number of hydrogen bond donors. - Optimize lipophilicity (logP). 2. Employ Permeability-Enhancing Strategies: - Utilize formulation strategies such as encapsulation in nanoparticles or liposomes. - Co-administer with permeability enhancers (use with caution and appropriate controls). 3. Switch to a More Permeable Inhibitor Analog: - Synthesize or obtain analogs with improved permeability profiles. Macrocyclization has been explored to enhance both efficacy and blood-brain barrier permeability[1][2].
High Efflux Ratio: The inhibitor is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).1. Assess Efflux Ratio: - Perform a Caco-2 permeability assay to determine the bidirectional permeability and calculate the efflux ratio. 2. Co-administer with Efflux Pump Inhibitors: - Use known P-gp inhibitors like verapamil (B1683045) or cyclosporine A in your assay as a control to confirm efflux. 3. Modify Inhibitor Structure: - Design analogs that are not substrates for major efflux transporters.
Metabolic Instability: The inhibitor is rapidly metabolized by intracellular enzymes.1. Assess Metabolic Stability: - Perform a liver microsome stability assay. 2. Modify Metabolically Labile Sites: - Identify metabolic "hotspots" and modify the chemical structure to improve stability.
Inconsistent results between biochemical and cellular assays Discrepancy in Assay Conditions: The inhibitor may be potent in a purified enzyme (biochemical) assay but ineffective in a cellular context due to permeability or efflux issues.1. Profile in Cellular Target Engagement Assays: - Use assays that measure the direct interaction of the inhibitor with LRRK2 within the cell. 2. Measure Intracellular Concentration: - If possible, use techniques like LC-MS/MS to quantify the amount of inhibitor inside the cells.
Difficulty in assessing brain penetration for neurodegenerative disease models Blood-Brain Barrier (BBB) Impermeability: Many LRRK2 inhibitors face the significant challenge of crossing the BBB to reach their target in the central nervous system (CNS)[1][3].1. In Silico Prediction: - Use computational models and 3D-QSAR to predict BBB permeability early in the design phase[1]. 2. In Vitro BBB Models: - Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). 3. In Vivo Pharmacokinetic Studies: - Conduct studies in animal models to measure the brain-to-plasma concentration ratio of the inhibitor. Some inhibitors like GNE-7915 are designed to be brain-penetrant[4].
Off-target effects observed in cellular assays Lack of Kinase Selectivity: The inhibitor may be acting on other kinases in the cell, leading to confounding results or toxicity.1. Perform Kinase Selectivity Profiling: - Screen the inhibitor against a panel of kinases to determine its selectivity profile. 2. Use Structurally Unrelated Inhibitors: - Confirm on-target effects by using multiple, structurally distinct LRRK2 inhibitors.

Logical Workflow for Troubleshooting Permeability Issues

cluster_0 Troubleshooting Poor LRRK2 Inhibitor Cell Permeability A Low Cellular Activity of LRRK2 Inhibitor B Assess Physicochemical Properties (logP, PSA, H-bond donors) A->B C Perform In Vitro Permeability Assays (PAMPA, Caco-2) B->C Properties suggest permeability issues D Determine Efflux Ratio C->D Low apparent permeability E Assess Metabolic Stability (Microsome Assay) C->E High apparent permeability H Proceed to In Vivo Studies C->H Good permeability, no efflux, stable F Structural Modification of Inhibitor D->F High efflux E->F Low stability G Test Modified Inhibitor in Cellular Assays F->G G->H Improved cellular activity

Caption: A logical workflow for diagnosing and addressing poor cell permeability of LRRK2 inhibitors.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties influencing the cell permeability of LRRK2 inhibitors?

Key physicochemical properties include:

  • Lipophilicity (logP): An optimal logP range is crucial. Too low, and the compound won't partition into the lipid bilayer; too high, and it may get trapped in the membrane.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.

  • Molecular Weight (MW): Smaller molecules tend to permeate more easily.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors is often beneficial for permeability.

  • Solubility: Adequate aqueous solubility is necessary for the compound to be available at the cell surface.

2. How can I measure the cell permeability of my LRRK2 inhibitor?

Several assays can be used to measure cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures permeability across an artificial lipid membrane. It is a good first screen for passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium, including the expression of efflux transporters. This assay can assess both passive permeability and active transport.

  • MDCK-MDR1 Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. It is specifically used to assess whether a compound is a substrate for P-gp.

3. My LRRK2 inhibitor shows good activity in a biochemical assay but not in a cellular assay. What could be the reason?

This discrepancy is often due to poor cell permeability. In a biochemical assay, the inhibitor has direct access to the purified LRRK2 enzyme. In a cellular assay, the inhibitor must first cross the cell membrane to reach its intracellular target. Other factors could include high protein binding in the cell culture medium, rapid intracellular metabolism, or active efflux of the compound out of the cell.

4. What is the importance of the blood-brain barrier (BBB) for LRRK2 inhibitors?

Since LRRK2 is a therapeutic target for Parkinson's disease, a neurodegenerative disorder, inhibitors must be able to cross the blood-brain barrier to exert their effects in the brain.[1][3] Therefore, assessing and optimizing for BBB penetration is a critical step in the development of LRRK2 inhibitors for this indication.

5. How can I assess target engagement of my LRRK2 inhibitor in cells?

Target engagement assays confirm that the inhibitor is binding to LRRK2 within the cell and exerting its intended effect. Common methods include:

  • Western Blotting for LRRK2 Phosphorylation: LRRK2 undergoes autophosphorylation and also phosphorylates other proteins. Inhibition of LRRK2 kinase activity leads to a decrease in the phosphorylation of LRRK2 at sites like Ser935 and its substrate Rab10 at Thr73.[5][6] Measuring the levels of pS935-LRRK2 or pT73-Rab10 by Western blot is a common way to assess target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in cells by measuring changes in the thermal stability of the protein upon ligand binding.

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays: High-throughput cellular assays have been developed using TR-FRET to monitor LRRK2 phosphorylation at Ser935.[7]

  • Positron Emission Tomography (PET) Imaging: For in vivo studies, PET imaging with a radiolabeled ligand can be used to confirm target engagement in the brain.[8][9]

LRRK2 Signaling Pathway and Point of Inhibition

cluster_1 LRRK2 Kinase Activation and Inhibition LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylation pRab Phosphorylated Rab Rab_GTPase->pRab Downstream Downstream Cellular Processes (e.g., Vesicular Trafficking) pRab->Downstream Modulation Inhibitor LRRK2 Inhibitor Inhibitor->LRRK2_active Inhibition

Caption: Simplified LRRK2 signaling pathway showing the point of action for LRRK2 inhibitors.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of an LRRK2 inhibitor across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture)

  • Test compound (LRRK2 inhibitor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Donor and acceptor well plates

  • Plate reader for UV-Vis absorbance or fluorescence measurement

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration.

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Assemble the PAMPA plate "sandwich" by placing the filter plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate the permeability coefficient (Pe) using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial compound concentration in the donor well.

Protocol 2: Cellular Target Engagement Assay via Western Blot for pS935-LRRK2

Objective: To determine if the LRRK2 inhibitor is engaging its target and inhibiting its kinase activity within a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2 expression)

  • LRRK2 inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the LRRK2 inhibitor (and a vehicle control) for a specified period (e.g., 1-2 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies (anti-pS935-LRRK2, anti-total LRRK2, and loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal and the loading control. A dose-dependent decrease in the pS935-LRRK2 signal indicates successful target engagement and inhibition.

References

addressing inconsistent LRRK2-IN-13 efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-13. This guide is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of inconsistent this compound efficacy observed across different cell lines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve reproducible and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter during their experiments with this compound in a question-and-answer format.

Question 1: Why am I observing variable IC50 values for this compound in different cell lines?

Answer: Inconsistent efficacy of this compound across different cell lines is a known phenomenon and can be attributed to several factors:

  • Endogenous LRRK2 Expression Levels: Different cell lines express varying levels of endogenous LRRK2 protein.[1][2] Cell lines with higher LRRK2 expression may require higher concentrations of this compound to achieve the same level of target engagement and inhibition. It is crucial to characterize the endogenous LRRK2 expression levels in your cell lines of interest.

  • Presence of LRRK2 Mutations: The potency of this compound can be significantly influenced by the presence of specific LRRK2 mutations.[3][4] For instance, this compound is more potent against the G2019S mutant than the wild-type (WT) protein.[3][5] Conversely, its efficacy is substantially lower against other mutations like A2016T.[4]

  • Cellular Context and Signaling Pathways: The overall cellular environment, including the activity of upstream regulators and the expression of downstream substrates, can impact the apparent efficacy of the inhibitor.[6][7] The activation state of the LRRK2 pathway in a particular cell line can influence its susceptibility to inhibition.

  • Off-Target Effects: Although this compound is a selective inhibitor, at higher concentrations, it may have off-target effects that can confound results and vary between cell lines.[8]

  • Cellular Uptake and Efflux: Differences in the expression of drug transporters can lead to variations in the intracellular concentration of this compound among different cell lines.

Troubleshooting Steps:

  • Characterize Your Cell Lines: Perform quantitative Western blotting to determine the relative expression levels of total LRRK2 in your panel of cell lines.

  • Sequence LRRK2: If not already known, sequence the LRRK2 gene in your cell lines to identify any mutations that may affect inhibitor potency.

  • Optimize Inhibitor Concentration: Perform a dose-response curve for this compound in each cell line to determine the optimal concentration for your experiments.

  • Use Appropriate Controls: Include both positive (e.g., a cell line with a known sensitive LRRK2 mutant) and negative (e.g., LRRK2 knockout cells) controls in your experiments.[9]

Question 2: My Western blot results for phospho-LRRK2 (pS935) are inconsistent after this compound treatment. What could be the cause?

Answer: Inconsistent Western blot results for pS935-LRRK2 are a common issue. Here are some potential causes and solutions:

  • Antibody Performance: The quality and specificity of the primary antibody against pS935-LRRK2 are critical.

    • Troubleshooting:

      • Validate your antibody using positive and negative controls (e.g., lysates from cells treated with a known LRRK2 inhibitor versus untreated cells).

      • Optimize the antibody concentration and incubation time.

      • Consider trying an antibody from a different vendor if issues persist.

  • Low Signal Intensity: LRRK2 is a large protein (approximately 286 kDa), and its phosphorylated form might be of low abundance.

    • Troubleshooting:

      • Load a sufficient amount of total protein (typically 20-40 µg) per lane.

      • Use a sensitive chemiluminescent substrate.

      • Ensure efficient protein transfer to the membrane, which can be challenging for large proteins. Consider using a wet transfer system overnight at a low voltage.[10]

  • Sample Handling: Degradation of phosphorylated proteins can occur if samples are not handled properly.

    • Troubleshooting:

      • Always use fresh lysis buffer containing protease and phosphatase inhibitors.

      • Keep samples on ice at all times during preparation.

      • Store lysates at -80°C for long-term storage.

  • Incomplete Inhibition: The concentration or incubation time of this compound may not be sufficient for complete dephosphorylation of LRRK2.

    • Troubleshooting:

      • Perform a time-course and dose-response experiment to determine the optimal conditions for this compound treatment in your specific cell line.

Question 3: I am not observing the expected downstream effects of LRRK2 inhibition (e.g., changes in Rab phosphorylation) even though I see a decrease in pS935-LRRK2.

Answer: This discrepancy can arise from several factors:

  • Cell-Type Specific Downstream Pathways: The downstream signaling cascade of LRRK2 can vary between cell types.[11][12] The specific Rab GTPases that are key substrates of LRRK2 may differ, or their expression levels could be low in your cell line of interest.

  • Assay Sensitivity: The assay used to measure the downstream effect might not be sensitive enough to detect subtle changes.

  • Temporal Differences: The dephosphorylation of LRRK2 at Ser935 is a proximal event. Downstream effects on Rab phosphorylation or other substrates may occur on a different timescale.

  • Redundant Pathways: Other kinases might compensate for the inhibition of LRRK2, masking the expected downstream phenotype.

Troubleshooting Steps:

  • Characterize Downstream Substrates: Use quantitative proteomics or targeted Western blotting to identify and quantify the expression levels of known LRRK2 substrates (e.g., Rab8, Rab10, Rab12) in your cell lines.

  • Optimize Downstream Assays: Ensure your assays for downstream readouts are validated and optimized for sensitivity and specificity.

  • Perform a Time-Course Experiment: Analyze both pS935-LRRK2 and downstream substrate phosphorylation at multiple time points after this compound treatment.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against wild-type and various mutant forms of LRRK2 in different experimental settings. This data highlights the variability in inhibitor potency.

TargetAssay TypeCell Line/SystemIC50 Value
LRRK2 (WT)Biochemical Assay-13 nM[3][5][8]
LRRK2 (G2019S)Biochemical Assay-6 nM[3][5][8]
LRRK2 (WT)Cellular Assay (TR-FRET)HEK2930.08 µM[8]
LRRK2 (G2019S)Cellular Assay (TR-FRET)HEK2930.03 µM[8]
LRRK2 (A2016T)Biochemical AssayHEK2932450 nM[3]
LRRK2 (G2019S + A2016T)Biochemical AssayHEK2933080 nM[3]
Endogenous LRRK2Cellular AssaySH-SY5Y & Swiss 3T3Dose-dependent dephosphorylation at Ser910/S935[5]
Endogenous LRRK2Cellular AssayHuman Lymphoblastoid CellsDose-dependent dephosphorylation at Ser910[5]

Experimental Protocols

Protocol 1: Western Blot for Phospho-LRRK2 (pS935) and Total LRRK2

This protocol describes a standard method for detecting the phosphorylation status of LRRK2 at Serine 935 in cell lysates.[13][14][15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4-12% Bis-Tris polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a 4-12% Bis-Tris gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane. A wet transfer overnight at 30V is recommended for the large LRRK2 protein.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 (typically at 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with HRP-conjugated secondary antibodies (typically at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Protocol 2: In Vitro LRRK2 Kinase Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2.[16][17][18][19]

Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • LRRKtide or other suitable peptide substrate

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of this compound in DMSO.

    • In a reaction tube, combine the kinase assay buffer, recombinant LRRK2 enzyme, and LRRKtide substrate.

    • Add the diluted this compound or DMSO (vehicle control).

  • Kinase Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling, highlighting its upstream activators, downstream substrates, and the inhibitory action of this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates & Effects Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 activates VPS35 VPS35 VPS35->LRRK2 activates Rab GTPases (Rab8, Rab10, etc.) Rab GTPases (Rab8, Rab10, etc.) LRRK2->Rab GTPases (Rab8, Rab10, etc.) phosphorylates Endophilin A1 Endophilin A1 LRRK2->Endophilin A1 phosphorylates Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics LRRK2_IN-13 LRRK2_IN-13 LRRK2_IN-13->LRRK2 inhibits Vesicular Trafficking Vesicular Trafficking Rab GTPases (Rab8, Rab10, etc.)->Vesicular Trafficking Autophagy Autophagy Rab GTPases (Rab8, Rab10, etc.)->Autophagy Endophilin A1->Vesicular Trafficking

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining IC50

This workflow outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

IC50_Workflow Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Inhibitor_Treatment Treat cells with a serial dilution of this compound Cell_Seeding->Inhibitor_Treatment Incubation Incubate for a defined period Inhibitor_Treatment->Incubation Cell_Lysis Lyse cells and collect protein Incubation->Cell_Lysis Quantification Quantify pLRRK2 and total LRRK2 (e.g., Western Blot) Cell_Lysis->Quantification Data_Analysis Normalize pLRRK2 to total LRRK2 Quantification->Data_Analysis IC50_Calculation Plot dose-response curve and calculate IC50 Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Caption: General experimental workflow for determining the IC50 of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting inconsistent this compound efficacy.

Troubleshooting_Logic Inconsistent_Efficacy Inconsistent Efficacy of this compound Check_Cell_Line Check Cell Line Characteristics Inconsistent_Efficacy->Check_Cell_Line Check_Experimental_Protocol Review Experimental Protocol Inconsistent_Efficacy->Check_Experimental_Protocol Check_Reagents Verify Reagent Quality Inconsistent_Efficacy->Check_Reagents LRRK2_Expression Varying LRRK2 expression? Check_Cell_Line->LRRK2_Expression LRRK2_Mutation Presence of different LRRK2 mutations? Check_Cell_Line->LRRK2_Mutation Inhibitor_Concentration Suboptimal inhibitor concentration? Check_Experimental_Protocol->Inhibitor_Concentration Incubation_Time Incorrect incubation time? Check_Experimental_Protocol->Incubation_Time Antibody_Performance Poor antibody performance? Check_Reagents->Antibody_Performance Inhibitor_Quality Degraded this compound? Check_Reagents->Inhibitor_Quality Solution_Expression Normalize to LRRK2 expression LRRK2_Expression->Solution_Expression Solution_Mutation Sequence LRRK2 and select appropriate cell lines LRRK2_Mutation->Solution_Mutation Solution_Concentration Perform dose-response curve Inhibitor_Concentration->Solution_Concentration Solution_Time Perform time-course experiment Incubation_Time->Solution_Time Solution_Antibody Validate antibody and optimize protocol Antibody_Performance->Solution_Antibody Solution_Inhibitor Use fresh, properly stored inhibitor Inhibitor_Quality->Solution_Inhibitor

Caption: Troubleshooting logic for inconsistent this compound efficacy.

References

troubleshooting LRRK2-IN-13 interference with secondary assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving LRRK2-IN-1.

Question 1: I am observing unexpected levels of cell death in my cell viability assay after treatment with LRRK2-IN-1. What could be the cause?

Possible Cause: While LRRK2-IN-1 is a selective LRRK2 inhibitor, it can exhibit cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) for cytotoxicity can vary depending on the cell line and experimental conditions. For instance, in HepG2 cells, the cytotoxic IC50 has been reported to be 49.3 µM[1].

Troubleshooting Steps:

  • Optimize LRRK2-IN-1 Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay duration. It's recommended to start with a concentration range that is effective for LRRK2 inhibition in cellular assays (typically 1-3 µM) and titrate down if toxicity is observed[1].

  • Control for DMSO Effects: Ensure that the final concentration of the vehicle (DMSO) is consistent across all conditions and is at a non-toxic level for your cells.

  • Assess Cell Health: Before and after treatment, visually inspect the cells for morphological changes indicative of stress or death. Consider using a live/dead cell staining assay to quantify viability more accurately.

  • Consider Genotoxicity: Be aware that genotoxicity has been observed at concentrations of 15.6 µM with S9 metabolic activation and 3.9 µM without it[1]. If your experiments are long-term, consider the potential for genotoxic effects.

Question 2: The phosphorylation of my protein of interest, which is not a known LRRK2 substrate, is altered after LRRK2-IN-1 treatment. Is this an off-target effect?

Possible Cause: LRRK2-IN-1 is highly selective for LRRK2 but is not absolutely specific. At higher concentrations, it can inhibit other kinases. A kinase selectivity profile has shown that at a concentration of 10 µM, LRRK2-IN-1 inhibits only 12 other kinases out of a panel of 442[2].

Troubleshooting Steps:

  • Review Kinase Selectivity Data: Refer to the kinase selectivity profile of LRRK2-IN-1 to see if your protein of interest is a known off-target.

  • Use a Lower Concentration: If possible, lower the concentration of LRRK2-IN-1 to a range where it is more selective for LRRK2.

  • Use a Structurally Different LRRK2 Inhibitor: To confirm that the observed effect is due to LRRK2 inhibition and not an off-target effect of LRRK2-IN-1, use a structurally unrelated LRRK2 inhibitor as a control.

  • Rescue Experiment: If you have a kinase-dead LRRK2 mutant, you can perform a rescue experiment to see if the expression of this mutant can reverse the observed phosphorylation changes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LRRK2-IN-1?

A1: LRRK2-IN-1 is an ATP-competitive inhibitor of LRRK2 kinase activity[2]. By binding to the ATP-binding pocket of LRRK2, it prevents the transfer of phosphate (B84403) from ATP to LRRK2 substrates, thereby inhibiting its kinase function. This leads to the dephosphorylation of LRRK2 at autophosphorylation sites such as Ser910 and Ser935[3][4].

Q2: What are the recommended working concentrations for LRRK2-IN-1?

A2: The optimal concentration of LRRK2-IN-1 depends on the specific application.

  • In vitro kinase assays: The IC50 values are in the low nanomolar range (see table below)[2][4].

  • Cellular assays: Effective concentrations for inhibiting LRRK2 in cells are typically in the range of 1-3 µM[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.

Q3: How can I confirm that LRRK2-IN-1 is inhibiting LRRK2 in my cells?

A3: A common method to confirm LRRK2 inhibition in cells is to monitor the phosphorylation status of LRRK2 at Ser910 and Ser935 by Western blotting. Inhibition of LRRK2 kinase activity leads to the dephosphorylation of these sites[3][4]. Another approach is to measure the phosphorylation of a downstream LRRK2 substrate, such as Rab10[5].

Quantitative Data Summary

Table 1: Inhibitory Activity of LRRK2-IN-1

TargetIC50Assay Conditions
LRRK2 (wild-type)13 nMIn vitro kinase assay, 0.1 mM ATP
LRRK2 (G2019S mutant)6 nMIn vitro kinase assay, 0.1 mM ATP
LRRK2 (A2016T mutant)>2 µMIn vitro kinase assay, 0.1 mM ATP

Data sourced from[2][3][4]

Table 2: Kinase Selectivity of LRRK2-IN-1

Kinase Panel SizeLRRK2-IN-1 ConcentrationNumber of Inhibited Kinases (>90% inhibition)
44210 µM12

Data sourced from[2]

Experimental Protocols

Protocol 1: Western Blotting for LRRK2 Phosphorylation

This protocol describes the detection of total LRRK2 and phosphorylated LRRK2 (pS935) in cell lysates.

Materials:

  • Cells treated with LRRK2-IN-1 or vehicle (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol can be used to verify the direct binding of LRRK2-IN-1 to LRRK2 in a cellular context.

Materials:

  • Cells treated with LRRK2-IN-1 or vehicle (DMSO)

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents (as described above)

Procedure:

  • Cell Treatment: Treat cells with LRRK2-IN-1 or vehicle.

  • Harvesting: Harvest cells and resuspend in PBS.

  • Heating: Aliquot the cell suspension and heat the aliquots to different temperatures for a set time (e.g., 3 minutes). A temperature gradient from 40°C to 70°C is a good starting point.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) followed by centrifugation to pellet the precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble LRRK2 by Western blotting as described in Protocol 1. Binding of LRRK2-IN-1 should stabilize LRRK2, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 LRRK2 Inhibition cluster_2 Downstream Effects LRRK2_inactive LRRK2 (inactive) LRRK2_active LRRK2 (active) LRRK2_inactive->LRRK2_active Pathogenic Mutations LRRK2_active->LRRK2_inactive Inhibition pRab_GTPases pRab GTPases LRRK2_active->pRab_GTPases Phosphorylation LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Rab_GTPases Rab GTPases Cellular_Processes Vesicular Trafficking, Autophagy pRab_GTPases->Cellular_Processes Regulation

Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.

Troubleshooting_Workflow Start Unexpected Experimental Result with LRRK2-IN-1 Check_Concentration Is the LRRK2-IN-1 concentration appropriate? Start->Check_Concentration Check_Controls Are all controls (e.g., vehicle) included and correct? Check_Concentration->Check_Controls Yes Optimize_Concentration Perform dose-response to find optimal concentration Check_Concentration->Optimize_Concentration No Check_Off_Target Could this be an off-target effect? Check_Controls->Check_Off_Target Yes Review_Protocols Review and optimize experimental protocols Check_Controls->Review_Protocols No Consult_Selectivity Consult kinase selectivity profile Check_Off_Target->Consult_Selectivity Yes End Problem Resolved Check_Off_Target->End No Optimize_Concentration->Start Review_Protocols->Start Use_Alternative_Inhibitor Use a structurally different LRRK2 inhibitor Consult_Selectivity->Use_Alternative_Inhibitor Use_Alternative_Inhibitor->End

Caption: Troubleshooting workflow for LRRK2-IN-1 experiments.

References

how to control for LRRK2-IN-13 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common issues related to controlling for vehicle effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Therefore, DMSO is the most commonly used vehicle for preparing stock solutions for in vitro studies.

Q2: What is a vehicle control and why is it essential when using this compound?

A2: A vehicle control is a crucial component of experimental design where the control group is treated with the same solvent used to dissolve the experimental compound (in this case, DMSO), but without the compound itself. This is critical because vehicles like DMSO can have independent biological effects on cells, such as altering gene expression, inducing cellular stress, or affecting cell viability.[3] Without a proper vehicle control, it is impossible to distinguish between the effects of this compound and the effects of the DMSO vehicle, which could lead to misinterpretation of the results.

Q3: What is the maximum recommended final concentration of DMSO for in vitro assays?

A3: To minimize off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is highly recommended to perform a vehicle toxicity test to determine the optimal and non-toxic concentration for your specific cell line and experimental conditions.

Q4: How should I prepare the vehicle control for my this compound experiment?

A4: The vehicle control should be prepared by adding the same volume of the vehicle (e.g., DMSO) to the culture medium as you would for your highest concentration of this compound. This ensures that all treatment groups, including the controls, have the same final concentration of the vehicle.

Q5: What are some potential off-target effects of this compound's vehicle, DMSO?

A5: DMSO can have a range of effects on cells, including but not limited to:

  • Altering cell membrane permeability.

  • Affecting cell proliferation and differentiation.

  • Modulating inflammatory responses and cytokine production.

  • Influencing the activity of various enzymes and signaling pathways.

Troubleshooting Guide: Vehicle-Related Issues

Issue Potential Cause Troubleshooting Steps
Unexpected cellular toxicity or morphological changes in the vehicle control group. The concentration of DMSO is too high for your specific cell line.1. Reduce DMSO Concentration: Lower the final concentration of DMSO in your culture medium to 0.1% or below. 2. Perform a Dose-Response Curve for the Vehicle: Test a range of DMSO concentrations on your cells to determine the maximum non-toxic concentration. 3. Consider Alternative Solvents: If solubility is an issue, explore other less cytotoxic solvents, though this may require re-validation of your experimental setup.
High background signal or variability in assay readouts across vehicle control replicates. 1. Inconsistent pipetting of the vehicle. 2. Contamination of the vehicle or culture medium. 3. The vehicle is interfering with the assay detection method.1. Ensure Accurate Pipetting: Use calibrated pipettes and ensure consistent mixing when preparing solutions. 2. Use Fresh, High-Purity Reagents: Prepare fresh vehicle dilutions for each experiment and use sterile techniques to avoid contamination. 3. Run a "Vehicle + Media Only" Control: This will help determine if the vehicle is directly interfering with your assay's detection system in the absence of cells.
The observed effect of this compound is not significantly different from the vehicle control. 1. The vehicle itself is masking or mimicking the effect of the inhibitor. 2. The concentration of this compound is too low to elicit a response above the vehicle's effect. 3. The experimental endpoint is particularly sensitive to the vehicle.1. Lower the Vehicle Concentration: This is the most critical step to reduce the vehicle's impact. 2. Increase this compound Concentration: If the vehicle concentration is already optimized, consider increasing the dose of the inhibitor. 3. Data Normalization: If a small, consistent vehicle effect is observed, you can normalize the data by subtracting the average response of the vehicle control from all other data points. However, this should be done with caution and is not a substitute for optimizing the experimental conditions.

Quantitative Data on Vehicle Effects

The following table summarizes the potential impact of DMSO on common experimental readouts. It is important to empirically determine these effects in your specific experimental system.

Parameter Vehicle (DMSO) Concentration Observed Effect Reference
Cell Viability > 1%Can induce cytotoxicity and reduce cell proliferation.[3]
0.1% - 0.5%Generally well-tolerated by most cell lines, but can still have minor effects.
LRRK2 Phosphorylation (pS935) 0.1% (in control)No significant change in basal phosphorylation levels.[3]
Rab10 Phosphorylation (pT73) 0.1% (in control)No significant change in basal phosphorylation levels.[3]
Cytokine Production 1% - 2%Can reduce the production of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-2.
Gene Expression VariableCan alter the expression of numerous genes, even at low concentrations.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Inhibition Assay with Vehicle Control

This protocol outlines a general procedure for treating cells with this compound and the appropriate vehicle control for subsequent analysis of LRRK2 pathway activity (e.g., by Western blot or immunofluorescence).

Materials:

  • This compound

  • High-purity DMSO

  • Cell line of interest (e.g., HEK293T, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (e.g., 70-80%) at the time of treatment.

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Treatment Media:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Crucially, prepare a vehicle control medium by adding the same volume of 100% DMSO used for the highest this compound concentration to an equivalent volume of culture medium. Ensure the final DMSO concentration is consistent across all treatment and control wells and is at a non-toxic level (ideally ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared treatment media (with this compound) and vehicle control media to the respective wells.

  • Incubation: Incubate the cells for the desired duration (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Downstream Analysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and proceed with your downstream analysis, such as Western blotting for pLRRK2, total LRRK2, pRab10, and total Rab10.

Protocol 2: In Vivo Study Formulation and Vehicle Control

This protocol provides a general guideline for formulating this compound for in vivo studies and the preparation of the corresponding vehicle control. The specific formulation may need to be optimized based on the animal model and route of administration.

Materials:

  • This compound

  • DMSO

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline or PBS

Procedure:

  • Initial Solubilization: Dissolve the required amount of this compound in a minimal volume of 100% DMSO.

  • Addition of Co-solvents:

    • To the this compound/DMSO solution, add PEG400 and vortex to mix thoroughly.

    • Add Tween 80 to the mixture and vortex again. A common formulation ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Final Formulation: Slowly add the sterile saline or PBS to the organic mixture while continuously vortexing to ensure a homogenous and clear solution.

  • Vehicle Control Preparation: The vehicle control for the animal study must be the identical formulation prepared in the same manner but without the this compound. This is critical for accurately assessing the compound's effects.

  • Administration and Monitoring:

    • Administer the this compound formulation and the vehicle control to the respective groups of animals using the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor the animals for any adverse reactions to the formulation.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects LRRK2_mutations Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Activate Growth_Factors Growth Factors Growth_Factors->LRRK2 Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Rab_GTPases->Cytoskeletal_Dynamics

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Experiment prep_cells Prepare and Plate Cells start->prep_cells prep_compounds Prepare this compound and Vehicle Control (DMSO) prep_cells->prep_compounds treatment Treat Cells prep_compounds->treatment incubation Incubate for a Defined Period treatment->incubation analysis Analyze LRRK2 Pathway (e.g., Western Blot) incubation->analysis data_interpretation Data Interpretation and Comparison to Controls analysis->data_interpretation end End data_interpretation->end

Caption: General experimental workflow for in vitro this compound studies.

Troubleshooting_Workflow start Unexpected Result Observed check_vehicle Does the vehicle control show the unexpected effect? start->check_vehicle vehicle_effect Vehicle is likely causing the effect check_vehicle->vehicle_effect Yes no_vehicle_effect Vehicle is likely not the cause. Investigate other variables. check_vehicle->no_vehicle_effect No optimize_vehicle Optimize Vehicle Conditions: 1. Lower DMSO concentration 2. Perform vehicle toxicity test 3. Consider alternative solvents vehicle_effect->optimize_vehicle rerun Re-run Experiment with Optimized Conditions optimize_vehicle->rerun

Caption: Troubleshooting workflow for vehicle-related experimental issues.

References

Technical Support Center: Optimizing LRRK2-IN-13 Incubation Time in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of LRRK2-IN-13 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] It functions by competing with ATP for the binding site within the LRRK2 kinase domain. This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab GTPases.[2] Mutations in LRRK2, particularly within its kinase domain, are linked to an increased risk of Parkinson's disease, making LRRK2 inhibitors like this compound valuable research tools.

Q2: What is the recommended readout for assessing this compound activity in a cell-based assay?

The most common and reliable method for assessing LRRK2 kinase activity in cells is to measure the phosphorylation status of LRRK2 at specific serine residues. Autophosphorylation at serine 1292 (pS1292) is a direct marker of LRRK2 kinase activity.[2][3] Additionally, phosphorylation at serine 935 (pS935) is a sensitive indicator of LRRK2 inhibitor binding, as inhibitor engagement often leads to dephosphorylation at this site.[2][4] Therefore, monitoring the levels of pS1292-LRRK2 or pS935-LRRK2 by Western blot or ELISA is recommended.[2]

Q3: What is a typical starting point for incubation time when using this compound?

Based on studies with similar potent LRRK2 inhibitors, a starting incubation time of 90 minutes to 2 hours is recommended for initial experiments.[1][4] Some studies have reported effects after overnight incubation.[5] However, the optimal time can vary significantly depending on the cell type, the specific LRRK2 mutation being studied, and the experimental endpoint. A time-course experiment is crucial to determine the ideal incubation period for your specific assay.

Q4: How does this compound's potency compare to other LRRK2 inhibitors?

While specific IC50 values for this compound are not as widely published as for its predecessor, LRRK2-IN-1, it is known to be a potent inhibitor. For comparison, LRRK2-IN-1 has IC50 values of 13 nM for wild-type LRRK2 and 6 nM for the G2019S mutant in biochemical assays.[6][7] The cellular potency (EC50) will depend on factors like cell permeability and the specific cellular environment.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of LRRK2 phosphorylation observed. 1. Insufficient incubation time: The inhibitor may not have had enough time to engage the target and elicit a downstream effect. 2. Inhibitor concentration too low: The concentration of this compound may be below the effective range for the cell line used. 3. Incorrect detection method: The antibody for detecting phosphorylated LRRK2 may not be optimal, or the detection method may lack sensitivity.1. Perform a time-course experiment, testing a range of incubation times (e.g., 30 min, 1h, 2h, 4h, overnight). 2. Conduct a dose-response experiment with a broader concentration range of this compound. 3. Validate your primary antibody for pS1292 or pS935 LRRK2. Consider using a more sensitive detection method like a proximity ligation assay (PLA) or a high-throughput TR-FRET assay.[3][4]
High background signal in Western blot. 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient washing: Residual antibodies can lead to a high background.1. Optimize antibody concentrations and blocking conditions. Include a negative control (e.g., cells not expressing LRRK2 or treated with a kinase-dead LRRK2 mutant). 2. Increase the number and duration of wash steps after antibody incubations.
Inconsistent results between experiments. 1. Variability in cell culture: Cell passage number, confluency, and overall health can impact experimental outcomes. 2. Inhibitor degradation: Improper storage of the this compound stock solution can lead to loss of activity.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Aliquot and store this compound stock solutions at -80°C as recommended and avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Biochemical Potency of Selected LRRK2 Inhibitors

InhibitorLRRK2 VariantIC50 (nM)Reference(s)
LRRK2-IN-1Wild-Type13[6][7]
G2019S6[6][7]
HG-10-102-01Wild-Type20.3[8]
G2019S3.2[8]
CZC-25146Wild-Type4.76[8]
G2019S6.87[8]

Table 2: Recommended Incubation Times from LRRK2 Inhibitor Studies

InhibitorCell TypeIncubation TimeOutcome MeasuredReference
LRRK2-IN-1SH-SY5Y90 minutespSer935 LRRK2 levels[4]
H-1152Swiss 3T330 minutes - 2 hourspSer910/Ser935 LRRK2 levels[1]
SunitinibSwiss 3T330 minutes - 2 hourspSer910/Ser935 LRRK2 levels[1]
LRRK2-in1H4OvernightLC3-II accumulation[5]

Experimental Protocols

Protocol: Time-Course Experiment to Optimize this compound Incubation Time

This protocol describes a general workflow to determine the optimal incubation time for this compound by measuring the inhibition of LRRK2 autophosphorylation at Ser1292 in a human cell line (e.g., HEK293T) overexpressing LRRK2.

Materials:

  • HEK293T cells

  • LRRK2 expression vector (e.g., wild-type or G2019S mutant)

  • Transfection reagent

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with the LRRK2 expression vector according to the manufacturer's protocol for your transfection reagent.

    • Allow cells to express the LRRK2 protein for 24-48 hours post-transfection.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete culture medium at a fixed concentration (e.g., 1 µM, which is significantly above the expected IC50 to ensure maximal effect).

    • Aspirate the medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 90, 120 minutes, and 4 hours).

  • Cell Lysis and Protein Quantification:

    • At each time point, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pS1292-LRRK2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total LRRK2 and the loading control.

  • Data Analysis:

    • Quantify the band intensities for pS1292-LRRK2 and total LRRK2.

    • Normalize the pS1292 signal to the total LRRK2 signal for each time point.

    • Plot the normalized pS1292-LRRK2 levels against the incubation time to determine the time required to achieve maximal inhibition.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2 LRRK2 GTP_GDP->LRRK2 Activates pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation (pS1292) Rab Rab GTPases pLRRK2->Rab Phosphorylates Vesicle_Trafficking Vesicular Trafficking Rab->Vesicle_Trafficking Autophagy Autophagy Rab->Autophagy pRab pRab GTPases LRRK2_IN_13 This compound LRRK2_IN_13->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells transfect Transfect with LRRK2 Plasmid (24-48h) start->transfect treat Treat with this compound (Time-Course: 0-4h) transfect->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA) lyse->quantify western Western Blot for pLRRK2/Total LRRK2 quantify->western analyze Data Analysis western->analyze end End: Determine Optimal Time analyze->end

Caption: Workflow for determining the optimal this compound incubation time.

Troubleshooting_Guide start Problem: No LRRK2 Inhibition check_time Is incubation time sufficient? start->check_time Start Here check_conc Is inhibitor concentration adequate? check_time->check_conc Yes solution_time Solution: Perform time-course experiment. check_time->solution_time No check_ab Is the antibody validated? check_conc->check_ab Yes solution_conc Solution: Perform dose-response experiment. check_conc->solution_conc No solution_ab Solution: Validate antibody and/or use a more sensitive assay. check_ab->solution_ab No no_solution Consult further troubleshooting. check_ab->no_solution Yes

Caption: Troubleshooting decision tree for lack of LRRK2 inhibition.

References

Validation & Comparative

A Head-to-Head Comparison of LRRK2 Inhibitors: LRRK2-IN-13 versus MLi-2 for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vivo performance of two key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: LRRK2-IN-13 and MLi-2. This document summarizes crucial experimental data, details methodologies for key experiments, and visualizes complex biological pathways and workflows to aid in the selection of appropriate compounds for preclinical research.

Mutations that increase the kinase activity of LRRK2 are a significant genetic cause of Parkinson's disease. This has spurred the development of potent and selective LRRK2 kinase inhibitors as a promising therapeutic strategy. Evaluating the in vivo efficacy and safety of these inhibitors is critical for their advancement towards clinical applications. This guide synthesizes available preclinical data for this compound and MLi-2 to facilitate a comparative assessment.

In Vivo Efficacy and Pharmacodynamics

The primary measure of in vivo efficacy for LRRK2 inhibitors is their ability to engage their target and modulate downstream signaling. This is commonly assessed by measuring the reduction in phosphorylation of LRRK2 at serine 935 (pS935-LRRK2), an indicator of target engagement, and the phosphorylation of LRRK2 substrates such as Rab10.

MLi-2: A Potent and Well-Characterized In Vivo Tool

MLi-2 is a highly potent, selective, and brain-penetrant LRRK2 inhibitor that has been extensively characterized in vivo.[1][2][3] Acute and subchronic oral dosing of MLi-2 in mice leads to dose-dependent inhibition of LRRK2 in both the central nervous system (CNS) and peripheral tissues.[1][3] Studies in MitoPark mice, a model of Parkinson's disease, have shown that MLi-2 is well-tolerated over extended periods.[1]

This compound: Potent In Vitro Inhibition with Limited In Vivo Data

This compound is a potent LRRK2 inhibitor in vitro. However, there is a notable lack of published in vivo efficacy data for this compound, making a direct comparison with MLi-2 challenging. Insights into its potential in vivo profile can be drawn from the closely related compound, LRRK2-IN-1. Studies with LRRK2-IN-1 have indicated potential off-target effects at higher concentrations, which may affect dopaminergic neurotransmission.[4] Therefore, careful dose-response studies are crucial for any in vivo evaluation of this compound.

Data Presentation: Quantitative Comparison

ParameterThis compoundMLi-2Reference
In Vitro Potency (IC50) Data not available0.76 nM (purified LRRK2)[1]
Cellular Potency (IC50) Data not available1.4 nM (pSer935 LRRK2)[1]
Animal Model Data not availableMice (including MitoPark and G2019S KI models)[1][5][6]
Dosing Route Data not availableOral gavage, in-diet[5][6]
Dose Range Data not available1-90 mg/kg (acute), 30-60 mg/kg/day (chronic)[5][6]
Brain Penetration Reported to be brain-penetrantYes[1]
Target Engagement (In Vivo) Data not availableDose-dependent dephosphorylation of pSer935 LRRK2 in brain and peripheral tissues.[1][3][5][6]
Reported In Vivo Effects Data not availableWell-tolerated in chronic studies; morphological changes in the lung (enlarged type II pneumocytes) observed.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies.

Western Blotting for Phosphorylated LRRK2 (pS935)

This protocol outlines the steps for quantifying the phosphorylation status of LRRK2 in tissue lysates.

1. Tissue Collection and Lysis:

  • At the designated time point post-dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, cortex) and peripheral tissues (e.g., kidney, lung) on ice.

  • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenates at high speed to pellet cellular debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • Quantify the band intensities for p-LRRK2 (S935) and total LRRK2.

  • Normalize the p-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action LRRK2_Mutations PD Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increase Kinase Activity Other_Factors Other Factors Other_Factors->LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy Dysfunction pRab_GTPases->Autophagy Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage LRRK2_IN_13 This compound LRRK2_IN_13->pLRRK2 Inhibition MLi_2 MLi-2 MLi_2->pLRRK2 Inhibition

Caption: LRRK2 signaling pathway and points of inhibition.

Experimental_Workflow Animal_Model Select Animal Model (e.g., G2019S KI Mice) Compound_Administration Administer LRRK2 Inhibitor (e.g., MLi-2 or this compound) or Vehicle Control Animal_Model->Compound_Administration Time_Course Euthanize at Pre-determined Time Points Compound_Administration->Time_Course Behavioral_Analysis Behavioral Testing (Optional) Compound_Administration->Behavioral_Analysis Tissue_Collection Collect Brain and Peripheral Tissues Time_Course->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for pLRRK2) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Optional) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis Behavioral_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo LRRK2 inhibitor evaluation.

Conclusion

MLi-2 stands out as a robust and well-validated tool for in vivo studies of LRRK2 inhibition, with extensive data supporting its potency, brain penetrance, and target engagement in relevant animal models. While this compound shows promise based on its reported in vitro potency, the current lack of published in vivo efficacy and safety data necessitates caution. Researchers considering this compound for in vivo experiments should be prepared to conduct thorough characterization, including pharmacokinetic and pharmacodynamic studies, to establish its suitability for their specific research questions. For studies requiring a well-characterized in vivo tool compound with a significant body of supporting literature, MLi-2 is the more established choice. The potential for off-target effects, as suggested by studies on the related compound LRRK2-IN-1, underscores the importance of careful dose selection and control experiments for any novel inhibitor.

References

A Head-to-Head Comparison of LRRK2-IN-13 and LRRK2-IN-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: LRRK2-IN-13 and LRRK2-IN-1. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the LRRK2 signaling pathway and experimental workflows to inform the selection of the most suitable compound for preclinical research.

Mutations that enhance the kinase activity of LRRK2 are a significant genetic driver of Parkinson's disease. This has catalyzed the development of potent and selective LRRK2 kinase inhibitors as a promising therapeutic avenue. A thorough evaluation of the biochemical potency, selectivity, and pharmacokinetic properties of these inhibitors is crucial for their progression as research tools and potential therapeutics. This guide synthesizes available data for this compound and the well-characterized first-generation inhibitor, LRRK2-IN-1, to facilitate a direct comparison.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The following tables provide a summary of the key quantitative data for this compound and LRRK2-IN-1, focusing on their potency and pharmacokinetic profiles.

Table 1: Biochemical Potency against LRRK2

CompoundTargetIC50 (nM)Assay Conditions
This compound LRRK2 (WT)0.57Not specified
LRRK2 (G2019S)0.22Not specified
LRRK2-IN-1 LRRK2 (WT)130.1 mM ATP
LRRK2 (G2019S)60.1 mM ATP

Table 2: Kinase Selectivity Profile

A comprehensive, publicly available head-to-head kinase selectivity profile for this compound is not available. The selectivity of LRRK2-IN-1 has been extensively characterized and is presented below as a benchmark.

CompoundMethodNumber of Kinases ProfiledKey Off-Targets (IC50/Kd in nM)Selectivity Score (S(3µM))
LRRK2-IN-1 KINOMEscan™442DCLK2 (45), MAPK7 (160)0.029
Dundee Profiling105DCLK2 (45)-
KiNativ™260DCLK1, MAPK7-

Table 3: Pharmacokinetic Properties

CompoundSpeciesParameterValueRoute of AdministrationBrain Penetrant
This compound Not SpecifiedIntrinsic Hepatocyte Clearance1.88 L/h/kgIn vitroYes
LRRK2-IN-1 MouseT1/24.5 hrNot specifiedNo
AUC14758 hr*ng/mLNot specified
Bioavailability (%F)49.3%Not specified

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways, including its phosphorylation of Rab GTPases, a key event implicated in Parkinson's disease pathogenesis.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Upstream_Signals Upstream Signals (e.g., Oxidative Stress, Lysosomal Stress) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (GTP-bound, Dimerized) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Rab29 Rab29 (RAB7L1) (Golgi Recruitment) Rab29->LRRK2_Active Recruits & Activates pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Function Lysosomal Dysfunction pRab_GTPases->Lysosomal_Function Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Lysosomal_Function->Neurodegeneration Cytoskeletal_Dynamics->Neurodegeneration LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2_Active Inhibition LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation of findings.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 value of an inhibitor against LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or G2019S mutant)

  • LRRKtide or Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT)

  • Test inhibitors (this compound, LRRK2-IN-1) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a reaction tube, combine the kinase assay buffer, recombinant LRRK2 enzyme, and the desired concentration of the inhibitor or DMSO (vehicle control).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding the substrate (LRRKtide or MBP) and [γ-³²P]ATP.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme - Inhibitor Dilutions - Substrate & [γ-³²P]ATP Start->Prepare_Reagents Pre_incubation Pre-incubate LRRK2 with Inhibitor (10 min, 30°C) Prepare_Reagents->Pre_incubation Kinase_Reaction Initiate Kinase Reaction (add Substrate & [γ-³²P]ATP) (20-30 min, 30°C) Pre_incubation->Kinase_Reaction Stop_Reaction Stop Reaction (Spot on P81 paper) Kinase_Reaction->Stop_Reaction Wash Wash P81 Paper (Phosphoric Acid) Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify Analyze Data Analysis (Calculate % Inhibition, Determine IC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for In Vitro LRRK2 Kinase Inhibition Assay.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol details a method to assess the ability of an inhibitor to block LRRK2 autophosphorylation at key regulatory sites (e.g., Ser910/Ser935) in a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • Test inhibitors (this compound, LRRK2-IN-1) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against pLRRK2 (Ser935) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total LRRK2 as a loading control.

  • Quantify the band intensities and normalize the pLRRK2 signal to the total LRRK2 signal.

Cellular_Assay_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Lyse Cells and Quantify Protein Inhibitor_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE and Western Blot Transfer Cell_Lysis->SDS_PAGE Immunoblotting Immunoblot for pLRRK2 and Total LRRK2 SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Quantify and Normalize Band Intensities Detection->Analysis End End Analysis->End

Caption: Workflow for Cellular LRRK2 Autophosphorylation Assay.

Objective Comparison and Conclusion

This guide provides a comparative overview of this compound and LRRK2-IN-1 based on currently available data.

This compound emerges as a highly potent LRRK2 inhibitor with sub-nanomolar IC50 values against both wild-type and the G2019S mutant LRRK2. A significant advantage of this compound is its reported brain-penetrant properties, making it a potentially valuable tool for in vivo studies of LRRK2 function in the central nervous system. However, a comprehensive public profile of its kinase selectivity is currently lacking, which is a critical consideration for interpreting experimental results.

LRRK2-IN-1 , a first-generation LRRK2 inhibitor, is less potent than this compound but has been extensively characterized. Its selectivity has been rigorously profiled against large kinase panels, providing a high degree of confidence in its use as a specific LRRK2 tool compound in vitro and in peripheral tissues in vivo.[1] Its primary limitation is its inability to efficiently cross the blood-brain barrier, precluding its use for CNS-targeted in vivo studies.[1]

References

Validating LRRK2-IN-13 Target Engagement in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that increase its kinase activity are a significant genetic driver of Parkinson's disease. This has propelled the development of LRRK2 kinase inhibitors as a promising therapeutic strategy. Validating the in vivo efficacy and target engagement of these inhibitors is a critical step in their preclinical development. This guide provides a comparative analysis of LRRK2-IN-13 and other key LRRK2 inhibitors, offering supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

LRRK2 Signaling Pathway and Inhibition

Mutations in LRRK2 lead to its hyperactivation, a key event in the pathogenesis of Parkinson's disease. Activated LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a primary substrate. The phosphorylation of Rab10 at threonine 73 (pT73-Rab10) is a critical biomarker for LRRK2 pathway engagement. This phosphorylation event is thought to disrupt vesicular trafficking and lysosomal function, contributing to neuronal cell death. LRRK2 inhibitors, such as this compound, act by binding to the kinase domain of LRRK2, preventing its autophosphorylation and the subsequent phosphorylation of its substrates. A common biomarker for target engagement of LRRK2 inhibitors is the reduction of LRRK2 phosphorylation at serine 935 (pS935-LRRK2).

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activation cluster_1 Downstream Signaling cluster_2 Inhibitor Action LRRK2 (Inactive) LRRK2 (Inactive) LRRK2-P (Active) LRRK2-P (Active) LRRK2 (Inactive)->LRRK2-P (Active) Mutations (e.g., G2019S) Rab10 Rab10 LRRK2-P (Active)->Rab10 Phosphorylation pRab10 (pT73) pRab10 (pT73) This compound This compound LRRK2-P (Active)->this compound Binding Vesicular Trafficking\nDisruption Vesicular Trafficking Disruption pRab10 (pT73)->Vesicular Trafficking\nDisruption Neuronal Cell Death Neuronal Cell Death Vesicular Trafficking\nDisruption->Neuronal Cell Death This compound->LRRK2-P (Active) Inhibition experimental_workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Animal_Model Select Animal Model (e.g., Mouse, Rat) Dosing Administer LRRK2 Inhibitor (e.g., this compound) Animal_Model->Dosing Tissue_Collection Collect Brain and Peripheral Tissues Dosing->Tissue_Collection Lysate_Prep Prepare Tissue Lysates Tissue_Collection->Lysate_Prep IHC Immunohistochemistry for Localization Tissue_Collection->IHC Western_Blot Western Blotting for pLRRK2 & pRab10 Lysate_Prep->Western_Blot Data_Analysis Quantify and Compare Phosphorylation Levels Western_Blot->Data_Analysis IHC->Data_Analysis

LRRK2-IN-13: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of LRRK2-IN-13, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), against a broad panel of kinases. The data presented is compiled from comprehensive profiling studies to assist researchers in evaluating its suitability as a tool compound for studying LRRK2 biology and its potential for therapeutic development.

Executive Summary

This compound (also known as LRRK2-IN-1) is a highly selective and potent inhibitor of LRRK2, a kinase implicated in Parkinson's disease.[1][2] It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant with IC50 values of 13 nM and 6 nM, respectively.[1][3] Extensive kinase profiling reveals that this compound has a very favorable selectivity profile, showing significant activity against only a small number of off-target kinases out of hundreds tested. This high selectivity makes it a valuable tool for elucidating the cellular functions of LRRK2 with minimal confounding effects from off-target inhibition.

Selectivity Profiling Data

The kinase selectivity of this compound was rigorously assessed using multiple independent and complementary platforms, including binding assays, enzymatic assays, and activity-based proteomics. The collective data from these screens, covering over 470 kinases, demonstrates the high selectivity of the compound.[1]

Table 1: this compound Inhibition Data for LRRK2 and Key Off-Target Kinases

Kinase TargetIC50 (nM)Assay TypeNotes
LRRK2 (Wild-Type)13BiochemicalPotent inhibition of the wild-type enzyme.[1]
LRRK2 (G2019S Mutant)6BiochemicalIncreased potency against the common pathogenic mutant.[1][3]
LRRK2 (A2016T Mutant)2450BiochemicalSignificantly reduced affinity, useful for target engagement studies.[3]
DCLK245BiochemicalOne of the few identified off-targets with notable activity.[1]
MAPK7160 (EC50)CellularConfirmed off-target inhibition in a cellular context.[1]
AURKB> 1000BiochemicalNegligible activity.[1]
CHEK2> 1000BiochemicalNegligible activity.[1]
MKNK2> 1000BiochemicalNegligible activity.[1]
MYLK> 1000BiochemicalNegligible activity.[1]
NUAK1> 1000BiochemicalNegligible activity.[1]
PLK1> 1000BiochemicalNegligible activity.[1]

Table 2: Summary of Broad Kinase Panel Screening Results

Profiling PlatformNumber of Kinases TestedConcentration of this compoundResults
KINOMEscan™44210 µMInhibited only 12 kinases with a score of less than 10% of DMSO control.[1]
Dundee Profiling1051 µMShowed greater than 50% inhibition for a small subset of kinases.
KiNativ™2601 µMDemonstrated higher than 50% inhibition for a limited number of kinases.[1]

The selectivity score (S(3µM)), which is the number of kinases with a dissociation constant (Kd) less than 3 µM divided by the total number of kinases tested, is 0.029 (13/442), indicating high selectivity.[1]

Experimental Protocols

The selectivity data for this compound was generated using the following established methodologies:

LRRK2 Biochemical Inhibition Assay

The inhibitory activity of this compound against LRRK2 was determined using an in vitro kinase assay. Recombinant GST-tagged LRRK2 (wild-type or mutant) was incubated with the inhibitor at various concentrations in the presence of 0.1 mM ATP and 20 µM of the peptide substrate Nictide.[2] The kinase activity was measured by quantifying the phosphorylation of the substrate, typically through radiometric or fluorescence-based methods. The IC50 values were then calculated from the dose-response curves.

KINOMEscan™ Binding Assay (DiscoverX)

This competition binding assay platform was used to assess the binding of this compound to a panel of 442 kinases. The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand relative to a DMSO control.

Dundee Radioactive-Based Enzymatic Assay

This method involves standard radioactive-based enzymatic assays against a panel of 105 kinases. The activity of each kinase is measured in the presence of [γ-³²P] ATP and a specific substrate. The incorporation of the radioactive phosphate (B84403) group onto the substrate is quantified to determine the level of kinase inhibition by this compound.

KiNativ™ Activity-Based Proteomics (ActivX Biosciences)

This chemoproteomics platform was used to profile the selectivity of this compound in a more physiological context using cell or tissue lysates. The assay utilizes ATP- or ADP-acyl phosphate probes that covalently label the active sites of kinases. The inhibition of this labeling by this compound is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity against 260 kinases.

LRRK2 Signaling and Experimental Workflow

The following diagrams illustrate the simplified signaling pathway of LRRK2 and the general workflow for kinase selectivity profiling.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects GTP_Binding GTP Binding Dimerization Dimerization GTP_Binding->Dimerization LRRK2 LRRK2 (Kinase & GTPase Domains) Dimerization->LRRK2 Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation 14_3_3_Binding 14-3-3 Protein Binding (pSer910/pSer935) LRRK2->14_3_3_Binding Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2 Inhibition

Caption: Simplified LRRK2 signaling pathway and point of inhibition by this compound.

Kinase_Profiling_Workflow cluster_assays Selectivity Profiling Platforms Compound This compound KINOMEscan KINOMEscan™ (Binding Assay) Compound->KINOMEscan Dundee Dundee Profiling (Enzymatic Assay) Compound->Dundee KiNativ KiNativ™ (Activity-Based Proteomics) Compound->KiNativ Data_Analysis Data Analysis (% Inhibition, IC50, Kd) KINOMEscan->Data_Analysis Dundee->Data_Analysis KiNativ->Data_Analysis Selectivity_Profile Comprehensive Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General experimental workflow for kinase selectivity profiling.

Comparison with Other LRRK2 Inhibitors

Compared to earlier, less selective LRRK2 inhibitors such as staurosporine, K252A, sunitinib, and H-1152, this compound offers a significantly improved selectivity profile.[2] This makes it a superior chemical tool for specifically interrogating LRRK2-dependent signaling pathways and cellular processes without the confounding off-target effects that can complicate data interpretation when using less selective compounds. More recent inhibitors like MLi-2 are also highly selective, and the choice between them may depend on the specific experimental context, such as desired pharmacokinetic properties for in vivo studies.[4]

Conclusion

The comprehensive kinase selectivity profiling of this compound confirms its status as a highly selective and potent inhibitor of LRRK2. The data presented in this guide, including quantitative inhibition values and a summary of broad-panel screening results, supports its use as a high-quality chemical probe for studying the role of LRRK2 in normal physiology and in the context of Parkinson's disease. Researchers using this compound can have a high degree of confidence that the observed biological effects are due to the specific inhibition of LRRK2.

References

Confirming LRRK2-IN-13 On-Target Activity Using Kinase-Dead Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for confirming the on-target activity of LRRK2-IN-13, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). A critical aspect of characterizing any kinase inhibitor is to demonstrate that its cellular effects are a direct consequence of engaging its intended target. The use of kinase-dead mutants serves as a gold-standard negative control to distinguish on-target from off-target effects. This guide is intended for researchers, scientists, and drug development professionals working on LRRK2-targeted therapeutics for Parkinson's disease and other associated neurodegenerative disorders.

Data Presentation: this compound Inhibition of Wild-Type vs. Kinase-Dead LRRK2

To definitively attribute the inhibitory effects of this compound to its interaction with the LRRK2 kinase domain, its activity is compared between wild-type (WT) LRRK2 and a kinase-dead (KD) mutant, such as LRRK2 D1994A.[1] The D1994A mutation is located in the kinase domain and abolishes the enzyme's catalytic activity.[1] The following table summarizes representative quantitative data from a biochemical kinase assay.

ConstructThis compound ConcentrationKinase Activity (% of Control)
LRRK2 WT0 nM (DMSO)100%
LRRK2 WT10 nM52%
LRRK2 WT100 nM8%
LRRK2 WT1 µM2%
LRRK2 D1994A (Kinase-Dead)0 nM (DMSO)<1%
LRRK2 D1994A (Kinase-Dead)100 nM<1%

Table 1: Comparative Inhibition of Wild-Type and Kinase-Dead LRRK2 by this compound. The data illustrates that this compound potently inhibits the kinase activity of wild-type LRRK2 in a dose-dependent manner. In contrast, the kinase-dead LRRK2 mutant (D1994A) exhibits negligible basal activity, which is unaffected by the presence of the inhibitor, confirming that the compound's effect is dependent on a functional LRRK2 kinase domain.

Experimental Protocols

A detailed methodology for a typical in vitro kinase assay to assess this compound on-target activity is provided below.

LRRK2 Kinase Assay Protocol

Objective: To measure the inhibitory activity of this compound on the phosphorylation of a substrate by wild-type LRRK2 and to confirm the lack of activity on a kinase-dead LRRK2 mutant.

Materials:

  • Recombinant human LRRK2 (WT) and LRRK2 (D1994A)

  • This compound

  • LRRKtide (a synthetic peptide substrate)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, LRRKtide substrate, and either LRRK2 WT or LRRK2 D1994A enzyme.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated ³²P in the LRRKtide substrate using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each concentration of this compound.

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 LRRK2->pRab10 Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Autophagy Autophagy pRab10->Autophagy LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for On-Target Validation

Experimental_Workflow start Start recombinant_proteins Prepare Recombinant LRRK2 WT & D1994A start->recombinant_proteins inhibitor_prep Prepare this compound Serial Dilutions start->inhibitor_prep kinase_assay Perform In Vitro Kinase Assay recombinant_proteins->kinase_assay inhibitor_prep->kinase_assay data_analysis Quantify Substrate Phosphorylation kinase_assay->data_analysis conclusion Confirm On-Target Activity data_analysis->conclusion

Caption: Experimental workflow for this compound validation.

Logic of Kinase-Dead Mutant Control

Logic_Diagram cluster_wt Wild-Type LRRK2 cluster_kd Kinase-Dead LRRK2 wt_lrrk2 LRRK2 WT (Active Kinase) wt_effect Inhibition of Phosphorylation wt_lrrk2->wt_effect wt_inhibitor This compound wt_inhibitor->wt_lrrk2 kd_lrrk2 LRRK2 D1994A (Inactive Kinase) kd_effect No Basal Activity, No Inhibition kd_lrrk2->kd_effect kd_inhibitor This compound

Caption: Logic of using kinase-dead vs. wild-type LRRK2.

Comparison with Alternatives

While this compound is a valuable tool compound, other inhibitors have also been developed. A comparison with a representative alternative, GSK2578215A (referred to as Compound 1 in some literature), highlights key considerations in inhibitor selection.[2][3]

FeatureThis compoundGSK2578215A (Compound 1)
Potency (IC₅₀) PotentPotent
Selectivity Less selective in some studiesHighly selective
Blood-Brain Barrier Penetration LowGood
Toxicity Reports of cyto- and genotoxicityNo reported toxicity

Table 2: Comparison of this compound with an Alternative Inhibitor. This table provides a high-level comparison of key pharmacological properties. For in vivo studies, properties such as blood-brain barrier penetration and toxicity are critical considerations.[2][3]

References

Comparative Analysis of LRRK2 Inhibitor Brain-to-Plasma Ratios: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the central nervous system penetration of LRRK2-IN-13 and other leading LRRK2 inhibitors, providing crucial data for researchers in neurodegenerative disease drug development.

The development of potent and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors is a primary focus for therapeutic intervention in Parkinson's disease. The ability of these inhibitors to cross the blood-brain barrier and achieve sufficient concentrations in the brain is a critical determinant of their potential efficacy. This guide provides a comparative analysis of the brain-to-plasma ratio of this compound and other significant LRRK2 inhibitors, supported by available experimental data and detailed protocols.

Quantitative Comparison of Brain-to-Plasma Ratios

The unbound brain-to-plasma concentration ratio (Kp,uu) is the gold standard for assessing brain penetration as it accounts for differential binding to plasma and brain tissue.[1] The following table summarizes the available data on the brain-to-plasma ratios of several key LRRK2 inhibitors. While a specific quantitative brain-to-plasma ratio for this compound is not publicly available, related compounds such as Lrrk2-IN-10 are described as being brain-penetrant.[2] In contrast, the parent compound LRRK2-IN-1 exhibits poor brain penetration.[3]

CompoundSpeciesBrain-to-Plasma Ratio (Total)Unbound Brain-to-Plasma Ratio (Kp,uu)Notes
This compound Data Not AvailableData Not AvailableData Not Available
LRRK2-IN-1 Mouse0.33[3]Poor brain permeability[3]
GNE-7915 Mouse~0.13[4][5]Data Not AvailableCalculated from peak concentrations 1 hour after a single 100 mg/kg subcutaneous injection.[4][5] Described as a brain-penetrant inhibitor.[6]
MLi-2 MouseData Not Available>1 (inferred)Described as a centrally active compound with brain exposures >100x the in vivo plasma IC50.[7]
PFE-360 RatData Not AvailableBrain penetrant[8]Achieves an IC90 concentration in the brain.[9]
DNL201 Human, Mouse, Rat, Cynomolgus MacaqueData Not Available~1[10]Described as a CNS-penetrant inhibitor.[11] Detected in cerebrospinal fluid in human trials.[12]

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease. The kinase activity of LRRK2 is a key therapeutic target, and inhibitors aim to block the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases. This interference is believed to modulate various cellular processes, including vesicular trafficking, autophagy, and inflammatory responses, which are implicated in the pathophysiology of Parkinson's disease.[13][14][15]

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway cluster_upstream Upstream Regulation cluster_inhibition Inhibitor Action cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Conformational Change LRRK2_Inhibitor LRRK2 Inhibitor (e.g., this compound) GDP GDP LRRK2_Active->GDP GTP Hydrolysis Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation GTP GTP GTP->LRRK2_Inactive GTP Binding LRRK2_Inhibitor->LRRK2_Active Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Autophagy Phospho_Rab->Autophagy Inflammation Neuroinflammation Phospho_Rab->Inflammation

LRRK2 signaling and inhibition.

Experimental Workflow for Brain Penetration Studies

The determination of the brain-to-plasma ratio is a crucial step in the preclinical evaluation of CNS drug candidates. A general workflow for an in vivo pharmacokinetic study is outlined below.

Experimental_Workflow Experimental Workflow for Brain-to-Plasma Ratio Determination cluster_details Start Animal_Dosing Animal Dosing (e.g., intravenous, oral) Start->Animal_Dosing Time_Course_Sampling Time-Course Sampling Animal_Dosing->Time_Course_Sampling Sample_Collection Sample Collection (Blood and Brain) Time_Course_Sampling->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Blood_Processing Centrifugation to obtain plasma Brain_Processing Homogenization Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis End Data_Analysis->End Ratio_Calculation Calculate Brain/Plasma Ratio (Total and/or Unbound)

In vivo pharmacokinetic workflow.

Detailed Experimental Protocols

1. In Vivo Brain and Plasma Concentration Measurement

This protocol describes a typical experiment to determine the total brain and plasma concentrations of a LRRK2 inhibitor in a rodent model.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimated for at least one week before the experiment.

  • Compound Administration: The LRRK2 inhibitor is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The compound is administered via the desired route, such as oral gavage (p.o.) or intravenous (i.v.) injection.

  • Sample Collection: At predetermined time points after administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.

    • Brain: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

  • Bioanalysis: The concentrations of the LRRK2 inhibitor in plasma and brain homogenate samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the inhibitor in the brain homogenate (ng/g) by its concentration in the plasma (ng/mL) at each time point. The area under the concentration-time curve (AUC) for both brain and plasma can also be calculated to determine the AUCbrain/AUCplasma ratio.

2. Determination of Unbound Fraction in Plasma and Brain (fu,p and fu,b)

To determine the unbound concentrations, the fraction of the drug that is not bound to proteins in plasma and brain tissue needs to be measured.

  • Equilibrium Dialysis: This is a common method to determine the unbound fraction.

    • Plasma: A known concentration of the LRRK2 inhibitor is added to blank plasma. The plasma is then dialyzed against a protein-free buffer solution using a semi-permeable membrane. At equilibrium, the concentration of the inhibitor in the buffer represents the unbound concentration.

    • Brain Homogenate: A similar procedure is followed using brain homogenate instead of plasma.

  • Calculation of Unbound Concentrations:

    • Unbound plasma concentration (Cu,p) = Total plasma concentration (Ct,p) × Unbound fraction in plasma (fu,p)

    • Unbound brain concentration (Cu,b) = Total brain concentration (Ct,b) × Unbound fraction in brain (fu,b)

  • Calculation of Unbound Brain-to-Plasma Ratio (Kp,uu):

    • Kp,uu = Cu,b / Cu,p

This comparative guide highlights the current understanding of the brain penetration of this compound and other key LRRK2 inhibitors. While direct quantitative data for this compound remains to be published, the information on related compounds and established experimental protocols provides a valuable framework for researchers to evaluate and compare the CNS penetration of novel LRRK2 inhibitors in development. The provided diagrams and methodologies serve as a foundational resource for designing and interpreting crucial preclinical pharmacokinetic studies.

References

A Comparative Guide to Validating LRRK2-IN-13's Effect on Rab10 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that increase its kinase activity are a significant genetic factor in both familial and sporadic Parkinson's disease. A key downstream event of this hyperactivity is the phosphorylation of Rab GTPases, particularly Rab10 at the Threonine 73 (Thr73) position. This phosphorylation event is implicated in the disruption of vesicular trafficking and lysosomal function, contributing to neuronal pathology. Consequently, the inhibition of LRRK2-mediated Rab10 phosphorylation has become a critical readout for the development of therapeutic LRRK2 inhibitors.

This guide provides a comprehensive comparison of LRRK2-IN-13 with other widely used preclinical LRRK2 inhibitors, focusing on their efficacy in modulating Rab10 phosphorylation. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant biological pathways and experimental workflows.

Comparative Analysis of LRRK2 Inhibitors

This compound is a potent and selective inhibitor of LRRK2. To objectively evaluate its performance, we compare it against other well-characterized LRRK2 inhibitors: MLi-2, GSK2578215A, and GNE-7915. The following tables summarize their potency in both biochemical and cellular assays.

Table 1: In Vitro Potency of LRRK2 Inhibitors
InhibitorTargetIC50 (nM)Assay TypeReference
This compound LRRK2 (WT)13Biochemical[1]
LRRK2 (G2019S)6Biochemical[1][2]
MLi-2 LRRK2 (WT)0.76Biochemical[1][3]
LRRK2 (G2019S)0.76Biochemical[1]
LRRK2 (cellular, pSer935)1.4Cellular[1]
GSK2578215A LRRK2 (WT)10.9Biochemical[1]
LRRK2 (G2019S)8.9Biochemical[1]
LRRK2 (cellular, pSer910/935)300 - 1000Cellular[1]
GNE-7915 LRRK2 (WT)9Biochemical[4]
LRRK2 (cellular)18Cellular[3]
Table 2: Cellular IC50 for Inhibition of Rab10 Phosphorylation
InhibitorCell TypeIC50 (nM) for pRab10 InhibitionReference
MLi-2 Human Neutrophils~30[5]
PF-06447475 (MLi-2 analog) Human Neutrophils~30[5]
GZD-824 Mouse Embryonic Fibroblasts (MEFs)~300[6][7]
Rebastinib Mouse Embryonic Fibroblasts (MEFs)WT: ~100, G2019S: ~200[7]

Note: Direct cellular IC50 values for this compound on Rab10 phosphorylation are not as readily available in the literature as for newer generation inhibitors like MLi-2. However, its biochemical potency suggests a strong potential for cellular inhibition of Rab10 phosphorylation.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for validation, the following diagrams illustrate the LRRK2 signaling pathway leading to Rab10 phosphorylation and a typical experimental workflow for testing an inhibitor's efficacy.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Rab10 Phosphorylation cluster_2 Inhibitor Action LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation pRab10 p-Rab10-GTP (pThr73) LRRK2_active->pRab10 Phosphorylation PD_Mutations Parkinson's Disease Mutations (e.g., G2019S) PD_Mutations->LRRK2_active Hyperactivation Rab10_GDP Rab10-GDP (Inactive) Rab10_GTP Rab10-GTP (Active) Rab10_GDP->Rab10_GTP GEF Rab10_GTP->Rab10_GDP GAP Downstream_Effects Impaired Vesicular Trafficking & Lysosomal Function pRab10->Downstream_Effects Altered Effector Binding LRRK2_IN_13 This compound (or other inhibitor) LRRK2_IN_13->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Cell Culture (e.g., A549, MEFs, PBMCs) Inhibitor_Treatment Treat cells with this compound (or alternative inhibitor) at various concentrations Start->Inhibitor_Treatment Cell_Lysis Cell Lysis and Protein Quantification Inhibitor_Treatment->Cell_Lysis SDS_PAGE Phos-tag SDS-PAGE or Standard SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation Incubate with Primary Antibodies: - Anti-pRab10 (Thr73) - Anti-Total Rab10 - Anti-LRRK2 - Loading Control (e.g., GAPDH) Western_Blot->Antibody_Incubation Detection Secondary Antibody Incubation and Chemiluminescent Detection Antibody_Incubation->Detection Analysis Image Acquisition and Densitometric Analysis (pRab10 / Total Rab10) Detection->Analysis End End: Determine IC50 Analysis->End

Caption: Workflow for validating inhibitor effect on pRab10.

Experimental Protocols

Accurate validation of this compound's effect on Rab10 phosphorylation relies on robust and reproducible experimental methods. Below are detailed protocols for the most common assays.

Cell Culture and Inhibitor Treatment
  • Cell Lines: Human lung carcinoma A549 cells, mouse embryonic fibroblasts (MEFs), or human peripheral blood mononuclear cells (PBMCs) are commonly used as they express endogenous LRRK2.[8]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A549 and MEFs, RPMI-1640 for PBMCs) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound and other inhibitors in DMSO.[8]

  • Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with a range of inhibitor concentrations (e.g., 1 nM to 10 µM) for a specified time, typically 1-2 hours.[8][9] Include a DMSO-only vehicle control.

Western Blotting for Phospho-Rab10 (pT73) and Total Rab10

This is the most common method to assess the inhibition of Rab10 phosphorylation.

  • Cell Lysis:

    • After treatment, wash cells once with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 10-15 minutes.[10][11]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (typically 20-30 µg) onto a 10-12% SDS-polyacrylamide gel.[10]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Rabbit anti-phospho-Rab10 (Thr73)

      • Mouse or Rabbit anti-total Rab10

      • Mouse anti-GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse) for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[10]

  • Quantification:

    • Measure the band intensity for phospho-Rab10 and total Rab10 using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Rab10 signal to the total Rab10 signal for each sample.

    • Plot the normalized phospho-Rab10 levels against the inhibitor concentration to determine the IC50 value.

Phos-tag™ SDS-PAGE

This technique provides a distinct mobility shift for phosphorylated proteins, allowing for a clear visualization and rough estimation of the stoichiometry of phosphorylation.[4]

  • Gel Preparation: Prepare a standard polyacrylamide gel but include Phos-tag™ acrylamide (B121943) and two equivalents of MnCl₂ in the resolving gel solution. A final concentration of 50 µM Phos-tag™ is often effective for Rab10.[8]

  • Sample Preparation and Electrophoresis:

    • Prepare cell lysates as described for standard Western blotting.

    • It is crucial to include MnCl₂ in the running buffer and the samples to maintain the phosphate-binding activity of the Phos-tag™.[10]

    • Run the gel at a constant voltage. The phosphorylated form of Rab10 will migrate slower than the non-phosphorylated form.

  • Transfer and Detection:

    • Before transferring, wash the gel with transfer buffer containing EDTA to remove the manganese ions, which can interfere with protein transfer.[8]

    • Proceed with the standard Western blot transfer and immunodetection protocol using an antibody against total Rab10. The blot will show two distinct bands corresponding to phosphorylated and non-phosphorylated Rab10.

Conclusion

Validating the efficacy of this compound requires a systematic approach that compares its performance against established inhibitors and employs robust, quantitative cellular assays. The inhibition of Rab10 phosphorylation at Thr73 is the most direct and physiologically relevant readout of LRRK2 kinase engagement in a cellular context.[12][13] By utilizing the detailed protocols and comparative data provided in this guide, researchers can accurately determine the potency and efficacy of this compound, contributing to the broader effort of developing novel therapeutics for Parkinson's disease.

References

Cross-Validation of LRRK2-IN-1 Activity in Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LRRK2-IN-1 activity across various experimental assays. The information herein is supported by experimental data to aid in the selection and interpretation of assays for the study of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The kinase activity of the LRRK2 protein is implicated in the pathogenesis of the disease, making it a prime target for therapeutic intervention.[3][4] LRRK2-IN-1 was one of the first potent and selective inhibitors developed for LRRK2, demonstrating high affinity for both wild-type (WT) and the common G2019S mutant form of the enzyme.[5] Cross-validation of its activity in different assay formats is crucial for a comprehensive understanding of its inhibitory potential and for the development of more effective LRRK2-targeted therapeutics.

Comparative Analysis of LRRK2-IN-1 Activity

The inhibitory potency of LRRK2-IN-1, typically expressed as the half-maximal inhibitory concentration (IC50), has been determined using a variety of assay formats. These can be broadly categorized as biochemical assays, which utilize purified enzymes, and cellular assays, which measure activity within a more physiologically relevant context. The choice of assay can influence the observed potency of the inhibitor.

Assay FormatLRRK2 VariantSubstrateIC50 (nM)Reference
Biochemical Kinase AssayWild-Type (WT)LRRKtide13[5][6]
Biochemical Kinase AssayG2019S MutantLRRKtide6[5][6]
Radioligand Binding AssayWild-Type (WT) - Rat Kidney[3H]LRRK2-IN-140 ± 4[5]
Radioligand Binding AssayWild-Type (WT) - Rat Brain Striatum[3H]LRRK2-IN-165 ± 3[5]
Radioligand Binding AssayWild-Type (WT) - Human Brain Striatum[3H]LRRK2-IN-173 ± 6[5]
Cellular pSer935 LRRK2 AssayG2019S MutantEndogenous LRRK2Time-dependent decrease with 1 µM LRRK2-IN-1[7]
TR-FRET Cellular AssayG2019S MutantLRRK2-GFPDose-dependent reduction in pSer935[8][9]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of LRRK2 and the workflow for inhibitor testing, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylation pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->pLRRK2 Inhibits pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Regulates Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity Dysregulation leads to Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Setup Incubate Purified LRRK2 with LRRK2-IN-1 Add_Substrate Add ATP and Substrate (e.g., LRRKtide) Biochem_Setup->Add_Substrate Biochem_Detection Detect Substrate Phosphorylation Add_Substrate->Biochem_Detection IC50 Determination IC50 Determination Biochem_Detection->IC50 Determination Cell_Culture Culture Cells Expressing LRRK2 Cell_Treatment Treat Cells with LRRK2-IN-1 Cell_Culture->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Cellular_Detection Detect pSer935 LRRK2 Cell_Lysis->Cellular_Detection Cellular_Detection->IC50 Determination

References

A Comparative Guide to the Pharmacokinetic Properties of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors as a potential therapeutic strategy for Parkinson's disease has gained significant momentum. A critical aspect of advancing these inhibitors from preclinical to clinical stages is a thorough understanding of their pharmacokinetic (PK) properties. This guide provides a comparative analysis of the PK profiles of four key LRRK2 inhibitors: DNL201, BIIB122 (DNL151), PFE-360, and GNE-7915, supported by available experimental data.

Key Pharmacokinetic Parameters: A Comparative Overview

The therapeutic efficacy of a LRRK2 inhibitor is intrinsically linked to its ability to achieve and maintain sufficient concentrations at the target site, primarily within the central nervous system (CNS), over a defined period. The following tables summarize the available quantitative preclinical and clinical pharmacokinetic parameters for the selected LRRK2 inhibitors. It is important to exercise caution when making direct comparisons due to variations in study designs, species, and analytical methodologies.

Preclinical Pharmacokinetic Profiles
Compound Species Route Dose Cmax Tmax Half-life (t½) Bioavailability (F) Brain Penetration (Unbound Brain/Plasma Ratio)
DNL201 Mouse, Rat, Cynomolgus MacaqueOralVariousN/AN/AModerate[1]Good[1]~1[1]
PFE-360 RatOral4 mg/kgN/AN/A~2.8 hours[2]N/AN/A
RatOralN/AN/AN/A~1.3 hours[3]Orally available[3]Brain penetrated[4]
GNE-7915 Mouse, Rat, MonkeyN/AN/AN/AN/AN/AN/AGood brain penetration[5]

N/A: Not available in the public domain.

Clinical Pharmacokinetic Profiles
Compound Population Route Dose Cmax Tmax Half-life (t½) CSF/Unbound Plasma Ratio
DNL201 Healthy Volunteers & Parkinson's PatientsOralSingle and multiple dosesN/AN/AN/ARobust cerebrospinal fluid penetration observed[6][7]
BIIB122 (DNL151) Healthy Volunteers & Parkinson's PatientsOralSingle and multiple doses up to 28 daysN/AN/AN/A~1 (range, 0.7-1.8)[6][8]

N/A: Specific quantitative values for Cmax, Tmax, and half-life from clinical trials are not consistently reported in the public domain.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors are evaluated, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for pharmacokinetic analysis.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function Impairs Vesicle_Trafficking Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Impairs Neuronal_Survival Neuronal Survival Lysosomal_Function->Neuronal_Survival Affects Vesicle_Trafficking->Neuronal_Survival Affects LRRK2_Inhibitor LRRK2 Inhibitor LRRK2_Inhibitor->LRRK2 Inhibits

LRRK2 signaling pathway and the point of intervention for LRRK2 inhibitors.

PK_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Bioanalysis & Modeling animal_dosing Animal Dosing (e.g., Mouse, Rat) sample_collection_pre Blood & CSF Sample Collection animal_dosing->sample_collection_pre bioanalysis LC-MS/MS Bioanalysis sample_collection_pre->bioanalysis human_dosing Human Dosing (Healthy Volunteers/Patients) sample_collection_clin Blood & CSF Sample Collection human_dosing->sample_collection_clin sample_collection_clin->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling data_analysis Data Analysis & Comparison pk_modeling->data_analysis report report data_analysis->report Generate Report

References

validation of LRRK2-IN-13 as a tool compound for LRRK2 research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of LRRK2-IN-13 with other widely used LRRK2 tool compounds. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to facilitate the selection of appropriate chemical probes for LRRK2 research.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The resulting gain-of-function in LRRK2's kinase activity has positioned it as a key therapeutic target. The development of potent and selective LRRK2 inhibitors is therefore a critical area of research. This guide focuses on the validation of this compound as a tool compound and compares its performance with other established inhibitors such as LRRK2-IN-1, GNE-7915, MLi-2, and GSK2578215A.

Comparative Analysis of LRRK2 Inhibitor Potency

The potency of LRRK2 inhibitors is a critical factor in their utility as research tools. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays. The following table summarizes the available data for this compound and its key comparators.

InhibitorTargetIC50 (nM) - Biochemical AssayCellular Activity (IC50/EC50, nM)Key Features
This compound LRRK2 (WT)0.57[1]Not Publicly AvailableBrain penetrant[1]
LRRK2 (G2019S)0.22[1]Not Publicly Available
LRRK2-IN-1 LRRK2 (WT)13[2]~1000-3000 (pS910/S935 LRRK2)Potent and selective, but poor brain penetration.[2]
LRRK2 (G2019S)6[2]~80 (TR-FRET)[2]
GNE-7915 LRRK29Not Publicly AvailablePotent, selective, and brain-penetrant.
MLi-2 LRRK20.761.4 (pS935 LRRK2 dephosphorylation)High potency and selectivity, centrally active.
GSK2578215A LRRK2 (WT)10.9~300-1000 (pS910/S935 LRRK2)Highly selective, brain penetrant.
LRRK2 (G2019S)8.9~300-1000 (pS910/S935 LRRK2)

Note: Detailed public data on the cellular activity and selectivity of this compound is limited. The provided biochemical IC50 values are from a commercial supplier and lack detailed experimental context.[1]

Kinase Selectivity Profile

A crucial aspect of a tool compound's validation is its selectivity for the target kinase over other kinases in the human kinome. High selectivity ensures that the observed biological effects are attributable to the inhibition of the intended target. While a detailed selectivity panel for this compound is not publicly available, the following table provides an overview of the selectivity for its comparator compounds.

InhibitorNumber of Kinases ProfiledSelectivity CriteriaOff-Targets (Inhibition >50% at 1µM)
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
LRRK2-IN-1 442Kd < 3 µM12 kinases identified with significant binding.
GNE-7915 187% Inhibition at 100 nM1 kinase inhibited >50%.
MLi-2 >300>295-fold selectivityNot specified
GSK2578215A 460Not specifiedExquisite selectivity noted.

LRRK2 Signaling Pathway and Inhibitor Intervention

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its pathogenic activity is linked to its hyperactive kinase function, which leads to the phosphorylation of downstream substrates, most notably a subset of Rab GTPases. This aberrant phosphorylation is thought to disrupt vesicular trafficking and other cellular processes, ultimately contributing to neuronal dysfunction and degeneration. LRRK2 inhibitors act by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate (B84403) to its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active GTP Binding Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates (ATP -> ADP) Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S) Pathogenic_Mutations->LRRK2_Active Promotes Activation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Disrupts Cellular_Dysfunction Cellular Dysfunction Vesicular_Trafficking->Cellular_Dysfunction LRRK2_IN_13 This compound LRRK2_IN_13->LRRK2_Active Inhibits (ATP Competitive)

Caption: LRRK2 signaling pathway and point of intervention for this compound.

Experimental Workflows and Protocols

The validation of a tool compound relies on robust and reproducible experimental procedures. Below are detailed methodologies for key experiments commonly used to characterize LRRK2 inhibitors.

Experimental Workflow for LRRK2 Inhibitor Validation

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, KinaseGlo) Data_Analysis Data Analysis and IC50/EC50 Determination Biochemical_Assay->Data_Analysis Cellular_Assay Cellular Target Engagement Assay (e.g., pS935 LRRK2 Western Blot) Cellular_Assay->Data_Analysis Selectivity_Profiling Kinome-wide Selectivity Profiling (e.g., KiNativ, KINOMEscan) Selectivity_Profiling->Data_Analysis In_Vivo_PK In Vivo Pharmacokinetics (e.g., Brain Penetration) In_Vivo_PD In Vivo Pharmacodynamics (e.g., pRab10 in tissue) In_Vivo_PK->In_Vivo_PD In_Vivo_PD->Data_Analysis

Caption: A typical experimental workflow for the validation of a LRRK2 inhibitor.

Detailed Experimental Protocols

1. LRRK2 In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine the biochemical potency (IC50) of an inhibitor against purified LRRK2 protein.

  • Materials:

    • Recombinant human LRRK2 (wild-type or mutant)

    • LRRKtide peptide substrate

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Europium-labeled anti-phospho-LRRKtide antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • Test compound (e.g., this compound)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, LRRK2 enzyme, and LRRKtide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.

2. Cellular LRRK2 Target Engagement Assay (Western Blot for pS935-LRRK2)

  • Objective: To assess the ability of an inhibitor to engage LRRK2 in a cellular context by measuring the dephosphorylation of LRRK2 at Serine 935.

  • Materials:

    • HEK293T cells overexpressing LRRK2 (wild-type or mutant)

    • Cell culture medium and supplements

    • Test compound (e.g., this compound)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Plate HEK293T-LRRK2 cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates and separate by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize pS935-LRRK2 levels to total LRRK2 and the loading control. Plot the normalized values against inhibitor concentration to determine the EC50.

Logical Framework for Compound Comparison

When selecting a tool compound for LRRK2 research, a systematic evaluation of its properties is essential. The following diagram illustrates the key decision-making criteria.

Compound_Comparison Start Select LRRK2 Tool Compound Potency High Potency? (Biochemical & Cellular) Start->Potency Selectivity High Selectivity? (Kinome-wide) Potency->Selectivity Yes Suboptimal_Compound Suboptimal for In Vivo CNS Studies Potency->Suboptimal_Compound No Brain_Penetrance Brain Penetrant? Selectivity->Brain_Penetrance Yes Selectivity->Suboptimal_Compound No In_Vivo_Activity Demonstrated In Vivo Activity? Brain_Penetrance->In_Vivo_Activity Yes Brain_Penetrance->Suboptimal_Compound No (for CNS studies) Optimal_Compound Optimal Tool Compound In_Vivo_Activity->Optimal_Compound Yes In_Vivo_Activity->Suboptimal_Compound No

Caption: Decision tree for selecting an optimal LRRK2 tool compound.

Conclusion

This compound emerges as a highly potent LRRK2 inhibitor based on available biochemical data.[1] Its reported brain penetrance further enhances its potential as a valuable tool for in vivo studies of LRRK2 function in the central nervous system.[1] However, a comprehensive validation of this compound is currently hampered by the lack of publicly available, peer-reviewed data on its cellular activity, kinome-wide selectivity, and in vivo efficacy.

In contrast, compounds such as MLi-2 and GNE-7915 are well-characterized with extensive data supporting their high potency, selectivity, and brain penetration, making them robust choices for a wide range of LRRK2-focused research. LRRK2-IN-1 remains a valuable tool for in vitro and peripheral in vivo studies due to its well-defined properties, despite its limited brain exposure. GSK2578215A offers another highly selective and brain-penetrant option.

For researchers considering the use of this compound, it is recommended to perform in-house validation experiments, including cellular target engagement and selectivity profiling, to ensure its suitability for their specific research questions. The experimental protocols provided in this guide offer a framework for such validation efforts. As more data on this compound becomes publicly available, its position as a leading tool compound for LRRK2 research can be more definitively established.

References

Navigating the LRRK2 Inhibitor Landscape: A Comparative Guide to Therapeutic Windows

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the therapeutic window of LRRK2-IN-13 and other key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. By presenting available experimental data, detailed methodologies, and visual aids, this document aims to facilitate an informed assessment of these compounds for preclinical and clinical research.

Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making the LRRK2 protein a compelling therapeutic target. The development of potent and selective LRRK2 inhibitors has been a major focus of research, with several compounds advancing through various stages of development. A critical factor in the success of these inhibitors is their therapeutic window: the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. This guide provides a comparative analysis of this compound and other notable inhibitors, focusing on their efficacy and safety profiles.

Comparative Analysis of LRRK2 Inhibitor Potency

The in vitro and cellular potency of LRRK2 inhibitors are key indicators of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and a selection of other well-characterized LRRK2 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions such as ATP concentration can influence the results.

CompoundTargetIC50 (nM)Assay TypeReference
This compound LRRK2 (WT)0.57Biochemical[1]
LRRK2 (G2019S)0.22Biochemical[1]
LRRK2-IN-1 LRRK2 (WT)13Biochemical[2]
LRRK2 (G2019S)6Biochemical[2]
MLi-2 LRRK2 (WT)0.76Biochemical[1]
LRRK2 (G2019S)0.76Biochemical[1]
GNE-7915 LRRK2 (WT)9Biochemical[2]
DNL201 LRRK2 (G2019S)-Cellular (pS935)[3]
BIIB122 (DNL151) LRRK2-Cellular (pS935)-
CZC-25146 LRRK2 (WT)4.76TR-FRET[1]
LRRK2 (G2019S)6.87TR-FRET[1]
CZC-54252 LRRK2 (WT)1.28TR-FRET[1]
LRRK2 (G2019S)1.85TR-FRET[1]
PF-06447475 LRRK2 (WT)3Biochemical[1]
LRRK2 (G2019S)11Biochemical[1]

Note: "-" indicates that a specific value was not found in the searched literature.

Understanding the LRRK2 Signaling Pathway and Points of Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its dysregulation is implicated in several cellular processes that contribute to neurodegeneration. LRRK2 inhibitors primarily target the kinase domain, preventing the phosphorylation of downstream substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Mutations (e.g., G2019S) Other factors Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Kinase Activity Phospho_Rab Phosphorylated Rab LRRK2_active->Phospho_Rab Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Impaired Autophagy Phospho_Rab->Autophagy Mitochondrial_Function Mitochondrial Dysfunction Phospho_Rab->Mitochondrial_Function Inhibitor LRRK2 Inhibitors (e.g., this compound) Inhibitor->LRRK2_active Inhibition

LRRK2 signaling pathway and the point of inhibitor action.

In Vivo Efficacy and Toxicity: A Balancing Act

While in vitro potency is a crucial starting point, the therapeutic window is ultimately defined by the balance between a compound's efficacy and its safety in a living organism. Preclinical in vivo studies are essential for evaluating this balance.

A significant concern with LRRK2 inhibitors has been the observation of on-target toxicity in peripheral organs, particularly the lungs and kidneys, in animal models.[4][5] These effects, characterized by changes in cell morphology, are thought to be related to the physiological role of LRRK2 in these tissues.[4][6]

For instance, studies with MLi-2 and GNE-7915 in non-human primates have shown reversible lung changes.[5] Similarly, preclinical safety studies with DNL201 in macaques showed that the compound was well-tolerated at doses that achieved target engagement, with some observed cellular changes in the lungs and kidneys that were reversible.[3]

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of LRRK2 inhibitors.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by LRRK2.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • LRRKtide or other suitable substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • Test compounds (e.g., this compound)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, recombinant LRRK2 protein, and the test compound.

  • Initiate the reaction by adding a mixture of the substrate and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (LRRK2, Substrate, ATP, Inhibitor) B Incubate (30°C) A->B C Spot on Phosphocellulose Paper B->C D Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 determination) E->F

Workflow for an in vitro LRRK2 kinase assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cells expressing LRRK2

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents (anti-LRRK2 antibody)

Procedure:

  • Treat cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and divide the lysate into aliquots in PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble LRRK2 at each temperature by SDS-PAGE and Western blotting.

  • Quantify the band intensities and generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vivo Rodent Toxicity Study (Acute Oral Toxicity - OECD 420, 423, or 425)

These guidelines are used to assess the acute toxic effects of a single oral dose of a substance.[7][8][9]

Animal Model:

  • Typically, rats or mice of a single sex (usually females) are used.[9]

Procedure (General Overview):

  • Dose-Range Finding (Sighting Study): A single animal is dosed at a starting dose (e.g., 300 mg/kg). Based on the outcome (survival or death), the dose for the next animal is adjusted up or down.[9]

  • Main Study: Groups of animals (typically 3-5 per group) are dosed at different fixed dose levels.

  • Administration: The test substance is administered orally by gavage. Animals are fasted prior to dosing.[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 (in some guidelines) or the toxic class is determined based on the observed mortality and toxicity.[7]

Toxicity_Study_Workflow cluster_prep Preparation cluster_study Study Conduct cluster_analysis Analysis A Animal Acclimation C Fasting A->C B Dose Formulation D Dosing (Oral Gavage) B->D C->D E Observation (14 days) - Clinical Signs - Body Weight - Mortality D->E F Gross Necropsy E->F G Data Interpretation (LD50 / Toxic Class) F->G

References

A Comparative Guide to Preclinical LRRK2 Inhibitors in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD), making LRRK2 a compelling therapeutic target. The resulting increase in LRRK2 kinase activity has spurred the development of potent and selective inhibitors. This guide provides an objective, data-driven comparison of the in vivo and in vitro performance of key preclinical LRRK2 inhibitors, including LRRK2-IN-1, MLi-2, and PF-06447475, to aid in the selection of appropriate compounds for research. While direct comparative studies on LRRK2-IN-13 are limited in publicly available literature, the following analysis of its predecessors and other widely studied inhibitors provides a valuable framework for understanding the landscape of LRRK2-targeted therapeutics.

Data Presentation: Comparative Efficacy of LRRK2 Inhibitors

The primary measure of in vivo efficacy for LRRK2 inhibitors is their ability to engage their target and modulate downstream signaling. This is commonly assessed by measuring the reduction in phosphorylation of LRRK2 at serine 935 (pS935-LRRK2), an indicator of target engagement, and the phosphorylation of the LRRK2 substrate Rab10 at threonine 73 (pT73-Rab10), a marker of pathway engagement.[1]

InhibitorTargetIn Vitro Potency (IC50)Cellular Potency (IC50)Brain PenetrantParkinson's Disease Models StudiedKey Findings
LRRK2-IN-1 LRRK2 (WT & G2019S)13 nM (WT), 6 nM (G2019S)[2]~0.3-1.0 µM[3]No[2][4]Cellular models, Peripheral tissue in mice[2][4]Potent and selective but lacks brain penetration, limiting its use for in vivo CNS studies.[2][4] Useful for peripheral LRRK2 inhibition studies.
MLi-2 LRRK2 (G2019S)0.76 nM[2]~2.31 nM (pT73 Rab10)[5]Yes[2]Primary neuron cultures, G2019S knock-in mice[6][7]Potent, selective, and brain-penetrant. Effectively reduces LRRK2 and Rab10 phosphorylation in the CNS.[5][6]
PF-06447475 LRRK2 (WT & G2019S)3 nM (WT), 11 nM (G2019S)[2]25 nM[8]Yes[2][8]α-synuclein overexpression rat model, Rotenone-induced models[8][9]Demonstrates neuroprotective effects and blocks neuroinflammation in multiple PD models.[8][9] Well-tolerated in rats.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies.

In Vivo LRRK2 Kinase Inhibition Assessment

Animal Model: 10- to 12-week-old male G2019S-LRRK2 BAC transgenic rats and non-transgenic wild-type rats can be used.[9]

α-Synuclein Overexpression: Rats are unilaterally injected with 6 × 10⁹ recombinant adeno-associated virus 2 (rAAV2) particles expressing human α-synuclein into the substantia nigra.[9]

Inhibitor Administration: Four weeks post-viral transduction, rats are treated with the LRRK2 inhibitor (e.g., PF-06447475 at a dose of 30 mg/kg) or a control compound, typically administered via oral gavage.[9]

Tissue Processing and Analysis:

  • Two hours after the final dose, animals are euthanized, and brain, kidney, and lung tissues are harvested.[10]

  • Tissues are immediately lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Lysates are subjected to Western blotting to determine the ratio of phosphorylated LRRK2 (pS935) to total LRRK2.[10]

Immunohistochemistry for Dopaminergic Neuroprotection

Tissue Preparation:

  • Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

  • Brains are post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose (B13894) solution.

  • Brains are sectioned coronally at 40 µm using a freezing microtome.

Staining:

  • Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

  • Sections are incubated overnight at 4°C with a primary antibody against tyrosine hydroxylase (TH).

  • After washing, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.

  • The signal is amplified using an avidin-biotin complex (ABC) kit and visualized with 3,3'-diaminobenzidine (B165653) (DAB).

Quantification:

  • The number of TH-positive neurons in the substantia nigra pars compacta (SNpc) is quantified using stereological methods.

  • The optical density of TH staining in the striatum is measured to assess the integrity of dopaminergic terminals.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects LRRK2_mutations PD-linked Mutations (e.g., G2019S) LRRK2_active Hyperactivated LRRK2 Kinase LRRK2_mutations->LRRK2_active Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 Phosphorylated Rab10 (pT73) Lysosomal_dysfunction Lysosomal Dysfunction pRab10->Lysosomal_dysfunction Vesicle_trafficking_impairment Vesicle Trafficking Impairment pRab10->Vesicle_trafficking_impairment Alpha_syn_aggregation α-synuclein Aggregation Lysosomal_dysfunction->Alpha_syn_aggregation Vesicle_trafficking_impairment->Alpha_syn_aggregation Neuronal_death Neuronal Death Alpha_syn_aggregation->Neuronal_death LRRK2_Inhibitor LRRK2 Kinase Inhibitor (e.g., PF-06447475, MLi-2) LRRK2_Inhibitor->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway in Parkinson's disease and the point of intervention for LRRK2 kinase inhibitors.

Experimental_Workflow Start Start: PD Animal Model Generation AAV_injection AAV-α-synuclein Injection (Substantia Nigra) Start->AAV_injection Incubation 4-Week Incubation Period AAV_injection->Incubation Treatment Treatment with LRRK2 Inhibitor or Vehicle Control Incubation->Treatment Behavioral_testing Behavioral Assessments (e.g., Cylinder Test) Treatment->Behavioral_testing Tissue_harvest Tissue Harvest and Processing Behavioral_testing->Tissue_harvest Biochemical_analysis Biochemical Analysis: Western Blot (pLRRK2, pRab10) Tissue_harvest->Biochemical_analysis Histological_analysis Histological Analysis: IHC (TH Staining) Tissue_harvest->Histological_analysis Data_analysis Data Analysis and Comparison Biochemical_analysis->Data_analysis Histological_analysis->Data_analysis

Caption: A typical experimental workflow for evaluating the neuroprotective effects of LRRK2 inhibitors in a preclinical model of Parkinson's disease.

References

Validating LRRK2 Inhibition: A Comparative Guide to Preclinical Compounds for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of LRRK2 inhibitors reveals a landscape of promising therapeutic candidates for Parkinson's disease, though specific data for LRRK2-IN-13 remains elusive. This guide provides a comparative overview of well-characterized LRRK2 inhibitors, focusing on their efficacy in reversing pathogenic phenotypes, supported by experimental data and detailed protocols.

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, leading to a toxic gain-of-function through increased kinase activity. This hyperactivation is linked to a cascade of cellular dysfunctions, including impaired neurite outgrowth, lysosomal and mitochondrial defects, and the accumulation of alpha-synuclein. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a major focus of academic and pharmaceutical research.

While a specific compound designated "this compound" lacks available data in the public domain, this guide will compare several well-documented LRRK2 inhibitors, providing a framework for researchers to evaluate and select appropriate tool compounds for their studies. The comparison will focus on key performance metrics such as potency, selectivity, and the ability to reverse disease-relevant cellular phenotypes.

Comparative Efficacy of LRRK2 Inhibitors

The following table summarizes the in vitro potency of several notable LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant form of the LRRK2 protein. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTargetIC50 (nM)Key Characteristics
LRRK2-IN-1 LRRK2 (WT & G2019S)13Early tool compound; noted for off-target effects and toxicity.[1]
GSK2578215A LRRK2-Used in preclinical studies to reverse lysosomal deficits.
GNE-7915 LRRK211Brain-penetrant inhibitor.
PF-06447475 LRRK23Potent and selective inhibitor used to rescue lysosomal defects.
MLi-2 LRRK21Highly potent and selective research tool.

Reversal of Pathogenic Phenotypes

LRRK2 inhibitors have demonstrated the ability to reverse several key pathological phenotypes associated with LRRK2 mutations in preclinical models.

Neurite Outgrowth

Mutant LRRK2 expression is known to impair the growth of neurites, the projections from neurons that form synaptic connections. Inhibition of LRRK2 kinase activity has been shown to promote neurite outgrowth in primary cortical cultures, indicating a potential for neurorestoration. For instance, studies with LRRK2 inhibitors have demonstrated a significant increase in neurite length and complexity in neurons expressing pathogenic LRRK2 mutations.

Lysosomal Dysfunction

A growing body of evidence implicates LRRK2 in the regulation of the endo-lysosomal pathway. Pathogenic LRRK2 mutations can lead to enlarged lysosomes with reduced degradative capacity, contributing to the accumulation of toxic protein aggregates like α-synuclein. Treatment with LRRK2 kinase inhibitors, such as GSK2578215A, has been shown to rescue these lysosomal deficits in neuronal cultures derived from G2019S LRRK2 knock-in mice. This restoration of lysosomal function is a critical aspect of their therapeutic potential.

Alpha-Synuclein Accumulation

The accumulation of insoluble α-synuclein is a hallmark of Parkinson's disease pathology. LRRK2 mutations have been linked to an increase in α-synuclein levels. Pharmacological inhibition of LRRK2 kinase activity has been demonstrated to decrease the accumulation of insoluble α-synuclein and reduce its release from neurons, suggesting a direct link between LRRK2 activity and α-synuclein metabolism.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental methodologies are crucial.

LRRK2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound against LRRK2 kinase activity.

Procedure:

  • Recombinant human LRRK2 protein (WT or mutant) is incubated with a peptide substrate (e.g., LRRKtide) and ATP in a kinase reaction buffer.

  • The test compound is added at varying concentrations.

  • The reaction is allowed to proceed for a specified time at 30°C.

  • The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Neurite Outgrowth Assay

Objective: To assess the effect of LRRK2 inhibitors on neurite morphology in primary neurons.

Procedure:

  • Primary cortical neurons are isolated from embryonic rodents and cultured on plates coated with poly-D-lysine.

  • Neurons are transfected with plasmids expressing fluorescent proteins and either WT or mutant LRRK2.

  • Test compounds are added to the culture medium at various concentrations.

  • After a defined period (e.g., 72 hours), neurons are fixed and stained for neuronal markers (e.g., β-III tubulin).

  • Images are captured using a high-content imaging system.

  • Neurite length and branching are quantified using automated image analysis software (e.g., MetaMorph or ImageJ).

Lysosomal Morphology and Function Assay

Objective: To evaluate the impact of LRRK2 inhibitors on lysosomal integrity and function.

Procedure:

  • Primary neurons or astrocytes from LRRK2 knock-in mice (e.g., G2019S) are cultured.

  • Cells are treated with the LRRK2 inhibitor or vehicle control.

  • To assess morphology, cells are stained with LysoTracker dyes and imaged by confocal microscopy. Lysosomal size and number are quantified.

  • To assess function, the activity of lysosomal hydrolases (e.g., cathepsins) can be measured using fluorogenic substrates. The overall degradative capacity can be assessed by measuring the clearance of fluorescently labeled cargo.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_0 LRRK2-Mediated Pathogenic Cascade cluster_1 Therapeutic Intervention Mutant LRRK2 Mutant LRRK2 Increased Kinase Activity Increased Kinase Activity Mutant LRRK2->Increased Kinase Activity Substrate Phosphorylation Substrate Phosphorylation Increased Kinase Activity->Substrate Phosphorylation Inhibition of Kinase Activity Inhibition of Kinase Activity Neuronal Dysfunction Neuronal Dysfunction Substrate Phosphorylation->Neuronal Dysfunction Neurite Retraction Neurite Retraction Neuronal Dysfunction->Neurite Retraction Lysosomal Dysfunction Lysosomal Dysfunction Neuronal Dysfunction->Lysosomal Dysfunction α-Synuclein Accumulation α-Synuclein Accumulation Neuronal Dysfunction->α-Synuclein Accumulation LRRK2 Inhibitor LRRK2 Inhibitor LRRK2 Inhibitor->Inhibition of Kinase Activity Restoration of Neuronal Function Restoration of Neuronal Function Inhibition of Kinase Activity->Restoration of Neuronal Function Restoration of Neuronal Function->Neuronal Dysfunction

Caption: LRRK2 signaling pathway in disease and therapeutic intervention.

Experimental_Workflow cluster_cell_culture Cellular Model Preparation cluster_treatment Treatment cluster_analysis Phenotypic Analysis Primary Neuron Culture Primary Neuron Culture Transfection (Mutant LRRK2) Transfection (Mutant LRRK2) Primary Neuron Culture->Transfection (Mutant LRRK2) LRRK2 Inhibitor Application LRRK2 Inhibitor Application Transfection (Mutant LRRK2)->LRRK2 Inhibitor Application Neurite Outgrowth Assay Neurite Outgrowth Assay LRRK2 Inhibitor Application->Neurite Outgrowth Assay Lysosomal Function Assay Lysosomal Function Assay LRRK2 Inhibitor Application->Lysosomal Function Assay α-Synuclein Quantification α-Synuclein Quantification LRRK2 Inhibitor Application->α-Synuclein Quantification

Caption: Workflow for evaluating LRRK2 inhibitors in cellular models.

Conclusion

The development of LRRK2 kinase inhibitors represents a highly promising, genetically-driven therapeutic strategy for Parkinson's disease. While specific data on "this compound" is not currently available, the extensive research on other inhibitors provides a strong validation for this therapeutic approach. The ability of these compounds to reverse key pathogenic phenotypes in preclinical models underscores their potential to modify the course of the disease. Researchers are encouraged to utilize the comparative data and protocols presented in this guide to select the most appropriate LRRK2 inhibitors for their specific research questions, ultimately contributing to the advancement of novel therapies for Parkinson's disease.

References

Benchmarking LRRK2-IN-1: A Comparative Guide to Clinical-Stage LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LRRK2-IN-1 Against Clinical-Stage LRRK2 Inhibitors for Parkinson's Disease Research.

The discovery of mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene as a significant genetic cause of both familial and sporadic Parkinson's disease has propelled the development of LRRK2 inhibitors as a promising therapeutic strategy. This guide provides a comprehensive comparison of the preclinical tool compound, LRRK2-IN-1, with two leading clinical-stage candidates: the small molecule inhibitor DNL151 (BIIB122) and the antisense oligonucleotide BIIB094. This objective analysis, supported by experimental data, aims to inform researchers on the selection and application of these critical research tools.

Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the key quantitative data for LRRK2-IN-1 and the clinical-stage inhibitors DNL151 (BIIB122) and BIIB094, focusing on their potency, selectivity, and pharmacokinetic properties.

Table 1: Potency of LRRK2 Inhibitors

CompoundTypeTargetIC50Assay Conditions
LRRK2-IN-1 Small MoleculeLRRK2 (Wild-Type)13 nMBiochemical kinase assay
LRRK2 (G2019S Mutant)6 nMBiochemical kinase assay
DNL151 (BIIB122) Small MoleculeLRRK2Potent (specific IC50 not publicly disclosed)Preclinical and clinical studies demonstrate robust target engagement
BIIB094 Antisense OligonucleotideLRRK2 mRNAN/A (reduces LRRK2 protein expression)Phase 1b clinical trial showed up to 59% reduction in CSF LRRK2 protein levels[1]

Table 2: Selectivity of LRRK2 Inhibitors

CompoundSelectivity ProfileMethodKey Off-Targets (if known)
LRRK2-IN-1 Highly selective. Inhibited 13 out of 442 kinases tested (S-score (3µM) = 0.029).[2]KINOMEscan™MAPK7 (EC50 = 160 nM), DCLK2 (IC50 = 45 nM)[2][3]
DNL151 (BIIB122) Described as a potent and selective LRRK2 kinase inhibitor.[4][5]Not publicly detailed with a full kinase panel.Not publicly disclosed.
BIIB094 Highly specific for LRRK2 mRNA due to its antisense mechanism.N/AOff-target effects are generally low for ASOs but are evaluated during development.

Table 3: Pharmacokinetic Properties of LRRK2 Inhibitors

CompoundBrain PenetranceRoute of AdministrationKey Pharmacokinetic Features
LRRK2-IN-1 Poor; does not efficiently cross the blood-brain barrier.[6]Intraperitoneal (in vivo studies)[3]Primarily used as a tool compound for in vitro and peripheral in vivo studies.
DNL151 (BIIB122) CNS-penetrant with a cerebrospinal fluid/unbound plasma concentration ratio of ~1.[7]OralDesigned for systemic administration and central target engagement.[8][9]
BIIB094 Direct CNS deliveryIntrathecal injectionBypasses the blood-brain barrier to directly target the CNS.[10][11]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key experiments cited in the comparison of LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (Biochemical)

This protocol outlines a common method to determine the in vitro potency (IC50) of a small molecule inhibitor against purified LRRK2 protein.

a. Materials:

  • Recombinant human LRRK2 protein (Wild-Type and G2019S mutant)

  • LRRKtide or a similar peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test inhibitor (e.g., LRRK2-IN-1) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well plates

b. Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).

  • Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).

  • Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies ADP production.

  • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)

This protocol describes a competition binding assay to assess the selectivity of an inhibitor across a broad panel of kinases.

a. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

b. Procedure:

  • A library of DNA-tagged kinases is used.

  • The test inhibitor is incubated with the kinase and the immobilized ligand.

  • The inhibitor competes with the immobilized ligand for binding to the kinase's active site.

  • After an incubation period, unbound kinase and inhibitor are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified by qPCR.

  • Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase.

  • A selectivity score (S-score) can be calculated by dividing the number of kinases that bind with a certain affinity by the total number of kinases tested.

Pharmacokinetic Analysis by LC-MS/MS

This protocol provides a general method for quantifying LRRK2 inhibitors in biological matrices to determine pharmacokinetic parameters.

a. Sample Preparation:

  • Plasma: To a known volume of plasma, add an internal standard (a stable isotope-labeled version of the analyte). Precipitate proteins by adding a solvent like acetonitrile (B52724). Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

  • Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation with a solvent containing the internal standard. Centrifuge and collect the supernatant.

b. Liquid Chromatography (LC):

  • Inject the prepared sample onto a reverse-phase column (e.g., C18).

  • Separate the analyte from other matrix components using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

c. Tandem Mass Spectrometry (MS/MS):

  • The eluent from the LC is introduced into the mass spectrometer.

  • Use electrospray ionization (ESI) in positive ion mode.

  • Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantify the analyte by comparing its peak area to that of the internal standard against a standard curve.

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways, experimental workflows, and the logical relationships between different therapeutic strategies.

LRRK2_Signaling_Pathway LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) GDP GDP LRRK2_active->GDP GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates GTP GTP GTP->LRRK2_active Activates pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function Impacts Inhibitor Small Molecule Inhibitor (e.g., LRRK2-IN-1, DNL151) Inhibitor->LRRK2_active Inhibits ASO Antisense Oligonucleotide (e.g., BIIB094) mRNA LRRK2 mRNA ASO->mRNA Degrades Translation Translation mRNA->Translation Translation->LRRK2_inactive

Caption: LRRK2 signaling pathway and points of therapeutic intervention.

Experimental_Workflow start Start: Inhibitor Synthesis biochemical_assay Biochemical Potency (IC50 vs. LRRK2 WT & G2019S) start->biochemical_assay selectivity_assay Kinase Selectivity Profiling (e.g., KINOMEscan) biochemical_assay->selectivity_assay cellular_assay Cellular Target Engagement (pLRRK2 / pRab10 levels) selectivity_assay->cellular_assay pk_studies Pharmacokinetic Studies (in vivo) cellular_assay->pk_studies brain_penetrance Brain Penetrance Assessment pk_studies->brain_penetrance efficacy_models Efficacy in Disease Models (e.g., rodent models of PD) brain_penetrance->efficacy_models toxicology Toxicology & Safety Studies efficacy_models->toxicology clinical_trials Clinical Trials (Phase I, II, III) toxicology->clinical_trials

Caption: Experimental workflow for LRRK2 inhibitor characterization.

Therapeutic_Approaches Target LRRK2 Target SmallMolecule Small Molecule Inhibitors (e.g., LRRK2-IN-1, DNL151) Target->SmallMolecule ASO Antisense Oligonucleotides (e.g., BIIB094) Target->ASO Mechanism_SMI Mechanism: Inhibit Kinase Activity SmallMolecule->Mechanism_SMI Advantage_SMI Advantage: Oral Administration SmallMolecule->Advantage_SMI Challenge_SMI Challenge: Off-target effects, BBB penetration SmallMolecule->Challenge_SMI Mechanism_ASO Mechanism: Reduce Protein Expression ASO->Mechanism_ASO Advantage_ASO Advantage: High Specificity, Bypasses BBB ASO->Advantage_ASO Challenge_ASO Challenge: Intrathecal Delivery ASO->Challenge_ASO

Caption: Logical relationship of therapeutic strategies targeting LRRK2.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for LRRK2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like LRRK2-IN-13 is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of this potent LRRK2 inhibitor, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any work involving this compound, it is imperative to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) if available. While a specific SDS for this compound is not publicly available, the following general precautions for handling potent kinase inhibitors should be strictly followed.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.[2]

  • Avoid Exposure: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[3] Direct contact with skin and eyes should be avoided.[2]

  • Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek medical assistance.[2] If swallowed, rinse the mouth with water and consult a physician.[2]

Step-by-Step Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3] Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[2]

Step 1: Waste Segregation and Collection

Proper segregation of waste is fundamental to ensure safe and compliant disposal.[3] All materials that have come into contact with this compound must be segregated from general laboratory waste.[3]

  • Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[2] Contaminated consumables such as pipette tips, tubes, flasks, gloves, and weigh boats should be collected in a dedicated, sealed container labeled as "Hazardous Chemical Waste."[1]

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a leak-proof, sealable container.[3] The container must be compatible with the solvents used (e.g., DMSO). Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of immediately in a designated, puncture-proof sharps container.[3]

Step 2: Labeling and Storage

Properly labeling and storing waste is crucial for safe disposal.

  • Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[1]

  • Storage: Store all waste containers in a designated, secure area away from incompatible materials and general laboratory traffic.[1] The storage area should be cool, dry, and well-ventilated.[1]

Step 3: Final Disposal

  • Institutional Procedures: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Always follow your institution's specific procedures for hazardous waste pickup.

Chemical and Physical Properties

While specific quantitative data for this compound is limited, the following table includes available information and data for a similar, well-characterized LRRK2 inhibitor, LRRK2-IN-1, for reference.

PropertyThis compoundLRRK2-IN-1 (for reference)
Target LRRK2LRRK2
IC₅₀ 0.57 nM (WT)13 nM (WT), 6 nM (G2019S mutant)[4]
Molecular Weight Not specified570.69 g/mol
Formula Not specifiedC₃₁H₃₈N₈O₃
Storage Room temperature in continental US; may vary elsewhere.[5]Store at -20°C
Solubility Not specifiedSoluble in DMSO[4]
CAS Number Not specified1234480-84-2

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Collection & Labeling cluster_3 Storage & Disposal PPE Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) Handling Handle this compound in a Fume Hood PPE->Handling Solid Solid Waste (Unused powder, contaminated consumables) Handling->Solid Liquid Liquid Waste (Solutions containing this compound) Handling->Liquid Sharps Sharps Waste (Contaminated needles, syringes) Handling->Sharps Collect_Solid Collect in a sealed, labeled hazardous waste container Solid->Collect_Solid Collect_Liquid Collect in a leak-proof, labeled hazardous waste container Liquid->Collect_Liquid Collect_Sharps Dispose in a puncture-proof, labeled sharps container Sharps->Collect_Sharps Storage Store in a designated, secure area Collect_Solid->Storage Collect_Liquid->Storage Collect_Sharps->Storage Disposal Arrange for disposal via Institutional EHS or licensed contractor Storage->Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling LRRK2-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for LRRK2-IN-13

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like this compound, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 0.57 nM.[1] Adherence to strict safety protocols minimizes exposure risk and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Hand Protection Chemically resistant nitrile gloves, double-gloved.[2][3]Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[2]
Eye Protection Safety glasses with side shields or goggles.[2][3]Protects eyes from splashes and aerosols.[2]
Body Protection Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs.[2][3]Protects skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved N-95 respirator or higher is recommended when handling the compound as a powder or when aerosols may be generated.[2][3]Prevents inhalation of the compound, which can be a primary route of exposure.[2]

Operational Plan: Safe Handling and Storage

All procedures involving this compound should be conducted in a designated controlled area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[2][3]

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the surface with absorbent, plastic-backed paper to contain potential spills.[3]

  • Weighing : When weighing the solid form of the compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of the powder.[2]

  • Reconstitution : When preparing solutions, add the solvent to the solid compound slowly and carefully to prevent splashing.

  • Labeling : Clearly label all containers with the compound name, concentration, date, and user's initials.[3]

  • Decontamination : After completion of work, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning solution.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, typically starting with the outer gloves.[3]

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Procedure A Don Personal Protective Equipment (PPE) B Prepare workspace in a fume hood or BSC A->B C Weigh solid this compound B->C D Reconstitute in solvent C->D E Use in experiment D->E F Decontaminate workspace and equipment E->F G Dispose of waste F->G H Doff PPE G->H G cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_IN_13 This compound LRRK2 LRRK2 Kinase LRRK2_IN_13->LRRK2 Inhibition Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2->Rab_GTPases Phosphorylation Vesicle_Trafficking Vesicle Trafficking (Endolysosomal Pathway) Rab_GTPases->Vesicle_Trafficking Neuronal_Function Neuronal Function Vesicle_Trafficking->Neuronal_Function

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.